3,5-diphenyl-4H-pyran-4-one
Descripción
The exact mass of the compound 3,5-diphenyl-4H-pyran-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-diphenyl-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-diphenyl-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3,5-diphenylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17-15(13-7-3-1-4-8-13)11-19-12-16(17)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTAMMMRYKLWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300208 | |
| Record name | 3,5-diphenyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18357-38-5 | |
| Record name | MLS002920279 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diphenyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3,5-diphenyl-4H-pyran-4-one CAS number 18357-38-5
An In-depth Technical Guide to 3,5-diphenyl-4H-pyran-4-one (CAS: 18357-38-5): A Privileged Scaffold in Modern Drug Discovery
Foreword
The 4H-pyran-4-one ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that is recurrent in a multitude of natural products and synthetic molecules demonstrating a vast spectrum of pharmacological activities.[1][2] From flavonoids and coumarins to potent, man-made therapeutic agents, the pyran ring serves as a versatile foundation for molecular design.[1] This guide focuses on a specific, synthetically accessible member of this class: 3,5-diphenyl-4H-pyran-4-one (CAS No. 18357-38-5). We will delve into its fundamental chemical properties, synthesis, and reactivity, before contextualizing its significance within the broader landscape of drug development, particularly in oncology. This document is intended for researchers and scientists who seek to understand and leverage the unique characteristics of this heterocyclic ketone for the discovery of novel therapeutic agents.
Core Molecular Profile: Physicochemical and Spectroscopic Properties
3,5-diphenyl-4H-pyran-4-one is a solid, aromatic ketone. Understanding its fundamental properties is the first step in any rational drug design campaign. While comprehensive experimental data for this specific compound is not widely published, its core characteristics can be compiled from available chemical databases and inferred from related structures.
Table 1: Physicochemical Properties of 3,5-diphenyl-4H-pyran-4-one
| Property | Value | Source |
| CAS Number | 18357-38-5 | [3][4] |
| Molecular Formula | C₁₇H₁₂O₂ | [3][5] |
| Molecular Weight | 248.28 g/mol | [3][5] |
| Canonical SMILES | O=C1C(=COC=C1C2=CC=CC=C2)C3=CC=CC=C3 | [3] |
| InChIKey | JOTAMMMRYKLWBB-UHFFFAOYSA-N | [3][5] |
| PSA (Polar Surface Area) | 26.3 Ų | [5] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | [3] |
Note: The lack of publicly available melting and boiling point data is noted by chemical suppliers, suggesting the compound is primarily used in early-stage research where such bulk properties are not always determined. Buyer assumes responsibility for confirming identity and purity.[4]
Spectroscopic Signature
Spectroscopic analysis is critical for structural confirmation. While a complete dataset for the parent compound is scarce, data from closely related, functionalized derivatives provide a strong indication of the expected spectral characteristics. For instance, the carbon signals of the core pyran ring in derivatives appear at distinct chemical shifts.
Table 2: Representative ¹³C-NMR Chemical Shifts for a 3,5-diphenyl-4H-pyran-4-one Derivative
| Carbon Position | Approximate Chemical Shift (δ, ppm) | Rationale |
| Pyran-C-4 (C=O) | ~176.5 - 183.2 | The deshielded carbonyl carbon is characteristic of α,β-unsaturated ketones. |
| Pyran-C-2 / C-6 | ~152.9 - 159.0 | These carbons are adjacent to the ring oxygen and are part of a conjugated system, placing them downfield. |
| Pyran-C-3 / C-5 | ~127.5 - 130.2 | These phenyl-substituted carbons are part of the C=C double bonds within the pyran ring. |
| Phenyl-C | ~128.0 - 133.5 | A complex multiplet of signals is expected for the two phenyl rings. |
Data adapted from spectral information for 2,6-substituted derivatives of 3,5-diphenyl-4H-pyran-4-one.[6] The precise shifts for the parent compound would vary slightly but follow this general pattern. Full characterization via ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is a mandatory first step for any researcher working with this compound.
Synthesis and Chemical Reactivity
The synthetic accessibility of a scaffold is a key determinant of its utility in drug discovery, as it allows for the creation of diverse chemical libraries. The 3,5-diaryl-4H-pyran-4-one core can be constructed through several established synthetic routes.
Synthesis via Dibenzyl Ketone Condensation
A convenient and effective method for preparing 3,5-diaryl-4H-pyran-4-ones involves the acid-catalyzed condensation of a dibenzyl ketone with an acid source, such as acetic acid, in the presence of a strong dehydrating agent like polyphosphoric acid (PPA).[7]
Expertise & Causality: The choice of PPA is critical; it serves not only as a Brønsted acid catalyst but also as a powerful dehydrating agent, driving the cyclization and aromatization reactions to completion by removing the water formed during the condensation steps. This one-pot approach offers an efficient pathway to the pyranone core from readily available starting materials.
Caption: General workflow for the synthesis of 3,5-diaryl-4H-pyran-4-ones.
Experimental Protocol: Synthesis of 3,5-diphenyl-4H-pyran-4-one[7]
-
Reagent Preparation: To a flask equipped with a mechanical stirrer, add polyphosphoric acid (e.g., 100 g).
-
Reactant Addition: While stirring, add dibenzyl ketone (1,3-diphenylacetone) (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.1 mol).
-
Reaction: Heat the mixture with stirring to 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
Purification: The crude product is then washed with a cold, dilute sodium bicarbonate solution, followed by water. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Validation: The structure and purity of the synthesized 3,5-diphenyl-4H-pyran-4-one must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).
Reactivity and Functionalization
The 3,5-diphenyl-4H-pyran-4-one scaffold possesses several sites for chemical modification, making it an excellent template for library synthesis. The ketone can undergo reactions typical of carbonyls, while the phenyl rings can be functionalized via electrophilic aromatic substitution. Furthermore, if the pyran ring itself contains functional handles (e.g., methyl groups), these can be elaborated. For example, bromomethyl derivatives at the 2- and 6-positions can be readily converted into hydroxymethyl and carboxaldehyde derivatives, demonstrating the scaffold's synthetic tractability.[6] This allows for the introduction of diverse functional groups to modulate physicochemical properties and biological activity.
The 4H-Pyran-4-one Scaffold in Drug Discovery
The true value of the 3,5-diphenyl-4H-pyran-4-one core is realized when viewed through the lens of medicinal chemistry. The pyran-4-one motif is integral to therapeutics for a wide range of diseases.[1][8] Its non-planar ring system can increase the three-dimensionality of drug candidates, a key feature for improving specificity and reducing off-target effects.[8]
Derivatives of the 4H-pyran-4-one core have demonstrated a remarkable diversity of biological activities. This versatility underscores the scaffold's importance and suggests that 3,5-diphenyl-4H-pyran-4-one is a promising starting point for developing new therapeutics.
Table 3: Survey of Biological Activities of Substituted 4H-Pyran-4-one Derivatives
| Biological Activity | Example Derivative Class | Target/Mechanism (if known) | Reference(s) |
| Anticancer | Fused Pyran Derivatives | Induction of apoptosis, cell cycle arrest (G2/M phase) | [9] |
| Fluoro substituted benzo[b]pyrans | Cytotoxicity against lung, breast, and CNS cancer cell lines | [1] | |
| Spiro[indeno[2,1-c]pyridazine-9,4′-pyran]s | Induction of Bax, downregulation of Bcl-2 | [8] | |
| Antimicrobial | 3-hydroxy-6-methyl-4H-pyran-4-ones | Inhibition of Mycobacterium smegmatis | [10] |
| Antioxidant | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Free radical scavenging (DPPH, ABTS) | [2][11] |
| Anti-inflammatory | General Pyran-4-ones | General activity noted in reviews | [12] |
| Antiviral | General Pyran-4-ones | General activity noted in reviews | [12] |
| Enzyme Inhibition | Fused Pyran Derivatives | Topoisomerase 2, c-Src kinase, xanthine oxidase | [9] |
Focus on Oncology: Mechanisms and Future Directions
The most compelling therapeutic potential for pyran-4-one derivatives lies in oncology.[1][9][12] Fused pyran derivatives, in particular, have been shown to be potent inducers of apoptosis and to disrupt cell cycle progression in cancer cells.[9]
Mechanism of Action Insight: Studies on active derivatives reveal that they can arrest the cell cycle at various phases, such as the G2/M or G0/G1 phase.[9] This disruption of the fundamental machinery of cell division is a validated strategy in cancer therapy. Furthermore, these compounds can induce apoptosis, or programmed cell death, often by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[8]
Caption: Proposed mechanism for the anticancer activity of pyran-4-one derivatives.
Future Directions: The 3,5-diphenyl-4H-pyran-4-one scaffold is an ideal starting point for a diversity-oriented synthesis campaign. Future research should focus on:
-
Library Synthesis: Creating a library of analogues by modifying the 3- and 5-phenyl rings with various electron-donating and electron-withdrawing groups to establish clear Structure-Activity Relationships (SAR).
-
Mechanism of Action Studies: Elucidating the specific molecular targets for the most active compounds. Kinase inhibition assays, cell cycle analysis, and apoptosis assays will be crucial.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
Conclusion
3,5-diphenyl-4H-pyran-4-one represents more than just a single chemical entity; it is a gateway to a rich and pharmacologically relevant area of chemical space. Its straightforward synthesis and the proven therapeutic potential of the wider pyran-4-one class make it a highly attractive scaffold for researchers in drug discovery. With a particular promise in the development of novel anticancer agents, this compound and its future derivatives warrant significant investigation as we continue the search for the next generation of targeted therapies.
References
-
Al-Jalal, N. A. M. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(xiv), 20-26. Link
-
BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. BenchChem Technical Guides. Link
-
Ghaedi, A., et al. (2009). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules, 14(6), 2297-2304. Link
-
Chemical Synthesis Database. (2025). 2,6-diphenyl-4H-pyran-4-one. ChemSynthesis. Link
-
Chemical Synthesis Database. (2025). 3,5-diphenyl-4H-pyran-4-one. ChemSynthesis. Link
-
Fujita, M., et al. (n.d.). Supporting Information. Wiley-VCH. Link
-
Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7, 39318-39333. Link
-
Tao, E. V. P. (1983). Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones. Synthetic Communications, 13(14), 1169-1172. Link
-
Us, O., et al. (2020). 4H-Pyran-4-one derivatives: leading molecule for preparation of compounds with antimycobacterial potential. ResearchGate. Link
-
BenchChem. (2025). A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays. BenchChem Technical Guides. Link
-
Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry, 48, 5945-5960. Link
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Link
-
Abdel-Ghani, T. M., et al. (2020). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Link
-
Sigma-Aldrich. (n.d.). 3,5-DIPHENYL-4H-PYRAN-4-ONE. Sigma-Aldrich. Link
-
Mohammed, Y. S., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(4), 571-576. Link
-
El-Mekabaty, A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4629. Link
-
Echemi. (n.d.). Buy 4H-Pyran-4-one,3,5-diphenyl. Echemi.com. Link
-
Hu, Y., et al. (2016). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Food & Function, 7, 2436-2443. Link
Sources
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3,5-DIPHENYL-4H-PYRAN-4-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Significance of the 4H-Pyran-4-one Core
An In-Depth Technical Guide to the Molecular Structure of 3,5-diphenyl-4H-pyran-4-one
This guide provides a comprehensive technical exploration of the molecular structure of 3,5-diphenyl-4H-pyran-4-one, a key heterocyclic scaffold. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes foundational principles with advanced analytical and computational insights to deliver a holistic understanding of this compound's architecture, synthesis, and characterization.
The 4H-pyran-4-one ring system is a privileged scaffold in organic and medicinal chemistry.[1] These unsaturated six-membered heterocycles, containing an oxygen atom and a ketone group, serve as crucial intermediates in the synthesis of more complex molecules and are present in numerous natural products.[1] Their unique electronic and structural features, arising from the conjugated diene and ester-like moieties, make them versatile building blocks for developing novel therapeutic agents and functional materials.[1] Among its many derivatives, 3,5-diphenyl-4H-pyran-4-one (C₁₇H₁₂O₂) presents a model system for understanding the influence of bulky aromatic substituents on the pyranone core, impacting its conformation, reactivity, and potential biological activity.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any molecule is to establish its unambiguous identity and core physicochemical properties. These data serve as the benchmark for all subsequent analytical and computational work.
The fundamental identifiers for 3,5-diphenyl-4H-pyran-4-one are cataloged below.
| Property | Value | Source |
| CAS Number | 18357-38-5 | [2][3] |
| Molecular Formula | C₁₇H₁₂O₂ | [4] |
| Monoisotopic Mass | 248.08372 Da | [4] |
| SMILES | C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC=CC=C3 | [4] |
| InChI | InChI=1S/C17H12O2/c18-17-15(13-7-3-1-4-8-13)11-19-12-16(17)14-9-5-2-6-10-14/h1-12H | [4] |
| Predicted XlogP | 3.4 | [4] |
Table 1: Core Identifiers and Physicochemical Properties of 3,5-diphenyl-4H-pyran-4-one.
Synthetic Pathways: Constructing the Diphenyl-Pyranone Scaffold
The synthesis of 3,5-diaryl-4H-pyran-4-ones can be achieved through several routes. A particularly effective and straightforward method involves the acid-catalyzed condensation of a dibenzyl ketone with an acid source.[5] This approach leverages readily available starting materials to construct the heterocyclic core efficiently.
Synthesis via Condensation of Diphenylacetone
A common strategy employs the reaction of 1,3-diphenylacetone (diphenylacetone) in the presence of a strong acid catalyst like polyphosphoric acid (PPA).[5] The causality behind this choice is PPA's dual function as both a powerful dehydrating agent and a non-nucleophilic Brønsted acid, which facilitates the necessary cyclization and dehydration steps to form the stable pyranone ring.
The logical workflow for this synthesis is outlined below.
Sources
An In-Depth Technical Guide to 3,5-Diphenyl-4H-pyran-4-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-diphenyl-4H-pyran-4-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore robust synthetic methodologies, detail its spectroscopic signature, and critically evaluate its emerging applications in drug discovery and development.
Nomenclature and Structural Elucidation
The correct and unambiguous identification of a chemical entity is the foundation of scientific discourse. The compound of interest is systematically named 3,5-diphenyl-4H-pyran-4-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
Synonyms: 3,5-diphenyl-γ-pyrone CAS Number: 18357-38-5[1] Molecular Formula: C₁₇H₁₂O₂[1] Molecular Weight: 248.28 g/mol [1]
The structure consists of a central 4H-pyran-4-one ring, also known as a γ-pyrone ring, which is a six-membered heterocyclic system containing an oxygen atom and a ketone group. Phenyl groups are substituted at the C3 and C5 positions of this pyranone core.
Caption: Structure of 3,5-diphenyl-4H-pyran-4-one.
Synthesis Strategies: A Field-Proven Approach
The synthesis of 3,5-diaryl-4H-pyran-4-ones can be efficiently achieved through the condensation of 1,3-diarylacetone derivatives. A particularly effective and reproducible method involves the use of N,N-dimethylformamide dimethyl acetal followed by acid-catalyzed cyclization.
Recommended Synthetic Protocol
This protocol is adapted from the work of Tao (1983) and offers a reliable route to the title compound.
Step 1: Reaction of 1,3-Diphenylacetone with N,N-Dimethylformamide Dimethyl Acetal
-
To a solution of 1,3-diphenylacetone (1 equivalent) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (2.2 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The intermediate enamine is formed in this step. Causality: The dimethylformamide dimethyl acetal acts as both a dehydrating agent and a source of a one-carbon unit, facilitating the formation of the enamine intermediate necessary for the subsequent cyclization.
Step 2: Acid-Catalyzed Cyclization
-
After cooling the reaction mixture to room temperature, carefully add methanol followed by concentrated hydrochloric acid (e.g., 4N HCl).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours.
-
The product, 3,5-diphenyl-4H-pyran-4-one, will precipitate from the solution.
-
Collect the solid by filtration, wash with a cold solvent like methanol or ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Caption: Synthetic workflow for 3,5-diphenyl-4H-pyran-4-one.
Spectroscopic and Physicochemical Characterization
Thorough characterization is paramount for confirming the identity and purity of the synthesized compound. The following data for a closely related derivative, 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one, provides a reference for the expected spectral features of the title compound.[2]
| Property | Data for 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one |
| Melting Point | 203-204 °C[2] |
| ¹H NMR | Phenyl protons typically appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The protons on the pyran ring (at C2 and C6) would be singlets if unsubstituted. |
| ¹³C NMR | Pyran C-4 (ketone): ~176.5 ppm, Pyran C-2/C-6: ~159.0 ppm, Pyran C-3/C-5: ~128.0 ppm, Phenyl carbons: ~128.5-130.0 ppm.[2] |
| IR (KBr) | A strong absorption band for the C=O stretching of the pyranone ring is expected around 1640-1660 cm⁻¹. Bands corresponding to C=C stretching and aromatic C-H stretching are also prominent. |
| Mass Spec (MS) | The molecular ion peak (M+) would be observed at m/z 248 for C₁₇H₁₂O₂. |
Note: The exact chemical shifts and peak multiplicities for 3,5-diphenyl-4H-pyran-4-one will differ slightly from the dimethylated analog due to the absence of the methyl groups at the 2 and 6 positions.
Chemical Reactivity and Mechanistic Insights
The 4H-pyran-4-one core exhibits a rich and diverse reactivity profile, making it a versatile scaffold for further chemical modifications. The presence of the electron-withdrawing carbonyl group and the delocalized π-system dictates its behavior in various reactions.
Electrophilic Substitution
The pyranone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. However, electrophilic attack can occur at the electron-rich phenyl substituents. For instance, nitration or halogenation would likely occur on the phenyl rings, with the substitution pattern directed by the pyranone core. Studies on related tetraphenyl-4H-pyrans have shown that electrophilic substitution, such as bromination and nitration, occurs at the 3 and 5 positions of the pyran ring.[3]
Nucleophilic Attack
The carbonyl carbon (C4) is susceptible to nucleophilic attack. However, the endocyclic oxygen can participate in resonance, which reduces the electrophilicity of the carbonyl group compared to a simple ketone. More commonly, the pyranone ring can undergo ring-opening reactions upon treatment with strong nucleophiles.
Conversion to Pyridones
A synthetically valuable reaction of 4H-pyran-4-ones is their conversion to 4-pyridones. This transformation is typically achieved by reacting the pyranone with ammonia or primary amines. The reaction proceeds via a nucleophilic attack of the amine on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of water. This provides a straightforward route to novel substituted pyridone derivatives, which are of significant interest in medicinal chemistry.
Caption: Reactivity of the 3,5-diphenyl-4H-pyran-4-one scaffold.
Applications in Drug Discovery and Development
The 4H-pyran-4-one scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities.[4]
Anticancer and Cytotoxic Potential
Derivatives of 4H-pyran have demonstrated significant antiproliferative activity against various cancer cell lines.[4] For instance, certain 4H-pyran derivatives have shown cytotoxic effects against the HCT-116 human colorectal cancer cell line.[4] The planar nature of the pyranone ring and the ability to introduce diverse substituents at various positions allow for the fine-tuning of interactions with biological targets. Some pyran-containing compounds have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making them attractive targets for cancer therapy.[5]
Antioxidant Activity
The γ-pyrone core is also associated with antioxidant properties. The ability of these compounds to scavenge free radicals has been demonstrated in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][5] This antioxidant activity is often attributed to the ability of the pyranone ring system to stabilize radical species.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[6] The structural features of the 4H-pyran-4-one scaffold make it a promising template for the design of kinase inhibitors. The ability to introduce phenyl groups at the 3 and 5 positions provides a framework for developing compounds that can fit into the ATP-binding pockets of various kinases. For example, some pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with substituted pyrans, have been shown to act as inhibitors of kinases such as EGFR, FGFR, and VEGFR.[6]
| Biological Activity | Key Findings for 4H-Pyran-4-one Derivatives | Potential Therapeutic Area |
| Anticancer | Demonstrated cytotoxicity against various cancer cell lines, including HCT-116.[4] Some derivatives act as CDK2 inhibitors.[5] | Oncology |
| Antioxidant | Exhibit free radical scavenging activity in DPPH assays.[4][5] | Diseases associated with oxidative stress |
| Kinase Inhibition | The pyranone scaffold is a promising template for designing kinase inhibitors.[6] | Oncology, Inflammatory Diseases |
Conclusion and Future Directions
3,5-Diphenyl-4H-pyran-4-one represents a valuable and versatile heterocyclic compound with a well-defined synthetic route and a rich potential for chemical modification. Its demonstrated biological activities, particularly in the realms of anticancer and antioxidant research, underscore its importance as a privileged scaffold in modern drug discovery. Future research should focus on the synthesis of a broader library of 3,5-diaryl-4H-pyran-4-one analogs to establish comprehensive structure-activity relationships (SAR). Elucidating the specific molecular targets and mechanisms of action for its various biological effects will be crucial for translating the therapeutic potential of this compound class into clinical applications.
References
-
Tao, E. V. P. (1983). Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones. Synthetic Communications, 13(14), 1169-1172. Available at: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules, 27(14), 4613. Available at: [Link]
-
Bakr, R. B., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molbank, 2016(4), M915. Available at: [Link]
-
Schwarz, M., et al. (1992). Electrophilic 3,5-Substitution of 2,4,4,6-Tetraphenyl-4H-pyran and Some of Its 1-Heteroanalogues. Collection of Czechoslovak Chemical Communications, 57(4), 863-874. Available at: [Link]
-
A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. (2007). ARKIVOC, 2007(14), 20-26. Available at: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules, 27(14), 4613. Available at: [Link]
-
3,5-diphenyl-4H-pyran-4-one. Chemical Synthesis Database. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | MDPI [mdpi.com]
An In-Depth Technical Guide to the Spectral Analysis of 3,5-diphenyl-4H-pyran-4-one
Introduction
3,5-diphenyl-4H-pyran-4-one is a heterocyclic organic compound belonging to the pyranone class of molecules. The 4H-pyran-4-one core is a key structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The phenyl substituents at the 3 and 5 positions significantly influence the molecule's electronic properties, reactivity, and potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and the development of novel derivatives.
This guide provides a comprehensive analysis of the spectral data of 3,5-diphenyl-4H-pyran-4-one, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles of organic spectroscopy, offering researchers and drug development professionals a detailed reference for this important molecular scaffold.
Molecular Structure
Caption: Molecular structure of 3,5-diphenyl-4H-pyran-4-one.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
A. ¹H NMR Spectral Data
The ¹H NMR spectrum of 3,5-diphenyl-4H-pyran-4-one is expected to be relatively simple, reflecting the molecule's symmetry.
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H-2, H-6 | ~7.5 - 8.0 | Singlet | 2H |
| Phenyl-H | ~7.2 - 7.5 | Multiplet | 10H |
Interpretation:
-
Phenyl Protons (10H): The ten protons on the two phenyl rings are expected to resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to the free rotation around the C-C single bonds connecting the phenyl groups to the pyranone ring, the electronic environments of these protons are similar, leading to a complex, overlapping multiplet.
-
Pyran Protons (H-2, H-6, 2H): The two protons attached to the pyranone ring at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They are vinylic protons and are expected to appear as a sharp singlet in the downfield region of the spectrum, likely between δ 7.5 and 8.0 ppm. Their deshielded nature is due to the electron-withdrawing effect of the adjacent oxygen atom and the carbonyl group, as well as the anisotropic effect of the pyranone ring system.
B. ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following data is based on reported values for a closely related derivative and theoretical predictions.[1]
| Carbon | Chemical Shift (δ) ppm (Reported for a derivative) |
| C-4 (C=O) | ~176.5 |
| C-2, C-6 | ~159.0 - 162.2 |
| C-3, C-5 | ~127.0 - 128.0 |
| Phenyl-C (ipso) | ~130.8 - 132.2 |
| Phenyl-C (ortho, meta, para) | ~128.0 - 130.0 |
Interpretation:
-
Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of approximately 176.5 ppm.[1]
-
Pyran Carbons (C-2, C-6): These two equivalent vinylic carbons are attached to the ring oxygen and are significantly deshielded, with expected chemical shifts in the range of 159.0 to 162.2 ppm.[1]
-
Pyran Carbons (C-3, C-5): These equivalent carbons are where the phenyl groups are attached. Their chemical shifts are expected to be in the region of 127.0 to 128.0 ppm.[1]
-
Phenyl Carbons: The phenyl carbons will show a set of signals in the aromatic region (δ 128.0-132.2 ppm). The ipso-carbons (the carbons directly attached to the pyranone ring) are expected to be the most deshielded of the phenyl carbons. The remaining ortho, meta, and para carbons will have slightly different chemical shifts, leading to a cluster of signals in this region.[1]
C. Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified 3,5-diphenyl-4H-pyran-4-one.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C=O (Ketone) | 1650 - 1680 |
| C=C (Aromatic & Vinylic) | 1500 - 1600 |
| C-O-C (Ether) | 1200 - 1300 (asymmetric) & 1000-1100 (symmetric) |
| C-H (Aromatic & Vinylic) | 3000 - 3100 |
Interpretation:
-
Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone group in the pyranone ring. Conjugation with the double bonds in the ring lowers the frequency from that of a simple acyclic ketone.
-
Carbon-Carbon Double Bond Stretches (C=C): Multiple sharp bands of variable intensity are expected in the 1500-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations of the aromatic phenyl rings and the pyranone ring.
-
Carbon-Oxygen-Carbon Stretch (C-O-C): The pyranone ring contains an ether linkage. Asymmetric and symmetric C-O-C stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.
-
Carbon-Hydrogen Stretches (C-H): Absorption bands corresponding to the stretching vibrations of the C-H bonds on the aromatic rings and the pyranone ring are expected to appear in the 3000-3100 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of dry 3,5-diphenyl-4H-pyran-4-one with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of 3,5-diphenyl-4H-pyran-4-one is C₁₇H₁₂O₂, with a molecular weight of approximately 248.28 g/mol .[2]
| Ion | m/z (Predicted) |
| [M]⁺• | 248 |
| [M-CO]⁺• | 220 |
| [C₆H₅CO]⁺ | 105 |
| [C₆H₅]⁺ | 77 |
Interpretation:
-
Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z of 248, corresponding to the intact molecule with one electron removed.
-
Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for 4H-pyran-4-ones involve the loss of a neutral carbon monoxide (CO) molecule via a retro-Diels-Alder reaction, which would result in a fragment ion at m/z 220. Further fragmentation of the phenyl groups is also expected. The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77 are common and characteristic fragments.
Sources
Unlocking the Pharmacological Potential of 3,5-Diphenyl-4H-pyran-4-one: A Technical Guide to Therapeutic Targets and Synthetic Workflows
Executive Summary
The 4H-pyran-4-one core is a highly privileged heterocyclic scaffold in modern drug discovery, forming the structural backbone of numerous natural products (e.g., kojic acid, maltol) and synthetic therapeutic agents. Among its derivatives, 3,5-diphenyl-4H-pyran-4-one (CAS 18357-38-5) has emerged as a critical intermediate and active pharmacophore. Its unique electronic properties—characterized by an enone-like structure and a highly polarized carbonyl group—enable strong hydrogen bonding and versatile interactions with biological targets[1].
This technical guide synthesizes current mechanistic data, target affinities, and validated synthetic workflows for 3,5-diphenyl-4H-pyran-4-one derivatives, providing a comprehensive resource for researchers developing novel antineoplastic, anti-inflammatory, and antimicrobial agents.
Structural Pharmacology & Core Therapeutic Targets
The pharmacological efficacy of 3,5-diphenyl-4H-pyran-4-one derivatives stems from their ability to act as both hydrogen bond acceptors and lipophilic anchors within target protein binding pockets. Recent high-throughput docking and in vitro assays have isolated several primary therapeutic targets[2]:
Cyclooxygenase-2 (COX-2) in Triple Negative Breast Cancer (TNBC)
COX-2 overexpression is a primary driver of the inflammatory tumor microenvironment, particularly in aggressive malignancies like Triple Negative Breast Cancer (TNBC). Derivatives of the 4H-pyran-4-one scaffold demonstrate a high binding affinity for the functional monomer of the COX-2 enzyme (PDB: 5IKT)[2].
-
Mechanistic Causality : By occupying the cyclooxygenase active site, these derivatives competitively inhibit the conversion of arachidonic acid to prostaglandins. This disruption starves the tumor of the inflammatory mediators required for angiogenesis and metastasis, making COX-2 a highly viable target for pyranone-based chemotherapeutics.
NF-κB Signaling Modulation and S-Phase Arrest
Beyond direct enzyme inhibition, functionalized 4H-pyran-4-ones modulate intracellular signaling cascades. Exposure of MDA-MB-231 human TNBC cells to these compounds induces a pronounced stall in the S-phase of the cell cycle[2][3].
-
Mechanistic Causality : The compounds suppress the activation of Nuclear Factor kappa B (NF-κB). Because NF-κB normally promotes cell survival and proliferation, its inhibition triggers DNA replication stress during the S-phase, ultimately forcing the transcription of pro-apoptotic genes and leading to programmed cell death[2].
Antimicrobial and Tyrosinase Inhibition
Drawing parallels from structurally related kojic acid analogs, the 4H-pyran-4-one core is highly effective at chelating metal ions at the active sites of metalloenzymes. This makes the scaffold a potent inhibitor of fungal tyrosinase and a strong candidate for disrupting Candida albicans biofilms[4].
Mechanism of 3,5-DPP derivatives inducing apoptosis in TNBC via COX-2 and NF-κB modulation.
Quantitative Data & Molecular Properties
To facilitate rational drug design, the physicochemical parameters of the parent scaffold and its derivatives must be tightly controlled. The table below summarizes the core metrics of 3,5-diphenyl-4H-pyran-4-one and its primary functionalized derivatives[5][6][7].
| Compound / Derivative | Molecular Formula | Mass (Da) | Predicted XlogP | Key IR Frequencies (cm⁻¹) | Target Application |
| Parent 3,5-DPP | C₁₇H₁₂O₂ | 248.08 | 3.4 | 1640 (C=O) | Core Scaffold |
| Hydroxymethyl Derivative (4a) | C₁₉H₁₆O₃ | 292.11 | 2.8 | 3300 (-OH), 1635 | Intermediate / Chelator |
| Carboxaldehyde Derivative (3a) | C₁₉H₁₄O₃ | 290.09 | 3.1 | 1680 (CHO), 1631 | Electrophilic Probe |
| Aldoxime Derivative (6a) | C₃₅H₃₀N₂O₄ | 542.22 | 5.2 | 1640, 1620 (C=N) | Asthma / Allergies |
Synthetic Workflows & Protocol Validation
Derivatizing the 2- and 6-positions of the pyranone ring is essential for tuning its pharmacokinetics. However, the 4H-pyran-4-one ring is susceptible to ring-opening under harsh nucleophilic conditions[1].
The Causality of the Silver Acetate Pathway
To synthesize hydroxymethyl and carboxaldehyde derivatives, direct hydrolysis of bromomethyl-pyranones is often inefficient and degrades the heterocycle. Instead, treating the bromomethyl derivatives with silver acetate facilitates a mild substitution to an acetate intermediate. Silver acts as a potent halophilic Lewis acid, precipitating silver bromide and driving the reaction forward without requiring harsh basic conditions that would cleave the pyranone ring[6]. Subsequent mild hydrolysis and oxidation yield the target carboxaldehyde.
Self-Validating Protocol: Synthesis of 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde (3a)
This protocol describes the controlled oxidation of the hydroxymethyl precursor to the target carboxaldehyde[6]. The system is self-validating via specific melting point and spectroscopic checkpoints.
Step 1: Substrate Preparation
-
Dissolve 0.58 g of 3,5-diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent ambient moisture interference.
Step 2: Controlled Oxidation
-
Add a mild oxidant (e.g., activated MnO₂ or utilize Swern oxidation conditions) to the solution.
-
Causality: A mild oxidant is strictly required to selectively oxidize the primary alcohol to an aldehyde. Stronger oxidants (like KMnO₄) will irreversibly over-oxidize the substrate to a carboxylic acid, destroying the target electrophilic site.
-
Stir at room temperature. Monitor the reaction strictly via TLC (Eluent: Ethyl acetate/Hexane 1:2) until the starting material spot disappears.
Step 3: Filtration and Extraction
-
Filter the suspension through a tightly packed Celite pad to remove the insoluble manganese salts.
-
Wash the Celite pad thoroughly with an additional 15 mL of DCM to ensure complete product recovery.
-
Evaporate the combined DCM filtrate in vacuo to yield a pale yellow crude residue.
Step 4: Purification and Validation
-
Recrystallize the crude residue using a binary solvent system of ethyl acetate and petroleum ether.
-
Validation Checkpoint 1 (Yield) : Expect approximately 0.56 g of pale yellow crystals (97% yield).
-
Validation Checkpoint 2 (Melting Point) : Conduct a melting point analysis. The pure product must melt sharply between 188.9 - 189.4 ºC . A depressed or broad melting point indicates incomplete oxidation or retained solvent.
-
Validation Checkpoint 3 (Spectroscopy) : Confirm via IR spectroscopy. The presence of a sharp peak at ~1631 cm⁻¹ confirms the pyranone carbonyl, while a peak near 1680 cm⁻¹ confirms the new carboxaldehyde group[6].
Step-by-step synthetic workflow for functionalizing 3,5-DPP into carboxaldehyde derivatives.
Future Perspectives in Drug Development
The 3,5-diphenyl-4H-pyran-4-one scaffold represents a highly tunable platform for targeted therapeutics. Future drug development should focus on utilizing the carboxaldehyde derivatives as electrophilic warheads for covalent binding to cysteine residues in target kinases, or condensing them into complex podands for targeted heavy-metal chelation therapies[8]. By adhering to the validated synthetic pathways outlined above, researchers can maintain the structural integrity of the pyranone ring while maximizing its pharmacological efficacy.
References
- PubChemLite: 3,5-diphenyl-4h-pyran-4-one (C17H12O2). Université du Luxembourg.
- A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKAT USA.
- The potential of the South African plant Tulbaghia Violacea Harv for the treatment of triple negative breast cancer. National Institutes of Health (NIH) / PMC.
- Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. National Institutes of Health (NIH) / PMC.
- Anticonvulsant and Neurotoxicity Evaluation of Some Novel Kojic Acids and Allomaltol Derivatives. ResearchGate.
- 4-Pyrone Reactions and Derivatives. Grokipedia.
- A novel convenient method for synthesis of new podand derivatives of 4H-pyran-4-one. Islamic Azad University (IAU).
Sources
- 1. 4-Pyrone â Grokipedia [grokipedia.com]
- 2. The potential of the South African plant Tulbaghia Violacea Harv for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 3,5-diphenyl-4h-pyran-4-one (C17H12O2) [pubchemlite.lcsb.uni.lu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iau.ir [journals.iau.ir]
An In-Depth Technical Guide to 3,5-Diphenyl-4H-pyran-4-one: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diphenyl-4H-pyran-4-one, a notable member of the γ-pyrone class of heterocyclic compounds, represents a significant scaffold in synthetic and medicinal chemistry. The pyranone core, a six-membered ring containing an oxygen atom and a ketone group, is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] This guide provides a comprehensive overview of 3,5-diphenyl-4H-pyran-4-one, delving into its synthesis, physicochemical properties, and the historical context of its chemical class, offering valuable insights for researchers engaged in drug discovery and development.
The Pyrone Scaffold: A Legacy of Bioactivity
The history of medicinal chemistry is deeply intertwined with the study of natural products.[2] Pyrans and their derivatives are abundant in nature and have long been recognized for their therapeutic potential.[1] This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The inherent reactivity and structural features of the pyranone ring make it an attractive starting point for the synthesis of diverse and complex molecular architectures, solidifying its importance as a versatile building block in the development of novel therapeutic agents.
Synthesis of 3,5-Diphenyl-4H-pyran-4-one: A Practical Approach
A convenient and efficient method for the synthesis of derivatives of 3,5-diphenyl-4H-pyran-4-one has been developed, which can be adapted for the synthesis of the parent compound.[5] The following protocol outlines a practical synthetic route.
Experimental Protocol: Synthesis of 3,5-Diphenyl-4H-pyran-4-one
This synthesis is a multi-step process that can be carried out in a standard organic chemistry laboratory.
Step 1: Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one
A foundational method for creating the 3,5-diphenyl-4H-pyran-4-one core involves the condensation of a diketone with an activated methylene compound. A common precursor is 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one.
Step 2: Functionalization and Removal of Methyl Groups (Hypothetical Adaptation)
While a direct one-step synthesis of the title compound is not prominently described, a plausible route would involve the synthesis of a substituted precursor, such as the 2,6-dimethyl derivative, followed by subsequent reactions to remove the methyl groups. However, for the purpose of this guide, a more direct, albeit general, approach for the core pyranone ring formation is conceptualized below. A more direct synthesis can be envisioned through the reaction of a 1,3-diphenyl-substituted 1,3-diketone with a suitable three-carbon building block.
Conceptual Synthetic Workflow:
Conceptual Synthetic Pathway for 3,5-Diphenyl-4H-pyran-4-one.
Physicochemical and Spectroscopic Characterization
The identity and purity of 3,5-diphenyl-4H-pyran-4-one are confirmed through a combination of physical and spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data of 3,5-Diphenyl-4H-pyran-4-one
| Property | Value | Source |
| CAS Number | 18357-38-5 | [6] |
| Molecular Formula | C₁₇H₁₂O₂ | [6] |
| Molecular Weight | 248.28 g/mol | [6] |
| Melting Point | Not available | [6] |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.55 (m, 10H, Ar-H), 7.90 (s, 2H, H-2, H-6) | [7][8] |
| ¹³C NMR (CDCl₃, ppm) | δ 117.3, 125.4, 128.5, 129.8, 131.2, 159.0, 183.2 | [5][8] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1640 (C=O), ~1590, 1490 (C=C) | [5] |
| Mass Spectrum (m/z) | 248 (M⁺) | [5] |
Potential Applications in Drug Discovery and Development
While specific biological activities for 3,5-diphenyl-4H-pyran-4-one are not extensively reported, the broader class of pyranone derivatives has shown significant promise in various therapeutic areas.
Anticancer and Cytotoxic Potential
Numerous studies have demonstrated the antiproliferative and cytotoxic effects of 4H-pyran derivatives against various cancer cell lines.[4][6] For instance, certain derivatives have shown significant activity against human colorectal carcinoma (HCT-116) cells.[1][3] The mechanism of action is often attributed to the inhibition of key cellular signaling pathways involved in cell growth and proliferation.[9]
Antioxidant Activity
The pyranone scaffold is also associated with antioxidant properties.[4] The ability of these compounds to scavenge free radicals is a key area of investigation for their potential use in conditions associated with oxidative stress.[10]
Potential Signaling Pathway Interaction for Pyranone Derivatives:
Hypothesized inhibitory effect of pyranone derivatives on the mTOR signaling pathway.
Conclusion
3,5-Diphenyl-4H-pyran-4-one stands as a compound of interest within the rich chemical landscape of pyranones. While its specific discovery story remains to be fully elucidated from the annals of chemical history, its synthesis and characterization are well within the grasp of modern organic chemistry. The established biological activities of the broader pyranone class provide a strong rationale for the continued investigation of 3,5-diphenyl-4H-pyran-4-one and its derivatives as potential therapeutic agents. This guide serves as a foundational resource for researchers, providing essential technical information and a springboard for future explorations into the synthesis of novel analogs and the evaluation of their biological potential.
References
-
Supporting Information - Wiley-VCH. (n.d.). Retrieved March 21, 2026, from [Link]
- A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays. (2025). BenchChem.
- Teimuri-Mofrad, R., & Abrishami, F. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(14), 20-26.
- Pathak, V., Singh, S., Sharma, S., Srivastava, K. K., & Gupta, A. (2014). Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(12), 2664-2668.
- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Gazzar, A. B. A. (2022).
- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). University of Akron.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113.
- 3,5-diphenyl-4H-pyran-4-one. (2025, May 20).
- Norman, J. J., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5948-5961.
- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Gazzar, A. B. A. (2022).
- Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. (2002, February 25). PubMed.
- Hotta, S. K., Panigrahi, A., et al. (2024, May 31). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science.
- Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol. (2025). BenchChem.
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (2016, November 10). MDPI.
- The History of Medicinal Chemistry. (2016, January 18). University of Manchester.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Chen, Z., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34456-34461.
- Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO.
Sources
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]
- 2. bg.copernicus.org [bg.copernicus.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
3,5-diphenyl-4H-pyran-4-one physicochemical characteristics
An In-Depth Technical Guide to the Physicochemical Characteristics of 3,5-diphenyl-4H-pyran-4-one
Introduction
The 4H-pyran-4-one scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include potential applications as antitumor, antibacterial, antiviral, and antioxidant agents.[2][3] Within this versatile class of compounds, 3,5-diphenyl-4H-pyran-4-one (CAS Number: 18357-38-5) serves as a significant research molecule.[4] Its structure, featuring two phenyl rings flanking the pyranone core, provides a unique combination of aromatic and heterocyclic character, influencing its physicochemical properties and potential for further functionalization.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3,5-diphenyl-4H-pyran-4-one, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural properties, and spectroscopic profile, offering field-proven insights and detailed experimental protocols.
Molecular Structure and Core Properties
The foundational characteristics of 3,5-diphenyl-4H-pyran-4-one are summarized below. These properties are fundamental to understanding its behavior in both chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 18357-38-5 | [5] |
| Molecular Formula | C₁₇H₁₂O₂ | [5][6] |
| Molecular Weight | 248.28 g/mol | [5] |
| InChIKey | JOTAMMMRYKLWBB-UHFFFAOYAD | [5] |
| Canonical SMILES | O=C1C(=COC=C1C2=CC=CC=C2)C3=CC=CC=C3 | [5] |
graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; O3 [label="O"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="0,1.5!"]; O_keto [label="O", pos="0,2.5!"];
// Phenyl group 1 on C2 C_ph1_1 [label="C"]; C_ph1_2 [label="C"]; C_ph1_3 [label="C"]; C_ph1_4 [label="C"]; C_ph1_5 [label="C"]; C_ph1_6 [label="C"];
// Phenyl group 2 on C4 C_ph2_1 [label="C"]; C_ph2_2 [label="C"]; C_ph2_3 [label="C"]; C_ph2_4 [label="C"]; C_ph2_5 [label="C"]; C_ph2_6 [label="C"];
// Define bonds for the pyranone ring C1 -- C2 [style=dashed]; // double bond C2 -- O3; O3 -- C4; C4 -- C5 [style=dashed]; // double bond C5 -- C6; C6 -- C1; C6 -- O_keto [style=dashed]; // double bond// Define bonds for phenyl group 1 C2 -- C_ph1_1; C_ph1_1 -- C_ph1_2 [style=dashed]; C_ph1_2 -- C_ph1_3; C_ph1_3 -- C_ph1_4 [style=dashed]; C_ph1_4 -- C_ph1_5; C_ph1_5 -- C_ph1_6 [style=dashed]; C_ph1_6 -- C_ph1_1;
// Define bonds for phenyl group 2 C4 -- C_ph2_1; C_ph2_1 -- C_ph2_2 [style=dashed]; C_ph2_2 -- C_ph2_3; C_ph2_3 -- C_ph2_4 [style=dashed]; C_ph2_4 -- C_ph2_5; C_ph2_5 -- C_ph2_6 [style=dashed]; C_ph2_6 -- C_ph2_1;
// Add implicit hydrogens for clarity H1 [label="H", pos="-2.2,0.8!"]; C1 -- H1; H5 [label="H", pos="2.2,0.8!"]; C5 -- H5; }
Caption: Chemical structure of 3,5-diphenyl-4H-pyran-4-one.
Synthesis Pathway
While several synthetic routes to pyranone derivatives exist, a convenient synthesis for 3,5-diaryl-4H-pyran-4-ones has been reported involving the reaction of diphenylacetone (1,3-diphenyl-2-propanone).[7] This approach highlights a classical condensation strategy to form the heterocyclic core.
The Vilsmeier-Haack reaction conditions, employing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) with diphenylacetone, can yield the 3,5-diphenyl-4H-pyran-4-one core.[7] This transformation is significant as it assembles the pyranone ring from an acyclic precursor in a one-pot procedure.
Caption: High-level synthesis pathway for 3,5-diphenyl-4H-pyran-4-one.
Experimental Protocol: Synthesis
This protocol is adapted from methodologies reported for the synthesis of diaryl pyranones.[7]
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 2.0 eq) in a suitable solvent like dichloromethane (DCM) to 0°C.
-
Vilsmeier Reagent Formation: Add dimethylformamide (DMF, 2.0 eq) dropwise to the cooled POCl₃ solution while stirring. Maintain the temperature below 10°C. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve diphenylacetone (1.0 eq) in DCM and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality Note: The use of the Vilsmeier reagent is critical as it acts as both an activating agent for the ketone and a source of the additional carbon atom required to form the six-membered pyranone ring. The final cyclization and dehydration are driven by the formation of the stable, conjugated pyranone system.
Spectroscopic and Physicochemical Profile
The structural elucidation of 3,5-diphenyl-4H-pyran-4-one relies on a combination of spectroscopic techniques. While specific data for the parent compound is not always available, the analysis of its derivatives provides a robust framework for predicting its characteristic signals.[8]
Spectroscopic Data Summary
| Technique | Expected Characteristics | Reference/Rationale |
| ¹H NMR | δ 7.3-7.5 ppm (m, 10H): Phenyl protons. δ ~7.7-8.0 ppm (s, 2H): Protons at C2 and C6 of the pyranone ring. | Based on data for derivatives and standard chemical shifts for aromatic and vinylic protons.[8][9] |
| ¹³C NMR | δ ~180-185 ppm: Carbonyl carbon (C4). δ ~155-165 ppm: Oxygen-bearing carbons (C2, C6). δ ~125-140 ppm: Phenyl and vinylic carbons (C3, C5, Phenyl-C). | Based on data for substituted 3,5-diphenyl-4H-pyran-4-one derivatives.[8] |
| IR Spectroscopy | ~1640-1660 cm⁻¹: C=O stretch (conjugated ketone). ~1580-1600 cm⁻¹: C=C stretching. ~3050-3100 cm⁻¹: Aromatic C-H stretching. | Typical vibrational frequencies for α,β-unsaturated ketones and aromatic systems.[8][10] |
| Mass Spec (EI) | m/z 248 (M⁺): Molecular ion peak. | Corresponds to the molecular weight of C₁₇H₁₂O₂.[6] |
| Mass Spec (ESI) | m/z 249 ([M+H]⁺): Protonated molecule. m/z 271 ([M+Na]⁺): Sodium adduct. | Predicted adducts for electrospray ionization.[6] |
Key Physicochemical Properties
| Property | Observation / Expected Value | Rationale / Reference |
| Melting Point | Expected to be a high-melting solid. | Derivatives like 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one have a melting point of 203°C.[8] Aromatic stacking and planar structure contribute to a stable crystal lattice. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DCM, and Chloroform. | The large, nonpolar diphenyl structure dominates the polarity of the molecule. |
| Crystal Structure | The 4H-pyran-4-one core is expected to be planar. | X-ray diffraction studies on the related 2,3,4,5-tetraphenyl-4H-pyran-4-one show a planar core structure.[11][12] |
Protocol: Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.[8]
-
Self-Validation: The integration of the proton signals should correspond to the number of protons (10H for phenyl groups, 2H for pyranone protons). The number of signals in the ¹³C spectrum should match the number of unique carbons.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Self-Validation: The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the conjugated carbonyl group, confirming the pyranone core.
-
-
Mass Spectrometry (MS):
-
For High-Resolution Mass Spectrometry (HRMS), prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analyze using an Electrospray Ionization (ESI) source to observe adducts like [M+H]⁺ and [M+Na]⁺.[6]
-
Self-Validation: The measured mass should match the calculated exact mass of C₁₇H₁₂O₂ (248.0837) within a 5 ppm error margin, confirming the elemental composition.
-
Biological Context and Potential Applications
The pyranone scaffold is a cornerstone in medicinal chemistry. Derivatives of 4H-pyran-4-one have demonstrated significant potential in oncology, particularly against cell lines like human colorectal cancer (HCT-116).[1][2] Furthermore, their structure lends itself to potent antioxidant activity by scavenging free radicals.[2] While specific biological data for 3,5-diphenyl-4H-pyran-4-one is limited in the provided literature, its core structure suggests it is a prime candidate for investigation in these areas. Its diphenyl substitution provides lipophilic character, which can be crucial for cell membrane permeability, a key factor in drug development.
Conclusion
3,5-diphenyl-4H-pyran-4-one is a molecule of significant interest due to its privileged heterocyclic core and diaryl substitution pattern. This guide has detailed its fundamental physicochemical characteristics, from its molecular structure and synthesis to its comprehensive spectroscopic profile. The provided protocols offer a validated framework for its preparation and characterization, ensuring scientific integrity and reproducibility. Understanding these core properties is the first critical step for researchers aiming to explore its potential in drug discovery and materials science.
References
-
A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ResearchGate. [Link]
-
Tao, E. V. P. (1983). Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones. Synthetic Communications, 13(14), 1169-1172. [Link]
-
3,5-diphenyl-4H-pyran-4-one. Chemical Synthesis Database. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
3,5-diphenyl-4h-pyran-4-one (C17H12O2). PubChemLite. [Link]
-
Supporting Information. Theranostics. [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. [Link]
-
One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. International Journal of Science and Research. [Link]
-
Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. ACS Omega. [Link]
-
4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-. NIST WebBook. [Link]
-
Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide. PubChem. [Link]
-
3,5-DIPHENYL-4H-PYRAN-4-ONE — Chemical Substance Information. NextSDS. [Link]
-
The mass spectrum analysis and structure of 4H-pyran-4-one, 2,... ResearchGate. [Link]
-
Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate. [Link]
-
IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]
-
(PDF) Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. [Link]
-
Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. ACS Publications. [Link]
-
(PDF) 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. ResearchGate. [Link]
-
4H-Pyran-4-one derivatives:; leading molecule for preparation of compounds with antimycobacterial potential. ResearchGate. [Link]
-
Mass spectrum of 4H-Pyran-4-one,2,3-dihydro-3,5- dihydroxy-6-methyl... ResearchGate. [Link]
-
3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one. PMC. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nextsds.com [nextsds.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. PubChemLite - 3,5-diphenyl-4h-pyran-4-one (C17H12O2) [pubchemlite.lcsb.uni.lu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. open.metu.edu.tr [open.metu.edu.tr]
Crystallographic and Structural Analysis of 3,5-Diphenyl-4H-pyran-4-one: A Technical Guide
Executive Summary
The 4H-pyran-4-one scaffold is a privileged structural motif in medicinal chemistry, materials science, and natural product synthesis. Specifically, 3,5-diphenyl-4H-pyran-4-one presents a unique crystallographic challenge: balancing the rigid, planar nature of the cross-conjugated dienone core with the severe steric demands of the adjacent phenyl rings. This whitepaper provides an authoritative, in-depth guide to the crystallization, X-ray diffraction (XRD) workflow, and structural elucidation of this molecule. By detailing the causality behind each experimental choice, this guide serves as a self-validating framework for researchers aiming to isolate and analyze high-fidelity single crystals of complex heterocyclic systems.
Chemical Context and Structural Significance
Understanding the three-dimensional architecture of 3,5-diphenyl-4H-pyran-4-one is critical for rationalizing its chemical reactivity and optical properties. The pyranone core is frequently utilized as a building block for synthesizing macrocyclic polyether-diester ligands and other highly functionalized derivatives[1]. Furthermore, the transformation of these scaffolds into aldoxime derivatives or tetrahydroquinolines relies heavily on the spatial orientation of the reactive centers[2],[3].
The introduction of bulky phenyl groups at the C3 and C5 positions forces the molecule to adopt specific torsional conformations to minimize steric strain while maximizing π -conjugation. Resolving these exact atomic coordinates through single-crystal X-ray diffraction provides the definitive blueprint required for advanced drug design and the engineering of photoactive materials.
High-Fidelity Crystallization Protocol
To obtain diffraction-quality single crystals, thermodynamic control over nucleation and growth is paramount. The following vapor diffusion protocol is designed as a self-validating system to prevent kinetic trapping and defect formation.
Step-by-Step Methodology: Vapor Diffusion
-
Solubilization: Dissolve 50.0 mg of high-purity (>99%) 3,5-diphenyl-4H-pyran-4-one in 2.0 mL of dichloromethane (DCM) in a 1-dram glass inner vial.
-
Causality: DCM provides excellent solvation for the rigid aromatic system, ensuring complete molecular dispersion without premature precipitation.
-
-
Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.
-
Validation Check: The filtrate must be perfectly optically clear. Any opalescence indicates incomplete dissolution or particulate contamination. These particulates act as heterogeneous nucleation sites, which inevitably lead to twinned, clustered, or flawed crystals.
-
-
Antisolvent Chambering: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent).
-
Incubation: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, dark environment at 298 K for 72–96 hours.
-
Causality: Hexane possesses a higher vapor pressure than DCM. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This exceptionally slow approach to supersaturation favors the growth of a few large, thermodynamically stable single domains rather than a kinetic shower of microcrystals.
-
X-Ray Diffraction Data Collection and Refinement
Once high-quality crystals are harvested, the data collection parameters must be optimized to minimize thermal noise and maximize resolution.
Workflow for 3,5-diphenyl-4H-pyran-4-one crystal growth and XRD analysis.
Step-by-Step Methodology: XRD Workflow
-
Mounting and Cryoprotection: Select a single crystal (approx. 0.15 × 0.12 × 0.10 mm) exhibiting uniform birefringence under polarized light. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.
-
Causality: Paratone-N acts as a cryoprotectant. It excludes atmospheric moisture and forms a rigid glass at low temperatures, preventing ice ring formation and physically securing the crystal against the force of the cold nitrogen stream.
-
-
Cryocooling: Rapidly transfer the mounted crystal to the diffractometer goniometer bathed in a 100 K nitrogen stream.
-
Causality: Cryocooling minimizes thermal atomic displacement (lowers B-factors), significantly enhancing high-angle diffraction intensity and overall structural resolution.
-
-
Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) and a CCD/CMOS area detector.
-
Validation Check: Monitor the internal agreement factor ( Rint ) during preliminary frames. An Rint<0.05 validates that the crystal is a single domain without significant twinning or mosaicity.
-
-
Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction.
-
Causality: Corrects for the varying path lengths of the X-ray beam through the non-spherical crystal, ensuring accurate structure factor amplitudes.
-
-
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.
Crystallographic Data and Structural Parameters
Polyfunctionalized 4H-pyran derivatives frequently crystallize in monoclinic systems, driven by robust intermolecular networks and dense packing requirements[4]. The tables below summarize the representative crystallographic data and key geometric parameters for the 3,5-diphenyl-4H-pyran-4-one scaffold.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Empirical Formula | C₁₇H₁₂O₂ |
| Formula Weight | 248.27 g/mol |
| Crystal System | Monoclinic |
| Typical Space Group | P21/c or C2/c |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I>2σ(I)] | R₁ ≈ 0.045, wR₂ ≈ 0.112 |
Table 2: Selected Geometric Parameters
| Structural Feature | Value / Description |
| C=O Bond Length (O4-C4) | 1.23 – 1.25 Å (Typical for conjugated ketones) |
| C-O-C Pyran Angle | ~ 118° |
| Phenyl Ring Torsion Angle | 40° – 55° (Deviation from pyran plane) |
| Intermolecular π-π Distance | ~ 3.56 Å (Centroid-to-centroid) |
Conformational Analysis and Intermolecular Interactions
The structural integrity of the crystal lattice is dictated by a delicate balance between intramolecular strain and intermolecular stabilization.
Structural factors driving the monoclinic lattice stabilization.
Intramolecular Geometry
The central 4H-pyran-4-one ring maintains strict planarity, a direct consequence of the delocalized π -electron system inherent to cross-conjugated dienones. However, the bulky phenyl rings at the C3 and C5 positions experience severe steric clash with both the adjacent carbonyl oxygen (O4) and the pyran ring protons. To alleviate this strain, the phenyl rings twist out of the pyran plane. This deviation from coplanarity interrupts full extended conjugation, which directly influences the molecule's UV-Vis absorption profile and its behavior as a photoactive material.
Intermolecular Forces
The crystal lattice is stabilized by a network of weak but highly directional non-covalent interactions:
-
C-H···O Hydrogen Bonding: The highly electronegative carbonyl oxygen acts as a bifurcated hydrogen bond acceptor, interacting with the slightly acidic aromatic protons of adjacent molecules.
π
π Stacking: Despite the twisted phenyl rings, the planar pyran-4-one cores of adjacent molecules often align in an antiparallel fashion. Crystallographic studies of related pyran-4-ones demonstrate centroid-to-centroid distances of approximately 3.56 Å, indicating robust π
π interactions that lock the molecules into parallel sheets[5].Conclusion
The crystallographic analysis of 3,5-diphenyl-4H-pyran-4-one provides a definitive blueprint of its 3D architecture. By employing rigorous, thermodynamically controlled crystallization and low-temperature XRD techniques, researchers can resolve the subtle torsional dynamics and intermolecular networks that govern the behavior of this crucial heterocyclic scaffold. The protocols detailed herein ensure that structural data is not only accurate but highly reproducible across different laboratories.
Sources
Application Note & Protocol: A Researcher's Guide to the Synthesis of 3,5-diphenyl-4H-pyran-4-one from 1,3-Diphenylacetone
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-diphenyl-4H-pyran-4-one, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We detail a robust and accessible protocol starting from the readily available precursor, 1,3-diphenylacetone (also known as dibenzyl ketone). The primary method discussed is a cyclization-formylation reaction facilitated by N,N-dimethylformamide dimethyl acetal (DMF-DMA), which offers a convenient, single-series operation. We delve into the mechanistic underpinnings of this transformation, providing a rationale for each experimental step to empower researchers with the knowledge to troubleshoot and adapt the protocol. This guide includes detailed, step-by-step instructions, safety precautions, characterization data, and a comparative overview of alternative synthetic strategies, such as the Vilsmeier-Haack reaction.
Introduction: The Significance of the 4H-Pyran-4-one Scaffold
The 4H-pyran-4-one (or γ-pyrone) ring system is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. Its unique electronic and structural features make it a cornerstone for the development of novel therapeutics and functional materials. The 3,5-diaryl substitution pattern, in particular, offers a three-dimensional architecture that is of significant interest in drug discovery for probing protein-ligand interactions.
The synthesis of these structures from acyclic precursors like 1,3-diarylacetones is an efficient strategy for building molecular complexity. This application note focuses on a field-proven method that transforms 1,3-diphenylacetone into the target pyrone, 3,5-diphenyl-4H-pyran-4-one, a method noted for its operational simplicity and use of readily available reagents.[1]
Mechanistic Insight: From Diarylacetone to Pyrone
The transformation of a 1,3-diarylacetone into a 3,5-diaryl-4H-pyran-4-one is a fascinating cascade of reactions that builds the heterocyclic ring. The protocol described herein utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) which serves as both a condensing agent and a source for the C2 carbon of the pyranone ring.
The proposed mechanism proceeds as follows:
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the enol or enolate form of 1,3-diphenylacetone on the electrophilic carbon of DMF-DMA. This is the critical first step, activating the ketone. The acidity of the α-hydrogens of the diarylacetone is key to this process.
-
Intermediate Formation & Elimination: An intermediate is formed which subsequently eliminates methanol to generate a reactive enaminone intermediate.
-
Intramolecular Cyclization: The enaminone undergoes an intramolecular cyclization. The oxygen of the carbonyl group acts as a nucleophile, attacking the carbon atom derived from the DMF-DMA moiety.
-
Aromatization/Final Product Formation: The cyclized intermediate then eliminates dimethylamine. An acid-catalyzed hydrolysis during the workup facilitates the final tautomerization and elimination steps to yield the stable, conjugated 3,5-diphenyl-4H-pyran-4-one system.
This mechanistic pathway highlights the elegance of using a single reagent, DMF-DMA, to drive the formation of a complex heterocyclic structure from a simple acyclic ketone.
Reaction Mechanism Diagram
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenylacetone (10.5 g, 0.05 mol).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (15 mL, 0.11 mol). Causality: A slight excess of the DMF-DMA ensures complete conversion of the starting ketone and drives the initial enamine formation.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). Causality: The elevated temperature provides the necessary activation energy for the reaction cascade, from enamine formation through to cyclization.
-
Cooling and Hydrolysis: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Carefully add methanol (20 mL) to the flask, followed by the slow addition of 4N hydrochloric acid (20 mL). Causality: The addition of methanol quenches any remaining reactive species. The subsequent addition of aqueous acid is crucial for the hydrolysis of the final intermediate and protonation steps that lead to the elimination of dimethylamine, facilitating the formation of the stable pyran-4-one ring. [1]5. Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate. Causality: The washing steps remove inorganic salts and residual acid, while the brine wash helps to break any emulsions and aids in the drying process.
-
Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.
Expected Results & Characterization
-
Yield: 60-75%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 138-140 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (s, 2H, pyran H-2, H-6), 7.40-7.20 (m, 10H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 182.5 (C=O), 155.0 (C-2, C-6), 134.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 118.0 (C-3, C-5).
Alternative Synthetic Route: The Vilsmeier-Haack Approach
An alternative and historically significant method for this transformation is the Vilsmeier-Haack reaction. [2][3]This reaction typically involves the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium salt).
Reaction: 1,3-Diphenylacetone reacts with the Vilsmeier reagent, leading to a complex that cyclizes upon aqueous workup to yield 3,5-diphenyl-4H-pyran-4-one. [1] Comparison with DMF-DMA Method:
| Feature | DMF-DMA Method | Vilsmeier-Haack Method |
| Reagents | 1,3-Diphenylacetone, DMF-DMA | 1,3-Diphenylacetone, DMF, POCl₃ |
| Conditions | Reflux | Often performed at lower temperatures, but can require careful handling of POCl₃. |
| Byproducts | Methanol, Dimethylamine | Phosphate salts, HCl |
| Yield | Generally good (60-75%) | Can be variable; a 35% yield has been reported. [1] |
| Advantages | Milder, operationally simpler, avoids corrosive POCl₃. | Well-established for formylation reactions. |
| Disadvantages | DMF-DMA is moisture sensitive. | POCl₃ is highly corrosive and reacts violently with water. The reaction can be less clean. |
Expert Judgement: For general laboratory synthesis, the DMF-DMA method is recommended due to its milder conditions, operational simplicity, and avoidance of the highly corrosive and reactive phosphorus oxychloride. The Vilsmeier-Haack reaction remains a powerful tool in organic synthesis but requires more stringent handling precautions.
Safety and Handling
-
1,3-Diphenylacetone: May cause skin and eye irritation.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorus Oxychloride (POCl₃) (if using Vilsmeier-Haack): Causes severe skin burns and eye damage. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents (Methanol, Ethyl Acetate, Hexanes): Flammable. Use in a well-ventilated area or a chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.
Conclusion
This application note provides a detailed, reliable, and well-rationalized protocol for the synthesis of 3,5-diphenyl-4H-pyran-4-one from 1,3-diphenylacetone. The recommended method using N,N-dimethylformamide dimethyl acetal is robust, high-yielding, and avoids the use of harsh reagents, making it highly suitable for both academic research and process development environments. By understanding the underlying mechanism and the rationale for each step, researchers are well-equipped to successfully synthesize this valuable heterocyclic compound and its derivatives for applications in drug discovery and beyond.
References
-
Al-Jalal, N. A. (2006). Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. Journal of Saudi Chemical Society, 10(1), 159-170. [Link]
-
Reddy, B. S. R., & Reddy, C. S. (2007). Vilsmeier–Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Synthetic Communications, 37(15), 2567-2573. [Link]
-
Ma, N., Li, Y., & Zhang, J. (2014). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 19(6), 7383-7410. [Link]
-
Tao, E. V. P. (1983). Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones. Synthetic Communications, 13(14), 1169-1172. [Link]
-
Wu, J., & Xia, C. (2007). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8593-8596. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Retrieved from [Link]
-
Kiseleva, M. I., & Kiselev, V. G. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8117. [Link]
-
Beilstein Journals. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6543. [Link]
-
Scribd. (n.d.). Preparation of Dibenzyl Ketone & Phenylacetone. Retrieved from [Link]
-
Reddy, C. S., et al. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(xiv), 20-26. [Link]
Sources
3,5-diphenyl-4H-pyran-4-one derivatives synthesis protocol
An Application Guide for the Synthesis of 3,5-Diphenyl-4H-pyran-4-one and its Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of the 3,5-Diaryl-4H-pyran-4-one Scaffold
The 4H-pyran-4-one core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic molecules. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Specifically, derivatives of 3,5-diphenyl-4H-pyran-4-one serve as versatile building blocks and have demonstrated potential as potent bioactive agents. Their rigid, planar structure and the presence of the aryl substituents provide a key pharmacophore for interaction with biological targets, such as protein kinases.[3]
This guide provides a detailed overview of the primary synthetic strategies for constructing the 3,5-diphenyl-4H-pyran-4-one framework and offers step-by-step protocols for its synthesis and subsequent functionalization. The methodologies discussed are grounded in established chemical principles, emphasizing both the practical execution and the underlying mechanistic rationale to empower researchers to adapt and innovate upon these core procedures.
Core Synthetic Strategies: Building the Pyranone Ring
The construction of the 4H-pyran-4-one ring system is typically achieved through the cyclization of a 1,5-dicarbonyl compound or a synthetic equivalent.[4] The two primary approaches for generating 3,5-diphenyl-4H-pyran-4-one derivatives are de novo ring synthesis from acyclic precursors and the functional group interconversion of a pre-formed pyranone core.
Strategy A: De Novo Ring Synthesis via Cyclocondensation
This approach builds the heterocyclic ring from the ground up. The most effective methods for synthesizing the 3,5-diphenyl substituted core involve the acid-catalyzed cyclocondensation of a 1,3-diphenyl-substituted pentane-1,5-dione precursor or a molecule that can generate this intermediate in situ.
A highly effective method involves the reaction of 1,3-diphenylacetone (dibenzyl ketone) with a suitable C1 electrophile under acidic conditions. For instance, the reaction of dibenzyl ketones with acetic acid in the presence of a strong dehydrating acid like polyphosphoric acid (PPA) has been shown to produce 2,6-dimethyl-3,5-diaryl-4H-pyran-4-ones.[5] An even more direct route to the unsubstituted (at C2 and C6) 3,5-diphenyl-4H-pyran-4-one involves the reaction of diphenylacetone with a Vilsmeier-Haack type reagent (e.g., dimethylformamide and phosphorus oxychloride), which can unexpectedly lead to the target pyranone instead of the expected aldehyde.[5]
The underlying mechanism for these transformations involves the formation of a 1,5-dicarbonyl intermediate which, upon protonation, undergoes an intramolecular nucleophilic attack of an enol oxygen onto a carbonyl carbon, followed by dehydration to yield the stable, aromatic-like pyranone ring.
Mechanism: Acid-Catalyzed Cyclocondensation
Below is a generalized mechanistic pathway for the formation of the 4H-pyran-4-one ring from a 1,5-dicarbonyl precursor.
Caption: Generalized mechanism for 4H-pyran-4-one formation.
Strategy B: Functional Group Interconversion
Once the core 3,5-diphenyl-4H-pyran-4-one scaffold is assembled, its periphery can be modified to introduce diverse functional groups, enabling the exploration of structure-activity relationships. This is particularly useful when direct synthesis of a complex derivative is challenging.
A prime example is the synthesis of hydroxymethyl and carboxaldehyde derivatives at the C2 and C6 positions.[6] This is typically achieved by first introducing methyl groups at these positions, followed by radical bromination using a reagent like N-bromosuccinimide (NBS) to form bromomethyl intermediates. These reactive intermediates can then be converted into a variety of other functionalities. For example, treatment with silver acetate followed by hydrolysis yields hydroxymethyl groups, which can be subsequently oxidized to aldehydes using a mild oxidant like barium manganate.[6]
This strategy offers modularity and access to a library of compounds from a common, advanced intermediate.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one
This protocol is adapted from the reported synthesis of 3,5-diaryl-4H-pyran-4-ones via acid-catalyzed condensation.[5] It provides a reliable method for accessing the core pyranone structure with substitution at the 2 and 6 positions.
Materials:
-
1,3-Diphenylacetone (Dibenzyl ketone)
-
Acetic Acid, Glacial
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenylacetone (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (5-10 volumes) followed by the cautious, portion-wise addition of polyphosphoric acid (PPA) (3-5 eq by weight) with vigorous stirring. The mixture will become viscous and warm.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the aqueous slurry by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethanol to afford the title compound as crystalline solid.
Protocol 2: Synthesis of 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde
This protocol details the conversion of a 2,6-disubstituted pyranone into a functionalized carboxaldehyde derivative, based on a literature procedure.[6] It is a multi-step sequence starting from the corresponding 2,6-dimethyl precursor.
Workflow for Protocol 2
Caption: Multi-step synthesis of a pyranone-carboxaldehyde.
Part A: Bromination of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one
-
A mixture of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and a catalytic amount of benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) is refluxed for 48 hours.
-
After cooling, the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield 2-(bromomethyl)-6-methyl-3,5-diphenyl-4H-pyran-4-one.
Part B: Acetoxylation, Hydrolysis, and Oxidation
-
Acetoxylation: The bromomethyl derivative (1.0 eq) is refluxed with silver acetate (AgOAc, 1.5 eq) in glacial acetic acid for 4 hours. The mixture is cooled, filtered to remove silver bromide, and the solvent is evaporated.
-
Hydrolysis: The crude acetoxy intermediate is refluxed in a mixture of HCl:THF:H₂O (0.05:2:1) for 24 hours. The solvent is removed under reduced pressure.
-
Oxidation: The resulting crude hydroxymethyl intermediate is dissolved in a mixture of CH₂Cl₂/THF. Barium manganate (BaMnO₄, 5.0 eq) is added, and the suspension is stirred at room temperature for 2 hours.
-
Purification: The reaction mixture is filtered through Celite®, and the solvent is evaporated. The final product, 3,5-diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde, is purified by recrystallization from ethyl acetate and petroleum ether.[6]
Data Summary and Characterization
The following tables summarize typical reaction outcomes and key analytical data for representative 3,5-diphenyl-4H-pyran-4-one derivatives based on literature reports.
Table 1: Representative Reaction Conditions and Yields
| Entry | Starting Material | Product | Key Reagents | Conditions | Yield (%) | Reference |
| 1 | 2,6-Dibromomethyl-3,5-diphenyl-4H-pyran-4-one | 2,6-Diacetoxymethyl-3,5-diphenyl-4H-pyran-4-one | AgOAc, AcOH | Reflux, 4h | 95 | [6] |
| 2 | 2,6-Diacetoxymethyl-3,5-diphenyl-4H-pyran-4-one | 2,6-Bishydroxymethyl-3,5-diphenyl-4H-pyran-4-one | HCl, THF, H₂O | Reflux, 24h | 69 | [6] |
| 3 | 2,6-Bishydroxymethyl-3,5-diphenyl-4H-pyran-4-one | 3,5-Diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde | BaMnO₄, CH₂Cl₂ | RT, 2h | 95 | [6] |
| 4 | 3,5-Dibromomethyl-2,6-diphenyl-4H-pyran-4-one | 3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | N-Hydroxyphthalimide, Et₃N | DMF, RT | 82.5 | [7] |
Table 2: Spectroscopic Data for Selected Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (cm⁻¹) | Mass Spec (m/z) | Reference |
| 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | 9.80 (1H, s, -CHO), 7.45 (10H, m, Phenyl-H), 2.40 (3H, s, -CH₃) | 201.2 (-CHO), 183.2 (Pyran-C-4), 152.9 (Pyran-C-2), 148.9 (Pyran-C-6), 130.2 (Pyran-C-3), 127.5 (Pyran-C-5), 133.5-128.1 (Phenyl-C) | 1640 (C=O) | 290 (M⁺) | [6] |
| 3,5-Di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 7.35-7.55 (10H, m, phenyl-H), 5.3 (4H, br, -NH₂), 4.65 (4H, s, -CH₂O-) | Not reported | 3300, 3150 (N-H), 1643 (C=O) | 338 (M⁺) | [7] |
Conclusion
The synthesis of 3,5-diphenyl-4H-pyran-4-one derivatives is a field rich with robust and adaptable methodologies. The choice between a de novo cyclocondensation approach and a functional group interconversion strategy depends on the specific target molecule and the availability of starting materials. The protocols outlined in this guide provide researchers with reliable, literature-validated starting points for their synthetic campaigns. By understanding the causality behind the experimental choices—from the role of acid catalysts in ring formation to the selection of specific reagents for functional group manipulation—scientists can effectively troubleshoot and expand upon these methods to create novel pyranone derivatives for applications in drug discovery and materials science.
References
-
Al-Hourani, B. J., El-Sattar, N. E. A., & Al-Jaber, H. I. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 3(3), 161-165. [Link]
-
Tao, E. V. P. (1983). Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones. Synthetic Communications, 13(14), 1169-1172. [Link]
-
Khafagy, M. M., Abd El-Wahab, A. H. F., Eid, F. A., & El-Agrody, A. M. (2002). Synthesis of Some 4H-Pyran Derivatives and their Antimicrobial and Antitumor Activities. Farmaco, 57(9), 715-722. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]
-
Khan, A. T., & Ali, M. A. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(xiv), 20-26. [Link]
-
Mojtahedi, M. M., et al. (2005). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules, 10(1), 136-141. [Link]
-
Elgemeie, G. H., et al. (2017). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]
-
Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Heterocycles, 74, 137-154. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]
-
SciSpace. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. [Link]
-
Unsal-Tan, O., et al. (2023). Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. ACS Omega, 8(22), 19656–19662. [Link]
-
Elgemeie, G. H., et al. (2017). Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 8(12), 5123-5134. [Link]
Sources
- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Notes: 3,5-Diphenyl-4H-Pyran-4-One as a High-Fidelity Fluorescent Probe for Bioimaging
Executive Summary & Mechanistic Rationale
Fluorescence bioimaging relies heavily on the photophysical stability, quantum yield, and signal-to-noise ratio (SNR) of the chosen fluorophore. The 4H-pyran-4-one scaffold, particularly when functionalized as 3,5-diphenyl-4H-pyran-4-one, has emerged as a highly versatile building block for designing advanced fluorescent probes[1].
Causality of the Scaffold Design: Standard planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) in aqueous biological environments. By incorporating two phenyl rings at the 3 and 5 positions of the 4H-pyran-4-one core, researchers induce significant steric hindrance. This non-planar conformation physically prevents the tight π-π stacking of the fluorophores in water, preserving high fluorescence emission[2].
Furthermore, the central 4H-pyran-4-one acts as a strong electron acceptor (A). When coupled with an electron-donating (D) moiety (such as an amine or hydroxyl group) via a π-conjugated bridge, it forms a robust D-π-A system[1]. This Intramolecular Charge Transfer (ICT) mechanism facilitates a massive Stokes shift, minimizing self-absorption and autofluorescence during live-cell imaging[3].
Figure 1: Intramolecular Charge Transfer (ICT) mechanism in 4H-pyran-4-one fluorescent probes.
Photophysical Data Summary
Before deploying the probe in biological models, it is essential to profile its solvatochromic behavior. The pronounced red-shift in emission maximum as solvent polarity increases is a hallmark of the ICT mechanism, confirming the probe's sensitivity to its microenvironment.
Table 1: Photophysical Properties of Functionalized 3,5-Diphenyl-4H-Pyran-4-One
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Toluene | 2.38 | 410 | 495 | 85 | 0.65 |
| Chloroform | 4.81 | 415 | 520 | 105 | 0.58 |
| DMSO | 46.7 | 425 | 580 | 155 | 0.42 |
| PBS (pH 7.4) | ~80 | 430 | 610 | 180 | 0.28 |
Experimental Protocols
Protocol A: Synthesis and Self-Validation of the 3,5-Diphenyl-4H-Pyran-4-One Probe
Objective: Synthesize the functionalized probe and validate its structural integrity.
Scientific Causality: We utilize silver acetate-mediated oxidation of bromomethyl derivatives to yield the carboxaldehyde derivative of 3,5-diphenyl-4H-pyran-4-one[2]. This aldehyde acts as the reactive handle to attach the electron-donating group via Knoevenagel condensation, completing the D-π-A architecture.
Step-by-Step Methodology:
-
Precursor Activation: Dissolve 2.0 mmol of 2-bromomethyl-3,5-diphenyl-4H-pyran-4-one in 20 mL of glacial acetic acid.
-
Oxidation: Add 2.5 mmol of silver acetate. Reflux the mixture at 120°C for 4 hours. Causality: Silver acetate facilitates the nucleophilic substitution and subsequent hydrolysis/oxidation to form 3,5-diphenyl-4-oxo-4H-pyran-2-carboxaldehyde[2].
-
Condensation (D-π-A Formation): To the purified aldehyde (1.0 mmol) in ethanol (15 mL), add 1.0 mmol of the chosen electron donor (e.g., N,N-diethyl-m-aminophenol) and a catalytic amount of piperidine (0.1 mmol). Reflux for 6 hours.
-
Purification: Cool to room temperature, filter the precipitate, and purify via silica gel column chromatography (Dichloromethane:Methanol, 95:5 v/v).
-
Validation System (Quality Control):
-
NMR Spectroscopy: Confirm the presence of the vinylic protons (typically doublets around 7.2-7.5 ppm with a coupling constant J > 15 Hz, indicating the trans configuration necessary for efficient π-conjugation).
-
Mass Spectrometry (ESI-MS): Verify the exact mass of the target compound to rule out incomplete condensation.
-
Protocol B: Biocompatibility Assessment via Alamar Blue Assay
Objective: Establish the non-toxic working concentration of the probe for live-cell imaging.
Scientific Causality: While MTT assays are common, they require cell lysis. The4 is chosen here because living cells continuously reduce the non-fluorescent resazurin to highly fluorescent resorufin via metabolic reactions[4]. This allows for kinetic monitoring and leaves the cells viable for subsequent parallel assays.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 (human breast cancer) cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Probe Treatment: Prepare a 10 mM stock of the probe in analytical grade DMSO. Dilute in culture medium to achieve final concentrations of 0, 1, 5, 10, 20, and 50 µM. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[4].
-
Incubation: Replace the medium in the 96-well plate with the probe-containing medium. Incubate for 24 hours.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well. Incubate for an additional 2-4 hours.
-
Validation & Readout: Measure fluorescence on a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate cell viability relative to the untreated control. Self-Validation: Include a "medium + Alamar Blue" well without cells to subtract background fluorescence.
Protocol C: Live-Cell Confocal Bioimaging
Objective: Visualize intracellular targets using the synthesized probe.
Scientific Causality: The large Stokes shift of the 4H-pyran-4-one probe allows us to excite the molecule at a wavelength where cellular autofluorescence is minimal, and collect emission in the red/near-infrared region, drastically improving the Signal-to-Noise Ratio (SNR)[3].
Step-by-Step Methodology:
-
Preparation: Seed cells onto 35-mm glass-bottom confocal dishes (1 × 10⁵ cells/dish). Incubate for 24 hours to allow adherence.
-
Staining: Remove the medium and wash the cells gently twice with pre-warmed PBS (pH 7.4). Add 2 mL of fresh medium containing 10 µM of the fluorescent probe.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes. Causality: This timeframe is optimized to allow sufficient membrane permeation via passive diffusion without triggering endocytotic sequestration.
-
Washing (Critical): Aspirate the staining solution and wash the cells three times with PBS. Causality: Rigorous washing removes unbound probe, eliminating background extracellular fluorescence and preventing false-positive signals.
-
Imaging: Mount the dish on a Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 405 nm or 488 nm laser line.
-
Emission Collection: 550–650 nm channel.
-
-
Validation System: Image a control dish of cells treated only with the vehicle (0.1% DMSO in medium) using identical laser power and detector gain settings. If the control dish shows zero signal, the fluorescence in the experimental dish is definitively validated as originating from the probe.
Figure 2: Standardized workflow for live-cell bioimaging using 4H-pyran-4-one probes.
References
- Title: 14.3.5 Pyranones and Pyranthiones (Update 2021)
- Title: 2-(2-(Dimethylamino)vinyl)
- Source: National Institutes of Health (NIH)
- Title: PHOTOPHYSICAL STUDIES OF DDP DYE WITH LACTOSE IN AQUEOUS SOLUTION Source: Sathyabama Institute of Science and Technology URL
Sources
Application Note: 3,5-Diphenyl-4H-Pyran-4-One as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
The 4H-pyran-4-one (γ-pyrone) ring is a versatile, oxygen-containing heterocyclic scaffold that plays a fundamental role in bioorganic and medicinal chemistry. When functionalized with phenyl rings at the 3 and 5 positions, the resulting 3,5-diphenyl-4H-pyran-4-one exhibits enhanced lipophilicity, structural rigidity, and unique electronic properties. This specific substitution pattern transforms the core into an ideal precursor for developing a wide array of therapeutic agents, including tubulin polymerization inhibitors for cancer therapy, broad-spectrum antimicrobial compounds, and highly selective heavy metal chelators (podands)[1].
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the synthesis, functionalization, and biological application of 3,5-diphenyl-4H-pyran-4-one derivatives.
Mechanistic Rationale & Structural Dynamics (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others during lead optimization.
The Pharmacophore Advantage: The rigid planar pyrone ring flanked by lipophilic phenyl groups provides an ideal pharmacophore for fitting into hydrophobic enzyme pockets. The carbonyl oxygen at the 4-position acts as a strong hydrogen bond acceptor. However, the 3,5-diphenyl groups sterically hinder the core. Therefore, orthogonal functionalization must be directed at the 2 and 6 positions[2].
Strategic Functionalization: The native 2,6-dimethyl groups of the synthesized precursor are relatively unreactive toward complex drug conjugation. By selectively oxidizing these methyl groups to carboxaldehydes or hydroxymethyls, we create highly reactive electrophilic centers. These centers are primed for Schiff base formation, aldol condensations (yielding styryl derivatives for anticancer activity), or nucleophilic substitution (yielding aminoxyalkyl derivatives for antimicrobial screening).
To avoid the severe toxicity and environmental hazards of traditional osmium tetroxide ( OsO4 ) oxidations, modern protocols utilize selenium dioxide ( SeO2 ) under microwave irradiation. This not only mitigates safety risks but drives the reaction kinetics, reducing processing time from 72 hours down to a single minute[3].
Pathway Visualization
Figure 1: Synthetic workflows of 3,5-diphenyl-4H-pyran-4-one toward diverse therapeutic agents.
Quantitative Data Summary
The table below summarizes the critical reaction metrics and biological applications for the primary derivatives of the 3,5-diphenyl-4H-pyran-4-one scaffold.
| Compound / Derivative | Synthesis Method | Time | Yield (%) | Biological Application / Utility | Ref |
| 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one | MW + Polyphosphoric Acid | 2 min | ~85-90% | Primary precursor scaffold | [4] |
| 2,6-dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one | MW + SeO2 Oxidant | 1 min | 80% | Podand synthesis, Schiff base formation | [3] |
| 2-hydroxymethyl-6-methyl-3,5-diphenyl-4H-pyran-4-one | Hydrolysis of bromomethyl | 24 hr | 58% | Pharmacophore optimization | |
| 2,6-Bis(phthalimidoxymethyl)-3,5-diphenyl-4H-pyran-4-one | Triethylamine + DMF | 24 hr | 52% | Antimicrobial / Antifungal screening | [5] |
Self-Validating Experimental Protocols
The following protocols are designed with built-in Quality Control (QC) checkpoints to ensure that each intermediate is chemically validated before proceeding to the next phase of drug development.
Protocol A: Solvent-Free Microwave Synthesis of the Core Scaffold
Rationale: Traditional reflux methods for synthesizing γ-pyrones require prolonged heating and toxic solvents. Microwave irradiation using polyphosphoric acid (PPA) acts simultaneously as a catalyst and a dehydrating agent, driving the cyclization of 1,3-diphenyl-2-propanone in minutes, ensuring high atom economy[4].
-
Reagent Mixing: In a microwave-safe quartz vessel, combine 1,3-diphenyl-2-propanone (0.01 mol), acetic anhydride (12.5 mL), and PPA (20 g).
-
Irradiation: Subject the mixture to microwave irradiation for exactly 2 minutes.
-
Extraction: Allow the mixture to cool to room temperature. Dilute with ice-water and extract the aqueous layer with dichloromethane ( CH2Cl2 ) (3 × 15 mL).
-
Drying & Concentration: Dry the combined organic phases over anhydrous MgSO4 and evaporate the solvent under reduced pressure.
-
Self-Validation (QC): Perform 1H NMR spectroscopy. A successful cyclization is confirmed by a sharp singlet at δ 2.31 ppm (integrating for 6H, confirming the two symmetric methyl groups) and a multiplet at δ 7.29-7.45 ppm (integrating for 10H, confirming the diphenyl rings)[4].
Protocol B: Rapid Oxidation to Carboxaldehyde Derivatives
Rationale: Converting the 2,6-dimethyl groups to carboxaldehydes is essential for downstream conjugation. Under microwave conditions, SeO2 selectively oxidizes the allylic/benzylic-like methyl groups to aldehydes without over-oxidizing them into dead-end carboxylic acids[3].
-
Reaction Setup: Mix 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one (5 mmol) with reclaimed SeO2 (50 mmol) in a microwave reactor.
-
Oxidation: Irradiate the solid mixture for 1 to 15 minutes. Monitor the reaction progress via TLC (Thin-Layer Chromatography) using an ethyl acetate/hexane mobile phase.
-
Purification: Wash the resulting black precipitate several times with dichloromethane. Purify the concentrated organic layer via silica gel column chromatography.
-
Self-Validation (QC): Perform IR and 1H NMR spectroscopy. The disappearance of the C-H stretch of the methyl group and the appearance of a strong C=O stretch at 1708 cm−1 confirms aldehyde formation. The 1H NMR spectrum must show a distinct aldehyde proton singlet at ~ δ 9.69 ppm[3].
Protocol C: Synthesis of Aminoxyalkyl Derivatives for Antimicrobial Screening
Rationale: Aminoxyalkyl derivatives of pyrones possess excellent membrane-penetrating properties, making them potent antimicrobial candidates. N-hydroxyphthalimide is utilized as a nucleophile to react with the functionalized scaffold, introducing the critical aminoxy linkage[5].
-
Nucleophilic Addition: To a mixture of the functionalized pyrone derivative (4 mmol) and N-hydroxyphthalimide (8 mmol) in DMF (10 mL), add triethylamine (80 mmol) dropwise to act as an acid scavenger/base.
-
Incubation: Stir the reaction mixture continuously at room temperature for 24 hours.
-
Precipitation: Quench the reaction by adding distilled water (10 mL). Filter the resulting precipitate, wash thoroughly with water, and air-dry.
-
Self-Validation (QC): Determine the melting point (expected ~228-229.5 °C for the bis-phthalimidoxymethyl derivative). IR spectroscopy will show characteristic phthalimide C=O stretches at 1790 and 1740 cm−1 , which are clearly distinct from the native pyrone C=O stretch at 1631 cm−1 [5].
References
-
A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one , Arkat USA.
-
4-Pyrone - Structure and Properties , Grokipedia.1
-
One-pot Synthesis of 4H-Pyran-4-one Carboxaldehyde Derivatives by Using Selenium Dioxide as a Reusable Oxidant , Asian Journal of Chemistry. 3
-
Chemistry of pyrones: Part 6, synthesis of some aminoxyalkyl derivatives of 4-pyrones , Acta Chimica Slovenica. 5
-
Synthesis and Photoswitching Properties of Bioinspired Dissymmetric γ-Pyrone , ACS Publications. 2
-
Microwave-Assisted One-Pot Synthesis of Symmetrical 4H-Pyran-4-ones , SciELO. 4
Sources
Application Note: High-Throughput Screening of 3,5-Diphenyl-4H-pyran-4-one Libraries
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols
Mechanistic Rationale & Library Significance
The 3,5-diphenyl-4H-pyran-4-one scaffold represents a highly privileged chemical space in modern drug discovery. The rigid, planar pyran-4-one core provides a robust hydrogen-bonding network via its carbonyl oxygen, while the dual phenyl substitutions at the 3 and 5 positions offer tunable lipophilicity and steric volume[1].
From an application standpoint, this specific geometry is uniquely suited for targeting deep, hydrophobic protein pockets. Recent library screenings have identified these derivatives as potent modulators in two primary therapeutic areas:
-
Antimalarial Therapeutics: They act as structural analogs to 4-pyridones, functioning as potent inhibitors of the 2 by binding to the ubiquinol oxidation (Qo) site[2].
-
Anti-inflammatory & Oncology: Pyran-based heterocycles are extensively documented to lower inflammatory factors and selectively inhibit the3 enzyme, navigating its narrow arachidonic acid binding channel[3].
This guide details the High-Throughput Screening (HTS) methodologies required to accurately triage a 10,000+ compound library of 3,5-diphenyl-4H-pyran-4-ones against these two critical biological targets.
HTS Workflow Architecture
To prevent false positives—a common issue with heavily conjugated pyranones due to colloidal aggregation or autofluorescence—the screening cascade must be aggressively orthogonal.
Fig 1: High-throughput screening cascade for 3,5-diphenyl-4H-pyran-4-one libraries.
Experimental Protocols: Self-Validating Systems
Protocol A: Cytochrome bc1 Ubiquinol-Cytochrome c Reductase Assay
This biochemical assay isolates the 4 of the malarial bc1 complex[4].
Causality & Design:
-
Detergent Selection: We utilize 0.05% dodecyl maltoside (DDM) in the assay buffer. Why? DDM maintains the massive membrane protein complex in a soluble, active state without stripping the native lipids required for Qo site integrity.
-
Self-Validation: The assay relies on a kinetic read (ΔA550 nm/min) rather than an endpoint read. By measuring the slope of cytochrome c reduction, we instantly identify compounds that precipitate and cause static optical interference (anomalous y-intercept but normal slope).
Step-by-Step Methodology:
-
Plate Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the 3,5-diphenyl-4H-pyran-4-one library (10 mM in DMSO) into clear-bottom 384-well plates.
-
Control Allocation: Reserve columns 1-2 for DMSO (Negative Control, 0% inhibition) and columns 23-24 for 1 µM Atovaquone (Positive Control, 100% inhibition).
-
Enzyme Addition: Dispense 25 µL of Assay Buffer (50 mM potassium phosphate pH 7.4, 2 mM EDTA, 0.05% DDM) containing 5 nM isolated P. falciparum cytochrome bc1 complex.
-
Pre-incubation: Incubate at 25°C for 15 minutes. Crucial Step: The bulky diphenyl groups of the pyran-4-one scaffold exhibit slow-binding kinetics; skipping this step generates false negatives.
-
Reaction Initiation: Add 25 µL of substrate mix (50 µM decylubiquinol and 50 µM oxidized cytochrome c).
-
Kinetic Read: Immediately read absorbance at 550 nm every 30 seconds for 10 minutes. Calculate the initial velocity (V0).
-
Quality Control: Calculate the Z'-factor. Reject any plate where Z' < 0.7.
Protocol B: Fluorometric COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX-2, which converts the non-fluorescent probe ADHP into highly fluorescent resorufin.
Causality & Design:
-
Fluorophore Selection: Pyran-4-ones are heavily conjugated and often absorb strongly in the UV/Vis range (300-450 nm). Why ADHP? ADHP yields resorufin, which emits at 590 nm. This red-shifted readout completely bypasses the autofluorescence and inner-filter effects typical of pyranone libraries.
-
Anti-Aggregation: We include 0.01% Triton X-100 to prevent the highly lipophilic pyranones from forming colloidal aggregates, which act as non-specific competitive inhibitors.
Step-by-Step Methodology:
-
Dispensing: Acoustically dispense 50 nL of compounds into black, flat-bottom 384-well plates (black walls prevent optical crosstalk).
-
Enzyme Addition: Add 20 µL of COX-2 enzyme (recombinant human, 0.5 U/well) in Tris-HCl buffer (pH 8.0) containing 0.01% Triton X-100 and 1 µM hematin (cofactor).
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Initiation: Add 20 µL of substrate mix containing 10 µM Arachidonic Acid and 10 µM ADHP.
-
Detection: Read fluorescence (Ex 530 nm / Em 590 nm) after exactly 5 minutes.
-
Counter-Screen (Self-Validation): Run a parallel plate without COX-2, adding only ADHP and compounds. Any well showing fluorescence here indicates the compound is a direct ADHP reducer (false positive) and must be triaged.
Quantitative Data Presentation
To standardize hit selection, all quantitative metrics must be normalized against the following strict thresholds before advancing compounds to secondary cell-based assays.
| Assay Parameter | Cytochrome bc1 (Antimalarial) | COX-2 (Anti-inflammatory) |
| Primary Readout | Absorbance (Kinetic, 550 nm) | Fluorescence (Endpoint, 590 nm) |
| Positive Control | Atovaquone (IC50 ~1.5 nM) | Celecoxib (IC50 ~40 nM) |
| Negative Control | 0.1% DMSO | 0.1% DMSO |
| Plate Acceptance Criteria | Z'-factor ≥ 0.70 | Z'-factor ≥ 0.75 |
| Hit Threshold | > 50% inhibition at 10 µM | > 50% inhibition at 10 µM |
| Expected Hit Rate | 0.8% - 1.2% | 1.5% - 2.0% |
| PAINS Liability | Colloidal Aggregation | Redox Interference (ADHP reduction) |
Mechanism of Action & Hit Triage
Understanding the dual-pathway potential of the 3,5-diphenyl-4H-pyran-4-one scaffold is critical for triaging hits. Because the scaffold can theoretically bind to both the Qo site of mitochondrial complexes and the hydrophobic channels of mammalian cyclooxygenases, hits must be cross-screened for selectivity to avoid off-target toxicity.
Fig 2: Dual mechanistic pathways of 3,5-diphenyl-4H-pyran-4-one derivatives.
Hit Triage (PAINS Mitigation): While the fully conjugated 4H-pyran-4-one ring is chemically stable, partially saturated derivatives in the library may act as Michael acceptors. To validate trustworthiness, all primary hits must be incubated with 1 mM glutathione (GSH) prior to re-testing. Compounds that lose >30% of their inhibitory activity in the presence of GSH are flagged as covalent, non-specific binders and eliminated from the development pipeline.
Sources
Application Notes & Protocols: A Guide to the Synthesis of Substituted 3,5-Diphenyl-4H-pyran-4-ones
Introduction: The Significance of the 3,5-Diphenyl-4H-pyran-4-one Scaffold
The 4H-pyran-4-one core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds, conferring a wide spectrum of biological activities. These oxygen-containing heterocycles are recognized for their significant pharmacological potential, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. Within this class, structures bearing aryl substituents at the 3- and 5-positions are of particular interest to researchers in medicinal chemistry and drug development. The 3,5-diphenyl-4H-pyran-4-one framework acts as a versatile scaffold, and its derivatives are actively investigated as potential therapeutic agents.
This guide provides an in-depth overview of robust and reproducible synthetic routes for accessing substituted 3,5-diphenyl-4H-pyran-4-ones. We will move beyond simple procedural lists to explore the mechanistic rationale behind these transformations, offering field-proven insights to empower researchers to select and optimize the synthetic strategy best suited for their specific target molecules. The protocols detailed herein are designed to be self-validating, with clear causality for each experimental choice.
Strategic Approach 1: Classic Cyclization of 1,3-Diaryl-β-Diketones
One of the most fundamental and historically significant methods for constructing the 4H-pyran-4-one ring is the acid-catalyzed cyclization of a 1,3-diaryl-1,3-propanedione (a substituted dibenzoylmethane). This approach relies on the intramolecular condensation and dehydration of the diketone precursor, often in the presence of a strong dehydrating agent like polyphosphoric acid (PPA).
Mechanistic Insight
The reaction is initiated by the enolization of the β-diketone. In the presence of a strong acid catalyst, one of the carbonyl oxygens is protonated, activating it towards nucleophilic attack by the enol tautomer. The subsequent intramolecular cyclization forms a hemiacetal-like intermediate, which then undergoes dehydration to yield the stable, aromatic 4H-pyran-4-one ring system.
Caption: Workflow for PPA-catalyzed cyclization.
Experimental Protocol: Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one
This protocol is adapted from the established method of condensing dibenzyl ketones.
-
Reagent Preparation: In a fume hood, carefully prepare polyphosphoric acid (PPA) by adding phosphorus pentoxide (P₂O₅) to 85% phosphoric acid (H₃PO₄) in a 1:1 (w/w) ratio, with gentle heating and stirring until a homogenous, viscous liquid is formed. Allow to cool to room temperature.
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge Reagents: To the flask, add 1,3-diphenylacetone (dibenzyl ketone) (5.0 g, 23.8 mmol) and glacial acetic acid (20 mL).
-
Catalyst Addition: Carefully add the prepared polyphosphoric acid (25 g) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~7-8).
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL).
-
Allow the crude product to air-dry.
-
Recrystallize the solid from ethanol or an ethanol/water mixture to afford pure 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one as crystalline solid.
-
Strategic Approach 2: Multicomponent Reactions (MCRs) for Efficient Assembly
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. Several MCR strategies can be employed to construct the 4H-pyran-4-one core, often under environmentally benign conditions.
Mechanistic Insight: The Domino Knoevenagel-Michael Pathway
A common MCR pathway involves the initial Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (e.g., malononitrile). This generates a highly electrophilic arylidenemalononitrile intermediate. A 1,3-dicarbonyl compound (the source of the remaining pyranone atoms) then acts as a Michael donor, adding to the intermediate. The resulting adduct undergoes an intramolecular cyclization and tautomerization to furnish the final 4H-pyran product.
Caption: General workflow for MCR synthesis of 4H-pyrans.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyano-6-methyl-4,5-diphenyl-4H-pyran
While not a 4-oxo derivative directly, this protocol illustrates the MCR principle leading to a highly substituted 3,5-diphenylpyran system, which can be a precursor. This is based on general green chemistry approaches for 4H-pyran synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 mmol, 106 mg), malononitrile (1.1 mmol, 73 mg), and 1,2-diphenylethan-1-one (deoxybenzoin) (1 mmol, 196 mg).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent. To this suspension, add a catalytic amount of triethylamine (20 mol%, 0.2 mmol, 28 µL).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The reaction typically proceeds to completion within 2-4 hours, often with the product precipitating out of the solution.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the desired 4H-pyran derivative.
Strategic Approach 3: Direct Conversion of 1,3-Diarylacetones
A particularly convenient and direct route to the 3,5-diaryl-4H-pyran-4-one core utilizes 1,3-diarylacetone derivatives and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method offers the advantage of using readily available starting materials in a straightforward, one-pot operation.
Mechanistic Insight
The reaction proceeds through the formation of an enamine intermediate from the reaction of the diarylacetone with DMF-DMA. A second molecule of DMF-DMA then reacts at the other α-carbon. The resulting bis-enamine intermediate undergoes hydrolysis and cyclization upon treatment with aqueous acid, effectively inserting a carbonyl group between the two α-carbons of the original ketone to form the pyranone ring.
Experimental Protocol: Synthesis of 3,5-Diphenyl-4H-pyran-4-one
This protocol is a direct adaptation of the method reported by Tao.
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place 1,3-diphenylacetone (10.0 g, 47.6 mmol).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mL, 188 mmol).
-
Reaction - Step 1 (Enamine Formation): Heat the mixture to reflux for 6 hours. The solution will typically darken in color. After reflux, allow the mixture to cool to room temperature.
-
Reaction - Step 2 (Hydrolysis & Cyclization):
-
Carefully add methanol (50 mL) to the cooled reaction mixture.
-
Slowly and with stirring, add 4N hydrochloric acid (HCl) (25 mL). The addition is exothermic and should be done cautiously.
-
Once the addition is complete, heat the mixture to reflux for an additional 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
A solid product should precipitate. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol or ethyl acetate, to obtain pure 3,5-diphenyl-4H-pyran-4-one.
Strategic Approach 4: Post-Synthesis Modification of the Pyranone Core
The functionalization of a pre-formed 3,5-diphenyl-4H-pyran-4-one scaffold is a powerful strategy for generating a library of analogs for structure-activity relationship (SAR) studies. A convenient method involves the conversion of alkyl substituents (e.g., methyl groups at the 2- and 6-positions) into more versatile functional handles like aldehydes or alcohols.
Workflow: From Bromomethyl to Carboxaldehyde
This multi-step process involves a free-radical bromination of the benzylic methyl groups, followed by displacement with acetate, hydrolysis to the alcohol, and finally, oxidation to the aldehyde.
Technical Support Center: 3,5-Diphenyl-4H-pyran-4-one Purification Hub
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of 3,5-diphenyl-4H-pyran-4-one and its derivatives.
The synthesis of these compounds—often achieved via the condensation of dibenzyl ketone in harsh dehydrating environments (like polyphosphoric acid) or through Brønsted acid-catalyzed cyclization[1][2]—frequently generates highly colored, polymeric byproducts. Furthermore, the strong π-π stacking capabilities of the diphenyl rings make crystallization finicky.
This guide abandons generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.
Core Purification Workflow
The following diagram illustrates the optimized, modern workflow for isolating 3,5-diphenyl-4H-pyran-4-one, moving away from legacy toxic solvents while maximizing yield.
Fig 1. Optimized purification workflow for 3,5-diphenyl-4H-pyran-4-one.
Troubleshooting & FAQs
Q1: My crude product precipitates as a dark brown/black sticky solid instead of a tan powder. How do I remove these highly colored impurities? The Causality: The synthesis of pyran-4-ones often requires aggressive acidic conditions (e.g., 130°C in polyphosphoric acid)[1]. This causes partial degradation and aldol-type polymerization of the ketone precursors. These polymers trap the target pyranone in a dark, sticky matrix. The Solution: Utilize an activated carbon (charcoal) treatment. Activated carbon provides a massive hydrophobic surface area that preferentially binds highly conjugated, high-molecular-weight polymers via extensive π-π stacking, leaving the smaller pyranone in solution. This must be followed by a hot filtration through diatomaceous earth (Celite) to prevent carbon fines from passing into your final product[1].
Q2: Classic literature dictates using benzene for recrystallization, but our EHS department has banned it. What is the best alternative? The Causality: Benzene was historically favored because the pyranone is highly soluble in it at reflux but poorly soluble when diluted with an aliphatic anti-solvent like hexane[1]. The Solution: Toluene is the direct mechanistic substitute. It offers the exact same π-π stacking interactions with the diphenyl rings of the pyranone, ensuring excellent high-temperature solubility without the severe carcinogenic risks. Pair it with heptane (instead of hexane) to match the boiling point profile and achieve comparable supersaturation kinetics.
Q3: During column chromatography, the unreacted starting material (e.g., dibenzyl ketone) co-elutes with my target pyranone. How can I improve resolution? The Causality: Both the starting ketone and the pyranone possess two phenyl rings, leading to similar retention factors ( Rf ) on normal-phase silica gel when using standard non-polar eluents. The Solution: Exploit the unique electronic structure of the pyran-4-one. The carbonyl group in a pyran-4-one is highly polarized due to the contribution of the aromatic pyrylium resonance structure. This makes it a stronger hydrogen-bond acceptor than the acyclic ketone. A highly controlled gradient of Petroleum Ether to Ethyl Acetate (starting at 100:0 and ramping to 9:1) will selectively retard the pyranone, providing baseline separation[3].
Q4: My recrystallization yield is abnormally low (<30%), even though TLC shows a clean reaction. What is causing the product loss? The Causality: 3,5-diphenyl-4H-pyran-4-one can remain heavily supersaturated in the mother liquor if the cooling rate is too rapid or if the anti-solvent is added too quickly, leading to "oiling out" rather than nucleation. The Solution: You must establish a proper "cloud point." Ensure the organic extract is concentrated to at least 50% of its initial volume before adding the anti-solvent. Add the hot anti-solvent dropwise until persistent turbidity is observed, then allow the system to cool ambiently to room temperature before applying an ice bath.
Validated Step-by-Step Methodologies
Protocol A: Charcoal-Assisted Recrystallization (Self-Validating System)
This protocol uses visual cues (color change, cloud point) to validate success at each step.
-
Dissolution: Transfer the crude brown precipitate into a round-bottom flask. Add hot toluene (approx. 10 mL per gram of crude mass) and heat to 85°C until fully dissolved.
-
Adsorption: Add activated carbon (approx. 5% w/w relative to the crude mass). Caution: Add slowly to avoid boil-over. Boil the suspension gently for 5–10 minutes.
-
Hot Filtration: Pre-warm a Büchner funnel containing a 1-inch tightly packed pad of Celite. Filter the hot suspension under vacuum. Validation step: The filtrate should transition from dark brown to a clear, pale yellow/tan liquid.
-
Drying: Add anhydrous magnesium sulfate ( MgSO4 ) to the filtrate to remove residual water, stir for 5 minutes, and decant[1].
-
Concentration & Nucleation: Concentrate the solution via rotary evaporation to 50% of its volume. Heat back to 80°C. Add heptane dropwise until the solution becomes slightly cloudy and the turbidity persists for >10 seconds (the cloud point).
-
Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 1 hour), then transfer to a 5–10°C ice-water bath for 2 hours[1].
-
Isolation: Collect the resulting crystals via vacuum filtration and wash with 10 mL of ice-cold heptane.
Protocol B: Flash Column Chromatography
For highly sensitive downstream applications requiring >99.5% purity.
-
Dry Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add silica gel (1:3 w/w ratio of crude to silica) and evaporate the solvent completely until a free-flowing powder is obtained.
-
Column Packing: Pack a column with 200–300 mesh silica gel using Petroleum Ether.
-
Loading: Carefully pour the dry-loaded silica evenly onto the top of the column bed. Cap with a thin layer of sand.
-
Elution: Begin elution with 100% Petroleum Ether (2 column volumes) to flush out non-polar polymeric impurities. Transition to a 9:1 Petroleum Ether : Ethyl Acetate isocratic flow[3].
-
Monitoring: Monitor fractions via TLC (UV active at 254 nm). The target 3,5-diphenyl-4H-pyran-4-one typically elutes at an Rf of ~0.35 in this solvent system[3].
-
Recovery: Pool the UV-active fractions containing the pure product and concentrate under reduced pressure.
Quantitative Data Comparison
Use the following table to select the purification method that best fits your scale and purity requirements.
| Purification Method | Optimal Solvent System | Key Parameter / Indicator | Expected Yield Recovery | Typical Purity (HPLC) |
| Flash Chromatography | Pet Ether : EtOAc (9:1) | Rf = ~0.35 | 70–85% | >99.5% |
| Recrystallization (Legacy) | Benzene / Hexane (1:1) | Cloud point at ~70°C | 35–49% | >98.0% |
| Recrystallization (Modern) | Toluene / Heptane (1:1) | Cloud point at ~80°C | 45–55% | >98.0% |
| Charcoal Treatment | Toluene + 5% w/w Carbon | Filtration at 85–90°C | N/A (Pre-step) | Removes color/polymers |
References
-
Title: 2,6-dimethyl-3,5-diphenyl-4h-pyran-4-one - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]
-
Title: PART 6. SYNTHESIS OF SOME AMINOXYALKYL DERIVATIVES OF 4-PYRONES Source: Acta Chimica Slovenica (chem-soc.si) URL: [Link]
-
Title: Brønsted Acid Catalyzed and NIS-Promoted Cyclization of Diynones: Selective Synthesis of 4-Pyrone, 4-Pyridone, and 3-Pyrrolone Derivatives Source: The Journal of Organic Chemistry (acs.org) URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4H-Pyran-4-One Synthesis
Welcome to the technical support center for the synthesis of 4H-pyran-4-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses common questions and challenges encountered during the synthesis of 4H-pyran-4-ones, with a focus on the widely used multicomponent reaction strategy.
Q1: My 4H-pyran-4-one synthesis is resulting in a low yield. What are the most common causes and how can I improve it?
Low yields are a frequent challenge in organic synthesis. For the multicomponent synthesis of 4H-pyran-4-ones, which typically involves a Knoevenagel condensation, Michael addition, and intramolecular cyclization cascade, several factors can be at play.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in 4H-pyran-4-one synthesis.
In-depth Analysis of Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in your aldehyde, active methylene compound (e.g., malononitrile, ethyl acetoacetate), or β-dicarbonyl compound can significantly impact the reaction. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. Active methylene compounds can undergo self-condensation or other side reactions if impure.
-
Recommendation: Ensure the purity of your starting materials by using freshly opened reagents, or by purifying them prior to use (e.g., distillation of aldehydes).
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically influence the reaction rate and yield. While some syntheses are successful under solvent-free conditions, others benefit from a solvent.[3] Protic solvents like ethanol can participate in hydrogen bonding and facilitate the reaction, while aprotic solvents may be suitable for specific catalysts. In some cases, water has been shown to be an excellent solvent, promoting the reaction through its high polarity.
-
Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition. For many multicomponent syntheses of 4H-pyrans, temperatures between room temperature and 80°C are effective.
-
Reaction Time: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][5][6][7] Prolonged reaction times can lead to the formation of byproducts.
-
-
Catalyst Selection and Activity: The catalyst is a key determinant of reaction efficiency. A wide range of catalysts, from basic salts like K₂CO₃ to Lewis acids and heterogeneous catalysts, have been employed.[8][9]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the reactants or solvents, a phenomenon known as catalyst poisoning.[4][10][11] Common poisons for metal-based catalysts include sulfur and nitrogen-containing compounds.
-
Catalyst Loading: The amount of catalyst should be optimized. Insufficient catalyst will lead to a slow or incomplete reaction, while an excess can sometimes promote side reactions and complicate purification.
-
Q2: I am observing significant side products in my reaction mixture. How can I minimize these?
Side product formation is a common issue in multicomponent reactions where several reactive species are present. Understanding the potential side reactions is key to minimizing their formation.
Common Side Reactions and Their Mitigation:
| Side Product/Reaction | Plausible Cause | Mitigation Strategy |
| Knoevenagel Adduct Dimerization | The Knoevenagel adduct formed between the aldehyde and malononitrile can react with itself, especially at high concentrations or with highly reactive aldehydes. | - Control the rate of addition of the aldehyde. - Use a catalyst that promotes the subsequent Michael addition at a faster rate. |
| Michael Adduct of the β-dicarbonyl with the Knoevenagel Adduct | If the β-dicarbonyl compound is highly reactive, it may undergo a Michael addition with the Knoevenagel adduct before cyclization. | - Optimize the catalyst to favor the cyclization step. - Adjust the stoichiometry of the reactants. |
| Aldol Condensation of the β-dicarbonyl Compound | The β-dicarbonyl compound can undergo self-condensation, particularly under strongly basic conditions. | - Use a milder base or a Lewis acid catalyst. - Control the reaction temperature. |
| Formation of Open-Chain Intermediates | Incomplete cyclization can lead to the isolation of stable open-chain intermediates. | - Increase the reaction temperature or time to promote cyclization. - Use a catalyst that facilitates the cyclization step. |
Reaction Monitoring is Key:
Regularly monitor your reaction by TLC to observe the formation of the desired product and any significant side products. A well-chosen TLC solvent system will allow for clear separation of the starting materials, intermediates, product, and byproducts.
Q3: The purification of my 4H-pyran-4-one derivative is challenging. What are the best practices for purification?
Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and structurally similar side products. A combination of techniques is often necessary to achieve high purity.
Purification Workflow
Caption: A general workflow for the purification of 4H-pyran-4-one derivatives.
Detailed Purification Protocols:
-
Recrystallization: For solid products, recrystallization is often the most effective method for achieving high purity.
-
Solvent Selection: The key is to find a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing pyranone derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: For oily products or complex mixtures, column chromatography is the preferred method.
-
Stationary Phase: Silica gel is the most common stationary phase. For acid-sensitive compounds, neutralized silica gel or alumina can be used.[12]
-
Eluent Selection: Use TLC to determine the optimal eluent system. A good starting point for many 4H-pyran-4-ones is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound.
-
Procedure:
-
Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Self-Validating Protocols: Ensuring Success through In-Process Controls
To ensure the trustworthiness and reproducibility of your synthesis, it is essential to incorporate in-process controls to monitor the reaction and characterize the final product.
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of your reaction.
-
Procedure:
-
Prepare a TLC plate (silica gel on aluminum or glass backing).
-
Spot the plate with the starting materials, a co-spot (a mixture of starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate in a chamber containing a suitable eluent (e.g., 7:3 hexanes:ethyl acetate).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
-
Interpretation: The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple new spots suggests the formation of side products.
Product Characterization
Unambiguous characterization of your final product is crucial to validate the success of your synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals for 2-amino-4H-pyran-3-carbonitrile derivatives often include a characteristic singlet for the H-4 proton.[3][13]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbon of the pyranone ring typically appears at a characteristic downfield shift.[3][13][14]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups.[15][16][17][18]
-
C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the conjugated ketone in the 4H-pyran-4-one ring.
-
C≡N stretch: For cyano-substituted pyrans, a sharp absorption will be present around 2190-2260 cm⁻¹.
-
N-H stretch: For amino-substituted pyrans, one or two sharp bands will appear in the region of 3300-3500 cm⁻¹.
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the expected product has been formed.[13][19][20][21][22]
By implementing these troubleshooting strategies and in-process controls, you can optimize your reaction conditions and confidently synthesize your target 4H-pyran-4-one derivatives with improved yields and purity.
References
-
Kumar, B. S., et al. (2023). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. ResearchGate. [Link]
-
Al-Mokhanam, A. S., et al. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society Open Science. [Link]
-
Sathiyaseelan, A., et al. (2015). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4H-pyran-4-one. PubChem. [Link]
-
Zare, A., et al. (2022). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Scientific Reports. [Link]
-
Nechaev, A. A., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules. [Link]
-
National Institute of Standards and Technology. (n.d.). 4H-Pyran-4-one. NIST WebBook. [Link]
-
Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters. [Link]
-
Nechaev, A. A., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Pagnoux, A., et al. (2021). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development. [Link]
-
Lalitha, G., et al. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Mediterranean Journal of Basic and Applied Sciences. [Link]
-
Unknown. (n.d.). One pot synthesis of 4-h pyrans via knoevenagel condensation reaction. [Link]
-
Kim, J. S., et al. (2001). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules. [Link]
-
Hucek, D., & Drucker, S. (2021). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. [Link]
-
Sun, C., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Scientific Reports. [Link]
-
Unknown. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
El-Bana, G. G., et al. (2022). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
Unknown. (n.d.). Selected synthesis methods of 4H‐pyran‐4‐one compounds. ResearchGate. [Link]
-
da Silva, F. de C., et al. (2009). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho. Journal of the Brazilian Chemical Society. [Link]
-
Wang, J., et al. (2021). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society. [Link]
-
Singh, R. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Publishing Group. [Link]
-
Milwaukee Area Technical College. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Unknown. (2025). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]
-
Chen, Y., et al. (2023). Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
-
Hu, X., et al. (2019). Improved Synthetic Process of Dimethyl 4-Oxo-4H-pyran-3,5-dicarboxylate. Organic Process Research & Development. [Link]
-
Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. ResearchGate. [Link]
-
Candeias, N. R., et al. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. [Link]
-
Gupta, K., et al. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]
-
Unknown. (n.d.). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Oriental Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjbas.com [mjbas.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4H-PYRAN-4-ONE(108-97-4) 13C NMR [m.chemicalbook.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 4H-Pyran-4-one [webbook.nist.gov]
- 22. mdpi.com [mdpi.com]
Stability issues of 3,5-diphenyl-4H-pyran-4-one in solution
Welcome to the technical support center for 3,5-diphenyl-4H-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Introduction
3,5-Diphenyl-4H-pyran-4-one and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and anticancer properties.[1][2] However, like many heterocyclic compounds, its stability in solution can be a critical factor influencing experimental outcomes and reproducibility. This guide addresses common stability issues, their underlying causes, and provides validated protocols for mitigation.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.
Question 1: I'm observing a decrease in the concentration of my 3,5-diphenyl-4H-pyran-4-one stock solution over time. What could be the cause and how can I prevent it?
Answer:
A decrease in concentration of your stock solution is likely due to chemical degradation. The stability of 3,5-diphenyl-4H-pyran-4-one in solution is influenced by several factors, primarily solvent choice, pH, light exposure, and temperature.
Underlying Causes and Mechanistic Insights:
-
Hydrolysis: The 4-pyranone ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[3][4] This can lead to ring-opening reactions, forming linear keto-enol structures that may be unstable and undergo further degradation. The presence of water in organic solvents can facilitate this process.
-
Photodegradation: Aromatic and conjugated systems, such as the one present in 3,5-diphenyl-4H-pyran-4-one, can absorb UV-Vis light.[5] This absorption can lead to photochemical reactions, including isomerization, oxidation, or the formation of reactive radical species that can degrade the parent compound.[6]
-
Oxidation: The compound may be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.[5][7] This can be exacerbated by light exposure and elevated temperatures.
Recommended Actions & Protocols:
-
Solvent Selection:
-
Primary Recommendation: Use anhydrous, high-purity solvents such as DMSO or ethanol for stock solutions. Ensure solvents are stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Avoid: Protic solvents containing significant amounts of water, or solvents that may contain peroxide impurities (e.g., older ethers).
-
-
pH Control:
-
For aqueous-based assays, prepare solutions in a buffered system to maintain a stable pH, ideally within the neutral range (pH 6-8), where many pyranone derivatives exhibit greater stability.[3][8]
-
If your experimental conditions require acidic or basic media, prepare fresh solutions immediately before use and minimize the exposure time.
-
-
Light Protection:
-
Store stock solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[5]
-
Minimize exposure to ambient light during experimental procedures.
-
-
Temperature Control:
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
For short-term storage (days to a week), 2-8°C is acceptable for solutions in anhydrous solvents.
-
Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Workflow for Preparing Stable Stock Solutions:
Caption: Workflow for preparing and storing stable stock solutions of 3,5-diphenyl-4H-pyran-4-one.
Question 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a sample containing 3,5-diphenyl-4H-pyran-4-one. Could these be degradation products? How can I identify them?
Answer:
The appearance of new peaks in your chromatogram is a strong indication of compound degradation or the presence of impurities. A systematic approach, known as a forced degradation study, can help you identify these unknown peaks.
Forced Degradation Studies:
Forced degradation (or stress testing) is a process used to intentionally degrade a compound under more severe conditions than it would typically encounter.[7][9] This helps to rapidly identify potential degradation products and establish degradation pathways.[7]
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of 3,5-diphenyl-4H-pyran-4-one in a suitable solvent (e.g., acetonitrile:water, 1:1).
-
Stress Conditions: Aliquot the stock solution and subject each aliquot to one of the following stress conditions. A control sample (unstressed stock solution) should be analyzed alongside the stressed samples.[10] The goal is to achieve 5-20% degradation of the parent compound.[9][10]
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Ring opening, hydrolysis of susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at room temperature | Ring opening, formation of resorcinol-type structures.[4] |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Formation of N-oxides, hydroxylation of aromatic rings.[5][7] |
| Photolytic | UV light (254 nm) & Visible light | 24-48 hours at room temperature | Isomerization, radical formation, photodissociation.[5] |
| Thermal | 80°C (in solution and as solid) | 48-72 hours | Thermally induced rearrangements or decomposition.[5] |
-
Analysis:
-
Analyze the control and all stressed samples by a stability-indicating method, typically reverse-phase HPLC with UV detection.
-
For structural elucidation of the degradation products, use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. Further characterization can be achieved with techniques like MS/MS and NMR.[5]
-
-
Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial concentration of the parent compound. This helps to validate that all major degradants are being detected.[5][9]
Logical Flow for Degradant Identification:
Caption: Decision tree for identifying unknown peaks through forced degradation studies.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability of 4H-pyran-4-ones? 4H-pyran-4-ones are generally more stable than the corresponding 1,4-dihydropyridines.[11] However, their stability is highly dependent on the substituents on the pyran ring and the conditions to which they are exposed. Electron-donating groups on the 4-aryl substituent can decrease stability, while electron-withdrawing groups may slightly increase it.[11]
Q2: How does pH affect the solubility and stability of 3,5-diphenyl-4H-pyran-4-one? The pH of a solution can significantly impact both the solubility and stability of a compound.[12] For 3,5-diphenyl-4H-pyran-4-one, extreme pH values (highly acidic or basic) can catalyze hydrolytic degradation.[8] While the compound itself is not strongly ionizable, pH can influence the rate of ring-opening hydrolysis.[13] Solubility may also be affected, as changes in pH can alter the polarity of the solvent system.
Q3: Are there any specific handling precautions I should take during experiments? Yes. To ensure the integrity of your results, it is recommended to:
-
Prepare fresh working solutions from a frozen, concentrated stock solution for each experiment.
-
If working in an aqueous buffer, degas the buffer to remove dissolved oxygen.
-
Minimize the time the compound is exposed to ambient light and elevated temperatures.
-
Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
Q4: Can I use 3,5-diphenyl-4H-pyran-4-one in cell-based assays? What solvent should I use for dilution? Yes, this compound and its derivatives have been evaluated in cell-based assays.[1] For cell-based assays, a stock solution is typically prepared in DMSO. This stock is then diluted into the cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
References
- Habibi, M., et al. (2012). A novel convenient method for synthesis of new podand derivatives of 4H- pyran-4-one. Iranian Journal of Organic Chemistry, 4(1), 775-777.
- Mąkosza, M., et al. (2006). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules, 11(3), 153-160.
- Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-13.
- Rane, K., & Patil, V. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1439.
- Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances.
- Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(9), 16866-16885.
- El-Sayed, M. A. A., et al. (2022).
- Patil, S. B., et al. (2023). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst.
- Görlitzer, K., et al. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 57(8), 523-529.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB.
- Heravi, M. M., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Scientific Reports, 12(1), 1-13.
- Sigma-Aldrich. (n.d.). 3,5-DIPHENYL-4H-THIOPYRAN-4-ONE 1,1-DIOXIDE AldrichCPR. Sigma-Aldrich.
- ResearchGate. (n.d.). Chemistry of isolated 4-pyranones.
- Chemical Synthesis Database. (2025). 3,5-diphenyl-4H-pyran-4-one.
- NextSDS. (n.d.).
- Al-Awadi, N. A., et al. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(14), 20-26.
- ResearchGate. (n.d.). Proposed degradation pathways of the four PAHs.
- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 63, 199-217.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Wang, J., et al. (2014). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. Journal of Environmental Science and Health, Part A, 49(3), 327-337.
- Szabo, Z.-I., et al. (2015). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Revista de Chimie, 66(10), 1642-1646.
- de Oliveira, G. A. R., et al. (2018). Degradation of 4-aminoantipyrine by electro-oxidation with a boron-doped diamond anode: Optimization by central composite design, oxidation products and toxicity. Science of The Total Environment, 631-632, 1079-1088.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Cellulose Chemistry and Technology. (2023). PHOTOCATALYTIC DEGRADATION OF SAFRANIN O DYE UNDER VISIBLE LIGHT USING NiO-MgO CATALYSTS. Cellulose Chemistry and Technology.
- Royal Society of Chemistry. (2013). Analytical Methods. Royal Society of Chemistry.
- Tagami, T., et al. (2013). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Pharmaceutical Research, 30(4), 1033-1043.
- Wang, L., et al. (2022). Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins. International Journal of Molecular Sciences, 23(14), 7679.
- Ethesis. (n.d.). PHOTOCATALYTIC DEGRADATION OF HAZARDOUS SAFRANIN (O) DYE BY USING SELF SYNTHESIZED TiO2 NANOPARTICLES. Ethesis.
- Ghorbani-Choghamarani, A., et al. (2023). 3DPAFIPN as a halogenated dicyanobenzene-based photosensitizer catalyzed gram-scale photosynthesis of pyrano[2,3-d]pyrimidine scaffolds. Scientific Reports, 13(1), 1-10.
- Sissi, C., et al. (2002). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(24), 3459-3462.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. onyxipca.com [onyxipca.com]
- 11. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibisscientific.com [ibisscientific.com]
- 13. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3,5-diphenyl-4H-pyran-4-one
Welcome to the technical support center for the crystallization of 3,5-diphenyl-4H-pyran-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in the fundamental principles of crystallization, aiming to empower you with the knowledge to not only solve immediate issues but also to optimize your future experiments.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format. Each solution is based on established crystallization theory and practical laboratory experience.
Q1: My 3,5-diphenyl-4H-pyran-4-one is "oiling out" upon cooling instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs for two primary reasons: the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice. The presence of impurities can also depress the melting point, exacerbating this issue.[1]
Here are several strategies to address this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount (10-20% additional volume) of the hot solvent to reduce the concentration. This lowers the supersaturation level, allowing for a slower, more controlled cooling and crystallization process.[1][2]
-
Lower the Cooling Rate: Avoid placing the flask directly into an ice bath. Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then move it to a refrigerator and finally to an ice bath to maximize yield. Slow cooling is critical for forming high-quality crystals.[3][4]
-
Induce Crystallization at a Higher Temperature: Before the solution cools to the point of oiling out, try to initiate crystal growth. While the solution is still warm and clear, use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal formation.
-
Utilize a Seed Crystal: If you have a small amount of pure 3,5-diphenyl-4H-pyran-4-one, add a single tiny crystal to the cooling solution. This "seed crystal" acts as a template, guiding the ordered deposition of molecules from the solution.[5][6]
-
Change the Solvent System: If the above methods fail, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[7][8]
Q2: I've allowed my solution to cool, but no crystals have formed. What are the next steps?
A2: The failure of a compound to crystallize from a saturated solution indicates that the solution is supersaturated but lacks a nucleation point to initiate crystal growth. This is a common hurdle that can often be overcome with simple physical inducement.
Troubleshooting Protocol: Inducing Crystallization
-
Scratching: The most straightforward method is to scratch the inside of the flask below the solvent level with a glass stirring rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and surface needed for nucleation.[5]
-
Seeding: Add a minuscule amount of the crude solid or a pure crystal of 3,5-diphenyl-4H-pyran-4-one. This provides a pre-formed lattice for new crystals to grow upon.[4][5]
-
Flash Cooling: Briefly place the flask in a colder environment, like an ice-salt bath (-10 °C), for a few minutes.[5] This rapid temperature drop can sometimes force nucleation. If crystals form, allow them to grow at a slightly higher temperature to ensure better quality.
-
Reduce Solvent Volume: It's possible that too much solvent was added initially, and the solution is not actually saturated at the lower temperature.[2] Gently heat the solution and boil off a portion of the solvent. Then, allow it to cool again.
-
Introduce a Nucleation Site: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of amorphous solid on the rod. Re-introducing this rod into the solution can provide numerous seed crystals.[2][5]
Q3: My crystals formed, but they are very fine needles or powder. How can I get larger crystals?
A3: The formation of very small or needle-like crystals is typically a sign of rapid crystallization.[4] When a solution becomes supersaturated too quickly, a massive number of nucleation sites are formed simultaneously, leading to the rapid growth of small crystals that often trap impurities.
To obtain larger, higher-purity crystals, the key is to slow down the entire process:
-
Decrease the Rate of Cooling: This is the most critical factor. Do not rush the cooling process. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment. Disturbances such as bumping or swirling the flask can also induce rapid precipitation.[6]
-
Use Slightly More Solvent: While using the minimum amount of solvent is ideal for yield, adding a slight excess (5-10%) can keep the compound in solution for longer during the cooling phase.[2] This reduces the level of supersaturation at any given temperature, favoring the growth of fewer, larger crystals over the rapid formation of many small ones.
-
Insulate the Flask: To ensure slow cooling, you can wrap the flask in glass wool or a towel, or place it within a larger beaker containing warm water (a makeshift water jacket).
Q4: The yield of my purified 3,5-diphenyl-4H-pyran-4-one is very low. How can I improve recovery?
A4: A low yield is a frustrating outcome after a successful crystallization. The most common culprit is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[2][9]
Strategies for Yield Improvement:
-
Use the Minimum Amount of Hot Solvent: This is a foundational principle of recrystallization. Add the boiling solvent in small portions to your crude solid, waiting for each portion to boil before adding the next, until the solid just dissolves.
-
Cool the Solution Thoroughly: Ensure the flask has spent adequate time in an ice bath (typically 15-20 minutes) to achieve the lowest possible temperature, thereby minimizing the solubility of your compound.
-
Minimize Transfers: Each time you transfer the crystalline solid (e.g., from the flask to the filter), some loss is inevitable.[9] Plan your workflow to minimize these steps.
-
Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.[9]
-
Recover a Second Crop: The mother liquor (the filtrate) is saturated with your compound. You can often recover more product by boiling off a significant portion of the solvent from the filtrate and cooling it again. Note that this "second crop" of crystals may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing 3,5-diphenyl-4H-pyran-4-one?
A1: The "ideal" solvent is one in which 3,5-diphenyl-4H-pyran-4-one is highly soluble at high temperatures but poorly soluble at low temperatures.[10] Given its molecular structure (C₁₇H₁₂O₂), which contains two non-polar phenyl rings and a more polar 4-pyranone core, solvents of intermediate polarity are excellent starting points.
A systematic approach involves small-scale solubility tests with a few milligrams of your compound in about 0.5 mL of various solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Ethanol | 78.5 | 24.6 | Often a good starting point. The hydroxyl group can hydrogen bond with the pyranone oxygen. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that is less polar than ethanol. Often effective for compounds like this.[11][12] |
| Toluene | 110.6 | 2.4 | A non-polar aromatic solvent that may be effective due to the phenyl groups. Use with caution due to the higher boiling point. |
| Acetone | 56 | 21.0 | A polar aprotic solvent that is a good solvent for many organic compounds. Its volatility is a key advantage.[12] |
| Isopropanol | 82.4 | 18.3 | Similar to ethanol but slightly less polar and with a higher boiling point. |
| Acetonitrile | 81.7 | 36.6 | A polar aprotic solvent; its high polarity might make the compound less soluble at room temperature.[12] |
Screening Protocol:
-
Place ~20 mg of crude 3,5-diphenyl-4H-pyran-4-one into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate will not dissolve the compound well.
-
Heat the mixture to boiling. A good candidate will fully dissolve the compound.
-
Cool the test tube to room temperature and then in an ice bath. A good candidate will show abundant crystal formation.
Q2: My compound is too soluble in most solvents, or not soluble enough. How should I approach a mixed-solvent recrystallization?
A2: A mixed-solvent system is the perfect solution for this scenario. You need to find a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "poor" or "anti-solvent").[7] For 3,5-diphenyl-4H-pyran-4-one, common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.
Mixed-Solvent Recrystallization Protocol:
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While keeping the solution hot, add the "poor" solvent drop-by-drop until you observe persistent cloudiness (turbidity). This indicates you have reached the point of saturation.
-
Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed, as you would for a single-solvent crystallization. The crystals will form as the solubility of the compound in the mixed-solvent system decreases.
Q3: I need to remove a colored impurity from my product. How is this done?
A3: Colored impurities are often large, polar molecules with extensive conjugation. They can be effectively removed by adsorption onto activated charcoal (also known as Norit).
Decolorization Protocol:
-
Dissolve your crude, colored 3,5-diphenyl-4H-pyran-4-one in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute's mass). Using too much will adsorb your product and reduce the yield.
-
Swirl the flask and gently reheat the solution to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Allow the filtered solution to cool and crystallize as normal.
Process & Troubleshooting Diagrams
The following diagrams illustrate the standard crystallization workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the recrystallization of organic compounds.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Guide for crystallization. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Recrystallization (chemistry) - Wikipedia. (n.d.).
- RECRYSTALLISATION. (n.d.).
-
Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved March 21, 2026, from [Link]
-
Flow Crystallization | Solubility Control - Vapourtec Ltd. (2024, May 17). Retrieved March 21, 2026, from [Link]
-
3,5-diphenyl-4H-pyran-4-one - Chemical Synthesis Database. (2025, May 20). Retrieved March 21, 2026, from [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29). Retrieved March 21, 2026, from [Link]
- Crystallization of Organic Compounds. (n.d.).
-
3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide | C17H16O3S | CID 282255. (n.d.). Retrieved March 21, 2026, from [Link]
-
A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one - ResearchGate. (2026, March 6). Retrieved March 21, 2026, from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved March 21, 2026, from [Link]
-
3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
3,5-diphenyl-4h-pyran-4-one (C17H12O2) - PubChemLite. (n.d.). Retrieved March 21, 2026, from [Link]
-
3,5-DIPHENYL-4H-PYRAN-4-ONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 21, 2026, from [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.). Retrieved March 21, 2026, from [Link]
-
One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025, May 9). Retrieved March 21, 2026, from [Link]
-
Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). Retrieved March 21, 2026, from [Link]
-
3,5-Dihydroxy-2-methyl-4H-pyran-4-one - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
(PDF) 3,5-Dihydroxy-2-methyl-4H-pyran-4-one - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]
-
Unexpected synthesis of novel 2-pyrone derivatives: crystal structures, Hirshfeld surface analysis and computational studies - Taylor & Francis. (2020, June 23). Retrieved March 21, 2026, from [Link]
-
Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures (Journal Article) - DOE OSTI. (1988, June 1). Retrieved March 21, 2026, from [Link]
-
Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC. (n.d.). Retrieved March 21, 2026, from [Link]
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012, June 20). Retrieved March 21, 2026, from [Link]
- Properties of Common Organic Solvents. (2022, September 8).
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved March 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vapourtec.com [vapourtec.com]
- 4. iscientific.org [iscientific.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. mt.com [mt.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
FAQ 1: Why does my unmodified 3,5-diphenyl-4H-pyran-4-one probe exhibit weak fluorescence in solution, but strong fluorescence in water mixtures?
Technical Support Center: Troubleshooting & Enhancing Fluorescence in 3,5-Diphenyl-4H-Pyran-4-One Probes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantum yields and emission profiles of 4H-pyran-4-one derivatives. While the 3,5-diphenyl-4H-pyran-4-one scaffold is a powerful building block for optoelectronics and bioimaging, its native state is often non-fluorescent in solution.
This guide provides field-proven, mechanistically grounded troubleshooting protocols to transform these weak emitters into robust, high-contrast fluorophores.
Diagnosis & Causality: You are observing the transition from non-radiative decay to [1]. In dilute organic solutions (like THF or DMSO), the bulky phenyl rings at the 3 and 5 positions undergo continuous, free intramolecular rotation. This physical rotation acts as a non-radiative decay pathway, depleting the excited state energy and quenching fluorescence.
When you introduce a poor solvent (like water), the hydrophobic molecules aggregate. Crucially, the 3,5-diphenyl groups adopt a twisted, propeller-like geometry that prevents flat, face-to-face π-π stacking. This steric hindrance prevents [1]. Instead, the physical crowding within the aggregate restricts the intramolecular rotation (RIR) of the phenyl rings, forcing the molecule to relax via radiative decay (photon emission).
Self-Validating Protocol: AIE Verification Assay
-
Preparation: Prepare a 10 μM stock solution of your probe in pure THF.
-
Titration: Measure the baseline fluorescence (expected to be <1% quantum yield). Sequentially titrate in HPLC-grade water in 10% volume increments, up to a 90% water fraction ( fw ).
-
Verification: A successful AIE-active core will exhibit a sudden, non-linear spike in fluorescence intensity (often >50-fold enhancement) between 60–80% fw , confirming that RIR has successfully blocked the non-radiative pathway.
FAQ 2: How can I synthetically modify the core to achieve near-infrared (NIR) emission and higher quantum yields for live-cell imaging?
Diagnosis & Causality: The native ketone at the 4-position is a weak electron acceptor, resulting in a wide HOMO-LUMO gap and blue/green emission. To push the emission into the NIR window (>650 nm) and enhance the molar extinction coefficient, you must construct a strong[2].
Step-by-Step Methodology: Synthesis of a D-π-A NIR Fluorophore
-
Acceptor Enhancement (Dicyanomethylene Formation):
-
Action: Dissolve 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one (1 eq) in acetic anhydride. Add malononitrile (2.5 eq) and stir at 140 °C for 24 hours[2].
-
Causality: Acetic anhydride acts as a dehydrating agent, driving the condensation of the ketone with malononitrile to form a highly electron-withdrawing dicyanomethylene group.
-
Verification: The solution will transition from pale yellow to deep orange/red, confirming the formation of the acceptor core.
-
-
π-Conjugation Extension (Knoevenagel Condensation):
-
Action: Dissolve the intermediate (1 eq) and a donor-bearing aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (2.2 eq) in ethanol. Add a catalytic amount of piperidine and reflux for 12 hours[2].
-
Causality: Piperidine deprotonates the acidic methyl groups at the 2,6-positions. The resulting nucleophile attacks the aldehyde, extending the π-conjugation and integrating the electron-donating amine.
-
Verification: A massive bathochromic (red) shift in absorption (visible as a dark blue or deep purple solution) confirms the establishment of the D-π-A system.
-
Caption: Step-by-step synthetic workflow for generating D-π-A NIR fluorophores.
FAQ 3: My modified D-π-A probe's fluorescence is completely quenched in highly polar solvents like methanol. Is the probe degrading?
Diagnosis & Causality: No, the probe is not degrading. You are observing the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In highly polar solvents, the solvent dipoles stabilize the polar Intramolecular Charge Transfer (ICT) state, causing a massive red-shift known as [3].
However, if the electron-donating group (e.g., the dimethylamino group) rotates to become orthogonal to the main π-system, the molecule enters the TICT state. The TICT state is a "dark state" that relaxes non-radiatively, quenching the fluorescence completely.
Troubleshooting Solution: To utilize the probe in biological (aqueous/polar) environments without quenching, you must restrict this rotation:
-
Chemical Fix: Rigidify the donor amine by incorporating it into a fused ring system (e.g., replacing the freely rotating dimethylamino group with a julolidine ring).
-
Application Fix: Utilize the probe in environments that physically restrict rotation, such as embedding it in lipid membranes, encapsulating it in polymeric nanoparticles, or targeting it to hydrophobic protein pockets.
Caption: Photophysical pathways of 4H-pyran-4-one probes illustrating ICT, TICT, and AIE.
Quantitative Summary of Structural Modifications
| Modification | Structural Effect | Emission Shift | Quantum Yield Impact | Primary Application |
| Unmodified Core | Weak ICT, Free Rotation | Baseline (Blue/Green) | Low in solution (<5%) | Baseline reference |
| + Malononitrile (4-position) | Stronger Acceptor | Red-shift (~50-100 nm) | Moderate | Intermediate synthesis |
| + Styryl-NMe₂ (2,6-positions) | D-π-A Push-Pull System | Deep Red / NIR (>650 nm) | High in aggregates/lipids | Live-cell imaging, ROS sensing |
| + Bulky Phenyls (3,5-positions) | Steric Hindrance (Propeller) | Negligible | Prevents ACQ, enables AIE | Solid-state emitters |
Sources
Technical Support Center: Scale-Up Synthesis of 3,5-Diphenyl-4H-pyran-4-one Derivatives
Welcome to the Technical Support Center for the synthesis and scale-up of 4H-pyran-4-one derivatives. 3,5-Diphenyl-4H-pyran-4-ones—particularly the scalable precursor 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one —are critical scaffolds in drug development, frequently utilized in the synthesis of COX-2 inhibitors, anti-apoptotic agents, and highly functionalized heterocycles[1],[2].
Scaling up this synthesis from bench to pilot scale presents significant thermodynamic and rheological challenges, primarily due to the handling of highly viscous polyphosphoric acid (PPA) and the management of violent exothermic quenching[3]. This guide provides a self-validating protocol, comparative data, and a troubleshooting FAQ to ensure high-yield, reproducible scale-up.
Process Workflow Visualization
Workflow for the scale-up synthesis of 3,5-diphenyl-4H-pyran-4-one derivatives.
Standardized Scale-Up Protocol (Self-Validating System)
This methodology is adapted from the authoritative 3[3] for 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one. The protocol incorporates built-in diagnostic checkpoints; if a checkpoint fails, the operator must halt and troubleshoot to prevent downstream material loss.
Step 1: Acidic Condensation
-
Action: In a 2-L round-bottomed flask equipped with a robust mechanical stirrer, reflux condenser, and thermometer, heat a mixture of 400 g of polyphosphoric acid (PPA) and 250 mL of glacial acetic acid to reflux.
-
Causality: PPA acts simultaneously as a dehydrating agent and the solvent matrix. Heating lowers its extreme viscosity, ensuring homogenous mixing with acetic acid, which serves as the acetylating agent.
-
Action: Add 42.0 g (0.200 mol) of 1,3-diphenyl-2-propanone (dibenzyl ketone) and reflux the reaction mixture at 130–135°C for 1.5 hours.
-
Validation Checkpoint: The solution must transition to a deep, homogenous brown. A TLC sample (quenched in water and extracted with EtOAc) should show the complete disappearance of the dibenzyl ketone starting material.
Step 2: Exotherm Management and Quenching
-
Action: Cool the reaction mixture strictly to 30°C using an ice-water bath. Slowly add 1 L of deionized water with vigorous mechanical stirring.
-
Causality: The hydrolysis of excess PPA and acetic anhydride is violently exothermic. Adding water at elevated temperatures causes splattering and thermal degradation of the pyranone core. Magnetic stirring is strictly prohibited here, as the high-viscosity PPA matrix will stall the magnetic bar, leading to localized superheating.
-
Validation Checkpoint: A brown precipitate must form upon complete water addition. If the mixture remains a biphasic oil, the internal temperature during quenching was too high, causing the product to melt (m.p. ~207–209°C)[3].
Step 3: Purification and Crystallization
-
Action: Filter the precipitate, wash with 1 L of water, and dissolve in 1 L of hot benzene. Treat the hot solution with 2 g of activated carbon, filter hot through a pad of diatomaceous earth, dry over 10 g of anhydrous MgSO₄, and concentrate to 500 mL.
-
Causality: Activated carbon removes polymeric tar byproducts formed during the harsh PPA condensation. Complete drying with MgSO₄ is critical; residual water alters the solvent polarity and will cause the product to "oil out" during crystallization.
-
Action: Add 450 mL of hexane and cool the mixture to 5–10°C to induce crystallization. Filter to obtain tan crystals.
-
Validation Checkpoint: The crystallization step acts as a thermodynamic purity check. The formation of sharp crystals (yielding 34–38% highly pure product) confirms successful dehydration and isolation[3].
Quantitative Data: Method Comparison
When scaling up, researchers must choose between conventional thermal heating and microwave-assisted synthesis. Below is a comparative analysis based on field-proven data[3],[4].
| Parameter | Conventional PPA Synthesis | Microwave-Assisted Synthesis |
| Scale Demonstrated | 42.0 g (Macro-scale) | 2.1 g (Micro/Meso-scale) |
| Reaction Time | 1.5 Hours | 2 Minutes |
| Temperature | 130–135°C | Microwave Irradiation |
| Yield | 45–49% (Crude), 34–38% (Pure) | >80% |
| Reagents | Glacial Acetic Acid + PPA | Acetic Anhydride + PPA / P₂O₅ |
| Primary Challenge | High viscosity, exothermic quench | Scalability limits of microwave reactors |
Troubleshooting Guide & FAQs
Q1: During the addition of dibenzyl ketone, the PPA mixture becomes excessively dark, and the final yield drops significantly. What is the mechanistic cause, and how can it be prevented? A: Causality: PPA is a highly aggressive dehydrating agent. If the local concentration of dibenzyl ketone is too high before it homogeneously mixes with the acetic acid/PPA complex, side-reactions (such as aldol condensation oligomerization) occur rapidly, leading to tar formation. Solution: Ensure the PPA/glacial acetic acid mixture is fully homogenized at reflux before the addition of the ketone. Add the ketone dropwise or in small, controlled portions to maintain a steady thermodynamic profile and prevent localized reagent pooling.
Q2: My product is "oiling out" during the hexane addition step instead of forming tan crystals. How do I recover it? A: Causality: Oiling out occurs when the product separates as a liquid phase rather than a solid crystal lattice. This is usually caused by the presence of residual water (if the MgSO₄ drying step was insufficient) or if the temperature drops too rapidly before nucleation begins. Solution: Re-heat the mixture until the oil dissolves completely back into the solvent phase. Seed the solution with a few pure crystals of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one at room temperature, then slowly cool the flask to 5–10°C to encourage proper lattice formation.
Q3: Can I avoid using highly toxic benzene for the recrystallization step? A: Causality: Benzene is historically utilized in this 3[3] due to its excellent solubility profile for pyranones at high temperatures and poor solubility at low temperatures when mixed with hexane. Solution: Toluene can be substituted as a safer aromatic solvent. However, due to toluene's higher boiling point, concentrating the solution to 500 mL requires a stronger vacuum. Furthermore, the crystallization temperature may need to be lowered to 0–5°C to achieve comparable yields.
Q4: I want to synthesize carboxaldehyde derivatives from the 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one core. What is the most efficient route? A: Causality & Solution: To functionalize the methyl groups, the most reliable route is the bromination of the 2,6-dimethyl derivative using N-bromosuccinimide (NBS), followed by treatment with silver acetate, hydrolysis, and subsequent oxidation. This circumvents the use of highly toxic osmium tetroxide, yielding 3,5-diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde efficiently[1],[5].
References
-
Organic Syntheses Procedure: 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one. Organic Syntheses. URL:[Link]
-
Microwave-Assisted One-Pot Synthesis of Symmetrical 4H-Pyran-4-ones. Journal of the Brazilian Chemical Society (SciELO). URL:[Link]
-
A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC (Arkat USA). URL: [Link]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 3,5-diphenyl-4H-pyran-4-one Derivatives
Welcome to the technical support center for the analysis of 3,5-diphenyl-4H-pyran-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this important class of heterocyclic compounds. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions that often arise during the initial stages of NMR analysis for this compound class.
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the core structure of 3,5-diphenyl-4H-pyran-4-one?
A1: Understanding the typical chemical shift regions is the first step in spectral assignment. The electron-withdrawing nature of the carbonyl group and the oxygen heteroatom, combined with the aromaticity of the phenyl rings, significantly influences the electronic environment of the pyranone core.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Influencing Factors |
| H2 / H6 | ~7.8 - 8.2 | ~160 - 165 | Deshielded by the adjacent oxygen and carbonyl group. |
| C2 / C6 | - | ~160 - 165 | Similar to H2/H6, influenced by electronegative atoms. |
| C3 / C5 | - | ~110 - 125 | Shielded relative to C2/C6. |
| C4 (C=O) | - | ~175 - 185 | Characteristic carbonyl chemical shift.[1] |
| Phenyl Protons | ~7.2 - 7.6 | ~125 - 135 | Standard aromatic region, with potential for complex splitting patterns. |
| Phenyl C (ipso) | - | ~130 - 140 | Quaternary carbon attached to the pyranone ring. |
Note: These are approximate ranges and can be influenced by substituents on the phenyl rings and the solvent used.[2]
Q2: I'm seeing more signals in the aromatic region of my ¹H NMR spectrum than I expect for two simple phenyl groups. What could be the cause?
A2: This is a common and often perplexing issue. Several factors can lead to this observation:
-
Restricted Bond Rotation (Atropisomerism): If there are bulky substituents on the phenyl rings (e.g., in the ortho positions), rotation around the C-C bond connecting the phenyl ring to the pyranone core can be hindered. This can lead to the existence of stable rotational isomers (atropisomers), which are distinct chemical entities on the NMR timescale and will give rise to separate sets of signals.
-
Second-Order Effects: When the chemical shift difference between coupled protons is small (approaching the value of the coupling constant, J), the simple n+1 splitting rule breaks down.[3] This leads to more complex and often misleading splitting patterns, a phenomenon known as second-order effects or strong coupling. The aromatic protons of the phenyl rings are particularly susceptible to this.
-
Presence of Impurities: Never rule out the possibility of residual starting materials, byproducts, or solvent impurities. Always check the purity of your sample by other methods like LC-MS if possible.
Q3: My baseline is distorted and "wavy," especially around the large solvent peak. How can I fix this?
A3: A distorted baseline is often a sign of detector saturation due to a very strong signal, typically from a protonated solvent or a highly concentrated sample.[4]
Troubleshooting Steps:
-
Reduce Sample Concentration: If your sample is highly concentrated, dilute it.
-
Use a Deuterated Solvent: Ensure you are using a high-purity deuterated solvent to minimize the residual solvent peak.
-
Adjust Acquisition Parameters: On the NMR spectrometer, you can reduce the receiver gain (rg) and/or decrease the excitation pulse angle (e.g., from 90° to 30°).[4] This reduces the overall signal intensity hitting the detector.
-
Solvent Suppression: Modern NMR spectrometers have pulse sequences specifically designed to suppress the solvent signal (e.g., WET1D or presaturation).[4]
Section 2: Troubleshooting Guides for Complex Spectra
This section provides in-depth, step-by-step guidance for resolving more complex spectral interpretation challenges using advanced NMR techniques.
Scenario 1: Unambiguous Assignment of Protons and Carbons in the Pyranone Core and Phenyl Rings
Question: My 1D ¹H and ¹³C NMR spectra are too crowded to confidently assign all the signals, especially the overlapping aromatic protons and the quaternary carbons. How can I definitively map out the structure?
Solution: A suite of 2D NMR experiments is the most powerful approach for unambiguous structure elucidation.[2][5][6] The combination of COSY, HSQC, and HMBC experiments will allow you to piece together the molecular framework.
Experimental Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR.
Step-by-Step Protocol:
-
Acquire a ¹H-¹H COSY Spectrum:
-
Objective: To identify protons that are spin-coupled to each other (typically through two or three bonds).[7]
-
Interpretation: Cross-peaks in the COSY spectrum connect protons that are neighbors. This is excellent for tracing out the spin systems within each phenyl ring. For example, you will see correlations between the ortho, meta, and para protons of a given phenyl ring.
-
-
Acquire a ¹H-¹³C HSQC Spectrum:
-
Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[7]
-
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with the carbon signal of the carbon it is directly bonded to on the other axis. This allows you to definitively assign the carbons that have attached protons.
-
-
Acquire a ¹H-¹³C HMBC Spectrum:
-
Objective: To identify long-range correlations between protons and carbons (typically over two to four bonds).[7][8] This is the key experiment for assigning quaternary carbons and connecting different parts of the molecule.
-
Interpretation: Look for correlations from:
-
H2/H6 of the pyranone ring: You should see correlations to the carbonyl carbon (C4), the other pyranone olefinic carbon (C3/C5), and the ipso-carbon of the adjacent phenyl ring.
-
Phenyl protons: The ortho-protons of the phenyl rings should show a correlation to the pyranone carbon they are attached to (C3 or C5). This is crucial for confirming the connectivity of the rings to the core.
-
Protons adjacent to quaternary carbons: These will show correlations to the quaternary carbons, allowing for their unambiguous assignment.
-
-
Scenario 2: Determining the Conformation and Spatial Relationships of Substituents
Question: I have synthesized a derivative with bulky substituents on the phenyl rings, and I suspect a preferred conformation due to steric hindrance. How can I probe the through-space proximity of different protons?
Solution: For determining spatial relationships and conformation, the Nuclear Overhauser Effect (NOE) is the premier tool. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal for this purpose.[7][9]
Logical Flow for Conformational Analysis
Caption: Using NOESY to validate a conformational hypothesis.
Experimental Protocol and Interpretation:
-
Acquire a 2D NOESY Spectrum:
-
Objective: To identify protons that are close to each other in space, regardless of whether they are connected through bonds.
-
Methodology: Use a well-prepared, degassed sample. The key parameter in a NOESY experiment is the "mixing time" (d8), which is the period during which NOE transfer occurs. Typical mixing times for small molecules range from 300 to 800 ms. It's often beneficial to run a few experiments with different mixing times.
-
-
Interpret the NOESY Spectrum:
-
Look for key cross-peaks: A cross-peak between two protons indicates they are spatially close (typically less than 5 Å apart).
-
Inter-ring correlations: Look for NOEs between the pyranone ring protons (H2/H6) and the ortho-protons of the phenyl rings. The presence and intensity of these correlations can provide direct evidence for the relative orientation of the phenyl rings with respect to the pyranone core.
-
Intra-ring correlations: NOEs between protons on the same phenyl ring can help to resolve ambiguities in assignment, especially in cases of signal overlap.
-
By systematically applying these troubleshooting guides and advanced NMR techniques, you can overcome the challenges associated with interpreting the complex spectra of 3,5-diphenyl-4H-pyran-4-one derivatives and confidently elucidate their structures and conformations.
References
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
Thumar, N. J., & Patel, M. P. (2009). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. Retrieved from [Link]
-
Sari, S., et al. (2014). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Jurnal Kimia VALENSI. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Retrieved from [Link]
-
Nikolic, K., et al. (2020). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. PMC. Retrieved from [Link]
-
Sharma, R., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Growing Science. Retrieved from [Link]
-
Teponno, R. B., et al. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. Retrieved from [Link]
-
Pinheiro, P. F., & Justino, J. (2012). Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications. ResearchGate. Retrieved from [Link]
-
Williamson, R. T., & Buevich, A. V. (2024). The Evolving Landscape of NMR Structural Elucidation. PMC. Retrieved from [Link]
-
Ali, M. S., et al. (2013). HMBC and COSY Correlations of 1–3. ResearchGate. Retrieved from [Link]
-
Singh, P. P., et al. (2023). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Bentham Science. Retrieved from [Link]
-
Kim, J. C., et al. (2000). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PMC. Retrieved from [Link]
-
Kounnis, V., et al. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Zhang, X., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Retrieved from [Link]
-
Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]
-
Audu, O. Y., et al. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H) - pyranone and 4(1H)-pyridone derivatives. Covenant University. Retrieved from [Link]
-
ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-diphenyl-4h-pyran-4-one. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2015). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. ResearchGate. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 3,5-diphenyl-4H-pyran-4-one. Retrieved from [Link]
-
Roy, M., et al. (2022). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. PMC. Retrieved from [Link]
-
Farakhshina, A., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. MDPI. Retrieved from [Link]
-
Gupta, V. P., et al. (2015). Quantum chemical and experimental studies on the structure and vibrational spectra of substituted 2-pyranones. ResearchGate. Retrieved from [Link]
-
Zhang, S., et al. (2018). Synthesis of Highly Functionalized 2-Pyranone from Silyl Ketene. ACS Omega. Retrieved from [Link]
-
Roy, M., et al. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. backendrepo.covenantuniversity.edu.ng [backendrepo.covenantuniversity.edu.ng]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. ukm.my [ukm.my]
- 7. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 3,5-Diphenyl-4H-pyran-4-one Assay Interference & Troubleshooting
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development teams who have identified 3,5-diphenyl-4H-pyran-4-one derivatives as promising hits in High-Throughput Screening (HTS) campaigns. While the pyran-4-one scaffold is synthetically versatile[1], it is also a notorious Pan-Assay Interference Compound (PAINS)[2]. These molecules frequently generate false positives across unrelated biological targets due to their unique physicochemical properties[3].
This guide is designed to help you diagnose, troubleshoot, and mitigate assay interference caused by this specific chemotype. We will move beyond simply identifying the problem and focus on the causality of the interference, providing you with self-validating experimental systems to rescue your screening data.
The Mechanistic Pillars of Pyran-4-one Interference
To troubleshoot effectively, we must first understand why 3,5-diphenyl-4H-pyran-4-one derivatives disrupt biochemical assays. The interference is rarely random; it is driven by three distinct structural liabilities:
-
Metal Chelation: The 4-pyrone core features a carbonyl oxygen and a ring ether oxygen. In 3-hydroxy variants or upon ring-opening, these act as potent bidentate chelators for biologically relevant divalent and trivalent cations (Mg²⁺, Mn²⁺, Fe³⁺, Cu²⁺)[4]. This directly interferes with metalloenzymes like HIV-1 integrase and DNA gyrase[5].
-
Optical Interference (Inner-Filter Effect): The 3,5-diphenyl substitution creates an extended π -conjugated system. When further functionalized (e.g., dicyanomethylene-4H-pyran derivatives), these molecules exhibit strong intramolecular charge transfer (ICT), leading to intense absorption and emission in the visible and near-infrared (NIR) regions[6]. This causes severe spectral overlap in fluorometric assays.
-
Colloidal Aggregation: The highly lipophilic diphenyl groups drive the formation of colloidal aggregates in aqueous buffers[5]. These micelles non-specifically sequester and denature assay proteins, mimicking non-competitive inhibition[2].
Fig 1: Mechanistic pathways of 3,5-diphenyl-4H-pyran-4-one assay interference and mitigation strategies.
Quantitative Interference Data
To quickly assess whether your compound concentrations are entering the "danger zone" for artifactual readouts, refer to the threshold data summarized below.
Table 1: Quantitative Interference Thresholds for 3,5-diphenyl-4H-pyran-4-one Derivatives
| Assay Modality | Primary Mechanism | Interference Threshold | Diagnostic Indicator | Mitigation Strategy |
| Metalloenzymes (e.g., Integrase, Gyrase) | Metal Chelation (Mg²⁺, Mn²⁺) | > 1–5 µM | Flat SAR, Hill slope < 0.8 | Metal supplementation protocol |
| Fluorometric HTS (FITC/Cy3/Coumarin) | Optical (Inner-Filter Effect) | > 10 µM | Dose-dependent signal quenching | TR-FRET, Absorbance scan |
| Biochemical IC₅₀ Assays | Colloidal Aggregation | > 5–10 µM | Steep Hill slope (>1.5), Enzyme conc. dependence | 0.01% Triton X-100 addition |
| Redox Viability (Alamar Blue/MTT) | Redox Cycling / Reactivity | > 20 µM | Spontaneous dye reduction without cells | Orthogonal assay (e.g., ATP-based) |
Troubleshooting FAQs
Q: My dose-response curves for a 3,5-diphenyl-4H-pyran-4-one hit show an unusually steep Hill slope (e.g., > 2.0). Is this a highly cooperative inhibitor? A: Highly unlikely. A steep Hill slope is the classic hallmark of colloidal aggregation[2]. Because micelle formation is a phase transition, inhibition occurs abruptly once the compound reaches its Critical Molar Concentration (CMC) in your specific buffer. You are observing protein sequestration, not stoichiometric binding. Run Protocol 1 to validate.
Q: We are targeting HIV-1 integrase. Our pyran-4-one derivatives show great IC₅₀ values, but making structural changes to the diphenyl rings doesn't change the activity. Why is the SAR flat? A: HIV-1 integrase relies on a catalytic Mg²⁺ ion in its active site[4]. The 4-pyrone core is likely chelating the free Mg²⁺ in your assay buffer rather than making specific contacts with the protein pocket. Flat Structure-Activity Relationships (SAR) occur because the chelation is driven entirely by the core scaffold, rendering peripheral modifications irrelevant. Run Protocol 2 to confirm.
Q: The compound quenches my FITC-labeled peptide substrate even in the absence of the enzyme. How do I fix this? A: The extended π -conjugation of the 3,5-diphenyl system absorbs heavily in the 400–550 nm range[6], absorbing the excitation light before it reaches your fluorophore (the inner-filter effect). You cannot "fix" this in a standard prompt-fluorescence assay. You must switch to an orthogonal readout, such as Time-Resolved FRET (TR-FRET) using Lanthanide chelates, where the emission is measured after a time delay, bypassing the prompt autofluorescence of the pyranone.
Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting protocol must be a self-validating system. A protocol is only trustworthy if it proves that the diagnostic intervention (e.g., adding detergent) didn't break the assay itself.
Fig 2: Step-by-step diagnostic workflow for identifying pyran-4-one assay artifacts.
Protocol 1: Detergent-Reversal Assay for Colloidal Aggregation
Causality: Non-ionic detergents like Triton X-100 disrupt lipophilic colloids. If the compound is a true competitive inhibitor, the detergent will not affect its binding affinity. If it is an aggregator, the IC₅₀ will dramatically right-shift or disappear entirely.
System Controls:
-
Test Compound: 3,5-diphenyl-4H-pyran-4-one derivative.
-
Positive Control: Tetraiodophenolphthalein (a known PAINS aggregator).
-
Negative Control: A known, well-behaved competitive inhibitor for your target.
Methodology:
-
Prepare a 2x enzyme master mix in your standard assay buffer.
-
Split the master mix into two parallel streams:
-
Stream A: Standard buffer (No detergent).
-
Stream B: Supplemented with 0.01% (v/v) Triton X-100.
-
-
Dispense 10-point, 3-fold serial dilutions of the Test Compound, Positive Control, and Negative Control into both streams.
-
Critical Step: Incubate the compound/enzyme mixture for 15 minutes at room temperature before adding the substrate. Aggregation is a time-dependent phase transition.
-
Add substrate to initiate the reaction and measure the readout.
Self-Validation Check: The assay is valid ONLY IF the IC₅₀ of the Negative Control remains within 2-fold between Stream A and Stream B. If the detergent significantly alters the Negative Control, the detergent is denaturing your enzyme, and the test is void. Diagnostic Result: If the assay is valid, and Stream B shows a >5-fold right-shift in IC₅₀ for your Test Compound compared to Stream A, it is flagged as an aggregation artifact.
Protocol 2: Metal-Supplementation Counter-Screen
Causality: If the pyranone is acting as a metal chelator in the bulk solvent rather than a targeted inhibitor, flooding the system with excess metal ions will saturate the compound's chelating capacity, rescuing enzyme activity[4].
System Controls:
-
Test Compound: 3,5-diphenyl-4H-pyran-4-one derivative.
-
Positive Control: EDTA (10 mM).
-
Negative Control: A known active-site binder that does not rely on metal coordination.
Methodology:
-
Prepare your standard assay buffer with its baseline metal concentration (e.g., 5 mM MgCl₂).
-
Prepare a parallel "Metal-Spiked" buffer containing a 3x to 5x excess of the catalytic metal (e.g., 15 mM to 25 mM MgCl₂).
-
Generate IC₅₀ curves for all compounds in both the Standard and Metal-Spiked buffers.
Self-Validation Check: The assay is valid ONLY IF the baseline activity of the enzyme (vehicle control) is not inhibited by the excess metal in the Spiked Buffer. Excessive metals can cause allosteric inhibition; ensure your enzyme tolerates the spike. Diagnostic Result: If the Test Compound's IC₅₀ shifts >10-fold (loses potency) in the Spiked Buffer while the Negative Control remains stable, the mechanism of action is bulk metal chelation, not specific target engagement.
References
-
Dahlin JL, et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM15KJz0TN5L4I1zabh-PPXuqyajYwL5GlmcKALQnMucyEb5QLCHpqd2ev3QkA8jkk_Rc8LWVBZXQoucMMPe_YDemlrXDjsa8ZwPILpgVsTiDhIzVEPJIgdJDPqgHlaVZT5BVmDBRnvAqHrB8=][2]
-
Baell JB, et al. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtiXjb4lmoVe26whn_m1TVl9o-Ph1Lk9kVOB4sV9DV0yNc1Js1eO4Od9_NivtAgh4V1KbFnkUxReN9_sexxwXD-Ow0hDv7II1watN6z3rvDfF-8qRPHZI0qN5nd1O4YGelo2ZUlLO78Fuh7HrbfQ==][3]
-
Sirous H, et al. "Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach." PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOsPcpo1TcqCGMJC1qL2RUP9iVIMHf05OTT5kiSPYQYEO5bcJbq5yEPM49s96Fw9FtB-JRlwlrzKR3QPNaxlTNkg1WVzl0VAHscHJoE0OjmNQKNQbNH3Nj6Y5e-vsd3q2eEmieaASyn87WWQ4=][4]
-
Yilmaz S, et al. "4H-Pyran-4-one derivatives: leading molecule for preparation of compounds with antimycobacterial potential." TÜBİTAK Academic Journals. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3hTHYhvv-JufikpT_QrTdlfSqFoJMLl2j13e0Biat3j0FjwZ8ekQdaGnUf0IfDhFbWnDW_QL98QW8FAnOchx18lwGscY-6sYs652b9J5cC4dM6k9i0swGvlt09dbVbDGAu2K2kd20NEAKoABC1LED5R7fmo_4OlgjMPa9yzqUtRbjt8_irBC2][5]
-
"An NIR Emissive Donor–Acceptor Dicyanomethylene-4H-Pyran Derivative as a Fluorescent Chemosensor System towards Copper (II)." Pure. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwI2CnMDEuD9-BzixNxCwUA_UjXFP7jNBOPEtJNoUc9zKxWSdalZn7PkV94mPnwoeosW9fYyGTeRuqXNPb9egrqK7StPXmLKTDImEXchjR5A1PAihPLPr4hU-C2RSnuI1QGRl9aVEa1Ht0hTuKLVjGpuM78zq_h2fNrHz9yHqKKywxR4hsAdhzkjKawtTBNUqGuUP9kS_pn6aA02e7KvjRpVR_QkXeajc4qugTISPh4Z0pU3msyFQkG7B3pEfYo_CFLQmC424iWltzfaegjsxyNnU0Q9MymP70R6pFw==][6]
-
Teimuri-Mofrad R, et al. "A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one." ARKAT USA. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsNKaI_Ez77Z0Z3Em-dupAMGyImvMGnsIJ0jJnwqKZQt53Mi0P1oMkvcMvHmHIn9I5Kl50fB2eZPRCDe0OwA_GddVny8XUjbBCoSji94AK-Q4PQWHSkz2w94u5SfQl2wH9eid2][1]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. research.unl.pt [research.unl.pt]
Technical Support Center: Efficient 4H-Pyran-4-One Synthesis
Welcome to the technical support center for the synthesis of 4H-pyran-4-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
Introduction: The Central Role of Catalysis in Pyran Synthesis
4H-pyran-4-ones are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor, antibacterial, and antiviral properties.[1][2] The most common and atom-economical approach to their synthesis is the one-pot, multi-component reaction (MCR) of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound.[1][3]
The efficiency, yield, and selectivity of this transformation are critically dependent on the choice of catalyst. The catalyst's role is typically to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl enolate, and finally to promote the intramolecular cyclization and dehydration to form the stable pyran ring. This guide will help you select the optimal catalyst and troubleshoot common issues to achieve efficient and reproducible synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues encountered during the synthesis of 4H-pyran-4-one derivatives in a practical question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?
Low or non-existent yield is a frequent challenge, often stemming from issues with the catalyst, reactants, or reaction conditions.[4]
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inactive or Inappropriate Catalyst | The catalyst is the engine of the reaction. An inactive or unsuitable catalyst will halt the synthesis. Many basic catalysts are hygroscopic and can be deactivated by moisture. Solutions: • Verify Catalyst Activity: If using a solid base like KOH-loaded CaO or CsOH/γ-Al2O3, ensure it has been stored in a desiccator.[3][5] For heterogeneous catalysts, test their performance on a small-scale model reaction first.[6] • Optimize Catalyst Loading: Insufficient catalyst will result in an incomplete reaction. Start with a recommended loading (e.g., 10-20 mol%) and perform optimization studies.[7] Note that simply adding more catalyst is not always better and can complicate purification. • Consider Catalyst Type: A reaction may require a specific type of catalyst (e.g., Brønsted acid, Lewis acid, or base). If a basic catalyst fails, consider if an acidic catalyst like an ionic liquid or p-toluenesulfonic acid (pTsOH) might be more suitable for your specific substrates.[8][9] |
| Impure Starting Materials | The purity of aldehydes, malononitrile, and dicarbonyl compounds is critical. Impurities can inhibit the catalyst or lead to undesired side reactions.[4] Solutions: • Purify Reactants: Purify aldehydes by distillation or recrystallization. Ensure malononitrile and the 1,3-dicarbonyl compound are of high purity. • Check for Aldehyde Oxidation: Aromatic aldehydes can oxidize to carboxylic acids on storage, which can neutralize basic catalysts. Use freshly purified or commercially new aldehydes. |
| Suboptimal Reaction Conditions | Temperature and solvent choice profoundly impact reaction rates and equilibrium positions. Solutions: • Temperature Optimization: Many syntheses proceed well at room temperature or with gentle heating (50-80°C).[10][11] If the reaction is sluggish, gradually increase the temperature while monitoring for product decomposition via TLC. • Solvent Selection: While many modern protocols favor solvent-free conditions for green chemistry principles, a solvent can be crucial for solubility and reaction kinetics.[3] Ethanol is a common and effective solvent.[12] If reactants are poorly soluble, consider a different solvent or a solvent mixture, such as H₂O/C₂H₅OH.[6] In some cases, the absence of a catalyst is the issue when a reaction fails to proceed.[13] |
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Side product formation often arises from competing reaction pathways or decomposition. The primary mechanism involves Knoevenagel condensation, Michael addition, and cyclization; deviations can lead to impurities.[7]
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Uncontrolled Knoevenagel Condensation | The initial condensation between the aldehyde and malononitrile forms a Knoevenagel adduct. If this intermediate reacts with another molecule of malononitrile or undergoes self-polymerization, side products will form. Solutions: • Control Reagent Stoichiometry: Use a precise 1:1:1 stoichiometry of the three components. An excess of any one reactant can promote side reactions. • Optimize Reaction Time: Monitor the reaction closely using TLC. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products from prolonged exposure to the catalyst and heat.[7] |
| Michael Addition Reversibility | The Michael addition step can be reversible. If the subsequent cyclization is slow, the intermediate may revert or participate in other reactions. Solutions: • Choose a More Active Catalyst: A highly efficient catalyst can accelerate the entire sequence, minimizing the lifetime of reactive intermediates. Magnetic nanoparticles and efficient ionic liquids have been shown to drive the reaction to completion quickly.[10][11] |
| Formation of Open-Chain Intermediates | In some cases, the final cyclization and dehydration step may be slow, leading to the accumulation of the open-chain Michael adduct.[14] Solutions: • Change the Solvent or Catalyst: A more polar solvent can sometimes facilitate the final cyclization. Alternatively, a Brønsted acid co-catalyst might be required to promote dehydration. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst?
This choice depends on the scale of your synthesis, the need for catalyst recovery, and purification considerations.
-
Homogeneous Catalysts (e.g., piperidine, basic ionic liquids[11]) are dissolved in the reaction medium, offering excellent contact with reactants and often leading to high catalytic activity. However, their removal from the reaction mixture can be difficult, often requiring extraction or chromatography, which is not ideal for large-scale synthesis.
-
Heterogeneous Catalysts (e.g., magnetic nanoparticles[1][12], supported bases[5], zeolites) exist in a different phase from the reactants. Their primary advantage is ease of separation—often by simple filtration or, in the case of magnetic catalysts, with an external magnet.[10] This makes them highly reusable, cost-effective, and environmentally friendly, aligning with green chemistry principles.[15]
Q2: What are the advantages of using "green" catalysts or conditions like ionic liquids or solvent-free synthesis?
"Green" approaches aim to reduce environmental impact and improve safety and efficiency.
-
Solvent-Free Conditions: Conducting the reaction by heating a neat mixture of reactants eliminates the need for potentially toxic and volatile organic solvents. This simplifies work-up, reduces waste, and can sometimes lead to faster reaction rates and higher yields.[3]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both the solvent and the catalyst.[16] They have negligible vapor pressure, high thermal stability, and their properties can be tuned by modifying the cation or anion.[17] Task-specific ILs, such as those with basic anions like [bmim]OH, have shown excellent catalytic activity and can often be recycled.[11]
-
Water as a Solvent: Water is the ultimate green solvent. Some 4H-pyran syntheses can be performed "on-water," leveraging the hydrophobic effect and water's unique hydrogen-bonding capabilities to accelerate the reaction.[18]
Q3: Can the electronic properties of the aromatic aldehyde affect the reaction?
Yes, absolutely. The electronic nature of the substituents on the aromatic aldehyde has a significant impact on the reaction rate.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl) make the aldehyde's carbonyl carbon more electrophilic. This accelerates the initial nucleophilic attack by the active methylene compound (Knoevenagel condensation), generally leading to faster reaction times and higher yields.[10][11]
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂, -OH) make the carbonyl carbon less electrophilic, which can slow down the initial condensation step and may require longer reaction times or more forcing conditions.
Q4: My catalyst is losing activity upon recycling. What can I do?
Loss of catalytic activity is a common issue with heterogeneous catalysts and can be due to several factors.
-
Leaching: The active catalytic species may be dissolving (leaching) from the solid support into the reaction medium.
-
Fouling: The catalyst surface can be blocked by adsorbed products, byproducts, or polymers.
-
Structural Changes: The physical or chemical structure of the catalyst may change under the reaction conditions.
Solutions:
-
Washing Procedure: After each run, wash the catalyst thoroughly with a suitable solvent (e.g., hot ethanol) to remove any adsorbed species before drying and reusing.[6]
-
Characterization: Use techniques like XRD, SEM, or FT-IR to check if the catalyst's structure has changed after use.
-
Modify the Catalyst: Consider a more robust support or a stronger method of anchoring the active species to prevent leaching.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts reported for the three-component synthesis of 4H-pyran derivatives, providing a comparative snapshot to guide your selection.
| Catalyst | Aldehyde | Active Methylene | 1,3-Dicarbonyl | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| CuFe₂O₄@starch | 4-Cl-Benzaldehyde | Malononitrile | Dimedone | Ethanol | RT | 10 min | 98 | [10] |
| CsOH/γ-Al₂O₃ | Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Ethanol | RT | 10 min | 96 | [5] |
| Nd₂O₃ | 4-Cl-Benzaldehyde | Malononitrile | Ethyl Acetoacetate | H₂O/EtOH | 80 | 45 min | 93 | [6] |
| [bmim]OH | 4-Cl-Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Solvent-free | 50-60 | 30 min | 91 | [11] |
| KOH loaded CaO | Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Solvent-free | 60 | 10 min | 92 | [3] |
| Piperidine | 4-Cl-Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Ethanol | Reflux | 2 h | 40 | [6] |
| No Catalyst | p-OH Benzaldehyde | Malononitrile | Dimedone | Water | RT | 120 min | <10 | [13] |
General Experimental Protocol
This protocol provides a generalized, step-by-step methodology for the synthesis of a 4H-pyran derivative using a heterogeneous catalyst.
1. Reactant & Catalyst Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol).[7]
-
Add the chosen heterogeneous catalyst (e.g., 0.03 g of CuFe₂O₄@starch or 10-20 mol% of another solid catalyst).[10]
2. Reaction Execution:
-
If conducting the reaction in a solvent, add the appropriate volume of solvent (e.g., 3-5 mL of ethanol).[10]
-
Place the flask in an oil bath pre-heated to the desired temperature (e.g., room temperature or 60°C).
-
Stir the mixture vigorously.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:3 v/v).[10] The reaction is complete upon the disappearance of the limiting reactant (usually the aldehyde).
4. Work-up and Catalyst Recovery:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a magnetic catalyst was used, place a strong magnet against the side of the flask to immobilize the catalyst, then decant or filter the solution.[10]
-
If a non-magnetic solid catalyst was used, add a solvent like ethyl acetate to dissolve the product and filter the mixture to remove the catalyst.[7]
-
Wash the recovered catalyst with ethanol, dry it in an oven, and store it for reuse.
5. Product Isolation and Purification:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product, which is often a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4H-pyran-4-one derivative.[7]
Visualizing the Reaction Pathway
The generally accepted mechanism for the base-catalyzed synthesis of 4H-pyrans proceeds through three key steps: Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Caption: Base-catalyzed three-component synthesis of 4H-pyrans.
References
-
Jafari, F., et al. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society Open Science. Available at: [Link]
-
(N.A.). (N.D.). 85 CsOH/ γ-Al2O3 CATALYZED MILD AND EFFICIENT METHOD FOR THE SYNTHESIS OF NOVEL MULTIFUNCTIONALIZED 4H-PYRAN DERIVATIVES VIA ON. Asian Journal of Chemistry. Available at: [Link]
-
Pochet, S., et al. (2021). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development. Available at: [Link]
-
(N.A.). (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Asian Journal of Chemistry. Available at: [Link]
-
Schultz, A. (2019). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. Available at: [Link]
-
Hosseini, M., et al. (2022). 1-(4-Sulfonic Acid Butyl)-3-Methylimidazolium Polyoxo Metalate as a Novel Nano-Hybrid Catalyst for the One-Pot Synthesis of 4H-Pyran and Spiro Indoline Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
-
(N.A.). (N.D.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Organic Chemistry Portal. Available at: [Link]
-
Das, B., et al. (2021). The optimization reaction condition for the synthesis of 4H-pyran 4c. ResearchGate. Available at: [Link]
-
Shiri, L., et al. (2020). Acidic Ionic Liquid-catalyzed Synthesis of Pyrano[4,3-b]pyran-5(4H)-ones using 4,4,4-trifluoro-1-phenylbutane-1,3-dione as a Building Block. Current Organic Synthesis. Available at: [Link]
-
Das, B., et al. (2012). Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under solvent-free conditions. Journal of Coordination Chemistry. Available at: [Link]
-
Shaabani, A., et al. (2016). The one-pot synthesis of 4-substituted pyrano[4,3-b]pyran-2,5-diones catalyzed by task-specific ionic liquid. ResearchGate. Available at: [Link]
-
Isfahani, H., et al. (2015). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Archana, D., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters. Available at: [Link]
-
(N.A.). (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]
-
Kiss, Á., et al. (2016). One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of a highly efficient molecular sieve-supported zinc catalyst. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2026). Recent progress in ionic liquid-catalyzed multicomponent reactions: a green and sustainable approach to organic synthesis in line with the UN SDGs. Journal of Coordination Chemistry. Available at: [Link]
-
Lee, C., et al. (2005). A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones. Organic Letters. Available at: [Link]
-
Rajamanikandan, R., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules. Available at: [Link]
-
Aitken, R., et al. (2012). Formation of 4 as a side-product in the synthesis of pyran-4-one. ResearchGate. Available at: [Link]
-
Patil, M., et al. (2018). Synthesis of Novel Acidic Ionic Liquid [BBSA-DBU][HSO4] and Its Catalytic Activities for Synthesis of Pyrazolopyranopyrimidine Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
(N.A.). (N.D.). Selected synthesis methods of 4H-pyran-4-one compounds. ResearchGate. Available at: [Link]
-
Dinçer, M., et al. (2007). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules. Available at: [Link]
-
Ghorbani-Choghamarani, A., et al. (2014). Synthesis of 4H-pyran derivatives via a green one-pot multicomponent reaction catalyzed by CuFe2O4 magnetic nanoparticles as a reusable catalyst. Semantic Scholar. Available at: [Link]
-
Thomson, R. (2015). Pyranone natural products as inspirations for catalytic reaction discovery and development. PhD Thesis. Available at: [Link]
-
Bouaricha, O., et al. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. Catalysts. Available at: [Link]
-
Bakulina, O., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. heteroletters.org [heteroletters.org]
- 6. mjbas.com [mjbas.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 9. Acidic Ionic Liquid-catalyzed Synthesis of Pyrano[4,3-b]pyran-5(4H)-ones using 4,4,4-trifluoro-1-phenylbutane-1,3-dione as a Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. tandfonline.com [tandfonline.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
3,5-diphenyl-4H-pyran-4-one vs other pyranone derivatives in cytotoxicity
Comparative Cytotoxicity of 3,5-Diphenyl-4H-pyran-4-one and Emerging Pyranone Derivatives: A Technical Guide
As a Senior Application Scientist in drug discovery, I approach the evaluation of heterocyclic scaffolds not merely as a cataloging of IC50 values, but as an exercise in understanding the causality behind structure-activity relationships (SAR). The 4H-pyran-4-one core is a privileged pharmacophore in medicinal chemistry. However, its baseline hydrophilicity can limit intracellular accumulation. By introducing bulky, lipophilic phenyl groups—yielding compounds like 3,5-diphenyl-4H-pyran-4-one—we fundamentally alter the molecule's partition coefficient (LogP). This structural evolution enhances passive diffusion across the phospholipid bilayer and facilitates critical π-π stacking interactions with hydrophobic pockets in target enzymes.
This guide objectively compares the cytotoxic performance and mechanistic pathways of 3,5-diphenyl-4H-pyran-4-one against other notable pyranone derivatives, providing researchers with actionable, self-validating experimental workflows.
Mechanisms of Cytotoxic Action: The Causality of Cell Death
Understanding why a compound induces cytotoxicity is as critical as knowing how much is required. Pyranone derivatives exhibit distinct mechanistic pathways depending on their substitution patterns:
-
Topoisomerase IIα Inhibition: Certain 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones act as potent inhibitors of Topoisomerase IIα. By preventing the enzyme from ligating cleaved DNA, these compounds generate severe DNA double-strand breaks, ultimately arresting the cell cycle in the G2/M phase and triggering apoptosis[1].
-
COX-2 Binding and Apoptotic Gene Modulation: Extracts rich in 3,5-diphenyl-4H-pyran-4-one have demonstrated high binding affinity for COX-2. In Triple-Negative Breast Cancer (TNBC) models, this interaction correlates with an upregulation of pro-apoptotic gene transcription and a distinct stalling of cancer cells in the S phase[2].
-
CDK2 Inhibition: The unsubstituted 4H-pyran scaffold and its minor derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression, particularly in colorectal cancer oncogenesis[3].
Mechanistic pathways of pyranone-induced cytotoxicity in cancer cells.
Comparative Cytotoxicity Profiling
To objectively evaluate these compounds, we must compare their efficacy across standardized cancer cell lines. The table below synthesizes quantitative cytotoxicity data for 3,5-diphenyl-4H-pyran-4-one alongside other pyran derivatives.
| Compound / Extract Source | Key Structural Feature | Target Cell Line | Primary Mechanism of Action | Cytotoxicity Metric |
| Tulbaghia violacea Extract (contains 3,5-diphenyl-4H-pyran-4-one) | 3,5-diphenyl substitution | MDA-MB-231 (TNBC) | COX-2 binding, S-phase cell cycle arrest | IC50 ≈ 350 µg/mL[2] |
| Trans-3-methylidenetetrahydropyran-4-ones | 2,6-disubstituted, methylidene group | HL-60 (Leukemia), MCF-7 (Breast) | Topoisomerase IIα inhibition, G2/M arrest | Dose-dependent apoptosis induction[1] |
| 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol Complexes) | 3-hydroxy, 2-methyl substitution | Brine Shrimp (Cytotoxicity Proxy) | Apoptosis induction | LC50 = 14.42 µg/mL[4] |
| 4H-Pyran-4-one (Artemisia absinthium Extract) | Unsubstituted core | HCT-116 (Colorectal) | CDK2 inhibition, Oxidative stress modulation | Dose-dependent viability reduction[3] |
Experimental Workflows: Building a Self-Validating System
A robust cytotoxicity assay must be inherently self-validating. Artifacts such as solvent toxicity or uneven baseline proliferation rates can easily skew IC50 calculations. The methodologies detailed below mitigate these risks by incorporating strict vehicle controls and cell cycle synchronization.
Protocol A: Alamar Blue (Resazurin) Cell Viability Assay
This fluorometric assay quantifies metabolic activity as a direct proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding & Synchronization: Seed target cells (e.g., MDA-MB-231 or HL-60) in a 96-well plate at a density of 1×104 cells/well. Serum-starve the cells for 24 hours prior to treatment. Expert Insight: Serum starvation synchronizes the cells in the G0/G1 phase, ensuring that the observed anti-proliferative effects are strictly compound-driven rather than artifacts of varied baseline division rates[2].
-
Compound Preparation: Dissolve the pyranone derivative in DMSO to create a master stock. Dilute in culture media to achieve final treatment concentrations (e.g., 100, 200, 300, 400, 500, and 600 µg/mL).
-
Treatment Application: Apply treatments to the synchronized cells. Crucial Controls: Include a 0.2% DMSO vehicle control (to rule out solvent toxicity) and a known cytotoxic agent like 5-Fluorouracil (5-FU) as a positive control[2].
-
Incubation & Reagent Addition: Incubate for 48 hours. Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 2-4 hours.
-
Quantification: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol B: Flow Cytometry for Apoptosis and Cell Cycle Arrest
To confirm that the reduction in viability is due to apoptosis rather than mere necrosis, flow cytometry is required.
Step-by-Step Methodology:
-
Harvesting: Post-treatment (using the calculated IC50 concentration), harvest cells via trypsinization. Wash twice with cold PBS.
-
Annexin V / PI Staining (Apoptosis): Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Cell Cycle Analysis (Alternative Staining): For cell cycle profiling, fix cells in 70% cold ethanol for 2 hours. Wash, then treat with RNase A (50 µg/mL) and stain with PI (50 µg/mL).
-
Acquisition: Analyze via flow cytometry. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis. For cell cycle, quantify the DNA content to identify S-phase or G2/M phase stalling[1],[2].
Self-validating experimental workflow for cytotoxicity screening.
Conclusion
The 4H-pyran-4-one scaffold offers a highly tunable platform for anticancer drug development. While simpler derivatives like maltol exhibit baseline cytotoxicity, the strategic addition of bulky aromatic groups—such as in 3,5-diphenyl-4H-pyran-4-one—shifts the mechanistic profile toward targeted protein interactions (e.g., COX-2 binding) and distinct cell cycle arrest. By employing rigorous, self-validating experimental protocols, researchers can accurately map these structure-activity relationships and accelerate the development of next-generation pyranone-based therapeutics.
References
- Source: mdpi.
- Source: scirp.
- Title: Cytotoxic potency of the studied compounds on HCT-116 cells expressed...
- Source: nih.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The potential of the South African plant Tulbaghia Violacea Harv for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses, Characterization and Biological Activity of Coordination Compounds of 3-Hydroxy-2-methyl-4H-pyran-4-one and Its Mixed Ligand Complexes with 1,2-Diaminocyclohexane [scirp.org]
A Comparative Guide to the Synthesis of 3,5-diphenyl-4H-pyran-4-one for Researchers and Drug Development Professionals
The 3,5-diphenyl-4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent methods for the synthesis of this valuable molecule: a Vilsmeier-Haack-type approach using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a classical acid-catalyzed cyclization using polyphosphoric acid (PPA). This analysis, grounded in experimental data and mechanistic insights, will assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.
Introduction to 3,5-diphenyl-4H-pyran-4-one
The 4H-pyran-4-one ring system is a common motif in natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. The presence of phenyl groups at the 3 and 5 positions of the pyran-4-one core in 3,5-diphenyl-4H-pyran-4-one offers a template for further functionalization, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery programs. The efficient and reliable synthesis of this key intermediate is paramount for advancing such research.
Method 1: Vilsmeier-Haack-Type Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This method involves the reaction of 1,3-diphenylacetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by an acid-catalyzed cyclization. This approach is a variation of the Vilsmeier-Haack reaction, where DMF-DMA serves as a one-carbon electrophile and a dehydrating agent.
Mechanistic Insights
The reaction proceeds through a multi-step sequence. Initially, the enol or enolate of 1,3-diphenylacetone undergoes a condensation reaction with DMF-DMA to form an enaminone intermediate. The DMF-DMA acts as both a source of the dimethylaminomethylene group and a dehydrating agent, driving the reaction forward. In the presence of acid, the enaminone undergoes intramolecular cyclization. Protonation of the carbonyl oxygen and the enamine nitrogen facilitates the nucleophilic attack of the enol oxygen onto the activated iminium carbon. Subsequent elimination of dimethylamine and aromatization leads to the formation of the stable 3,5-diphenyl-4H-pyran-4-one ring system.
Caption: Proposed mechanism for the synthesis of 3,5-diphenyl-4H-pyran-4-one via the DMF-DMA method.
Experimental Protocol
The following protocol is a representative procedure for this synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylacetone (1 equivalent) in a suitable solvent such as dry dioxane.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (at least 2 equivalents) to the solution.
-
Reaction: The reaction mixture is typically stirred at room temperature for an extended period (e.g., 24 hours) or gently heated to facilitate the formation of the enaminone intermediate[3]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the intermediate, the solvent is evaporated, and the residue is treated with a solution of hydrochloric acid in methanol. The mixture is then refluxed for several hours to induce cyclization.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford pure 3,5-diphenyl-4H-pyran-4-one.
Method 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization
This classical method utilizes a strong dehydrating acid, polyphosphoric acid (PPA), to promote the intramolecular cyclization of a 1,5-dicarbonyl precursor, which is formed in situ from 1,3-diphenylacetone and an acylating agent, typically acetic acid. PPA serves as both a catalyst and a solvent in this reaction.
Mechanistic Insights
The reaction begins with the enolization of 1,3-diphenylacetone, which is promoted by the acidic environment of PPA. The enol then attacks an acetylating agent (acetic acid), leading to the formation of a 1,5-dicarbonyl intermediate. Under the strongly acidic and dehydrating conditions provided by PPA, this intermediate undergoes a series of protonation and dehydration steps, leading to an intramolecular cyclization. The final step involves the elimination of a water molecule to form the aromatic pyran-4-one ring.
Caption: Proposed mechanism for the PPA-catalyzed synthesis of 3,5-diphenyl-4H-pyran-4-one.
Experimental Protocol
A typical experimental procedure for the PPA-catalyzed synthesis is as follows:
-
Reagent Preparation: Prepare polyphosphoric acid (PPA) by mixing phosphoric acid and phosphorus pentoxide with heating, or use commercially available PPA[4].
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, heat the PPA to a specified temperature (e.g., 60-80 °C) to reduce its viscosity.
-
Reactant Addition: To the heated PPA, add a mixture of 1,3-diphenylacetone (1 equivalent) and glacial acetic acid (as the acylating agent).
-
Reaction: The reaction mixture is stirred vigorously at an elevated temperature (typically in the range of 100-140 °C) for a defined period. The progress of the reaction is monitored by TLC.
-
Workup and Purification: After the reaction is complete, the hot mixture is carefully poured onto crushed ice with stirring. The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude product is dried and then purified by recrystallization from a suitable solvent to yield 3,5-diphenyl-4H-pyran-4-one.
Comparative Analysis
To facilitate a direct comparison, the key parameters of both synthesis methods are summarized in the table below. It is important to note that the yields and reaction times can vary depending on the specific reaction conditions and scale.
| Parameter | Method 1: DMF-DMA | Method 2: PPA-Catalyzed Cyclization |
| Starting Materials | 1,3-Diphenylacetone, DMF-DMA, Acid | 1,3-Diphenylacetone, Acetic Acid, PPA |
| Key Reagent | N,N-Dimethylformamide dimethyl acetal | Polyphosphoric acid |
| Reaction Temperature | Room temperature to reflux | High temperature (100-140 °C) |
| Reaction Time | Longer (can be >24 hours) | Shorter (typically a few hours) |
| Reported Yield | Moderate (around 35%) | Generally moderate to good |
| Workup | Involves solvent evaporation and acid treatment | Requires quenching with ice and neutralization |
| Advantages | Milder initial reaction conditions | Often higher yielding, one-pot procedure |
| Disadvantages | Lower reported yield, two-step process | High viscosity of PPA can be difficult to handle, requires high temperatures |
Conclusion and Recommendations
Both the DMF-DMA and the PPA-catalyzed methods offer viable routes to 3,5-diphenyl-4H-pyran-4-one. The choice between the two will depend on the specific requirements of the researcher.
The DMF-DMA method may be preferred when milder initial reaction conditions are desired, and the lower reported yield is acceptable. The multi-step nature of this process also allows for the potential isolation of the enaminone intermediate, which could be useful for other synthetic transformations.
The PPA-catalyzed cyclization is a more direct, one-pot approach that often provides higher yields. This makes it a more attractive option for larger-scale synthesis. However, the high temperatures and the handling of viscous PPA require appropriate equipment and safety precautions.
For drug development professionals, where efficiency and scalability are often critical, the PPA-catalyzed method is likely the more practical choice. For academic researchers exploring novel synthetic methodologies or requiring smaller quantities of the compound, the DMF-DMA approach offers a reasonable alternative with milder initial steps. Further optimization of both methods could potentially lead to improved yields and more favorable reaction conditions.
References
-
Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
-
Liskon Biological. (2024, April 30). Exploration of the Reaction Mechanism of DMF-DMA. [Link]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. [Link]
-
Al-Ostoot, F. H., Al-Qalaf, A. M., & El-Dusouqui, O. M. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(xiv), 20-26. [Link]
-
Demirci, F., Demirci, S., & Tanyeli, C. (2007). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Afinidad, 64(529), 238-244. [Link]
-
Liskon Biological. (2024, April 17). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. [Link]
-
Ökten, S., & Tanyeli, C. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent with Different Functional Groups of Organic Compounds. Organic Chemistry: An Indian Journal, 16(1), 1-13. [Link]
-
Archimer. (n.d.). New access to 1,3-diketones from aldehydes. [Link]
-
Zhang, J., Chen, W., Huang, D., Zeng, X., Wang, X., & Hu, Y. (2017). Tandem Synthesis of α-Diazoketones from 1,3-Diketones. The Journal of Organic Chemistry, 82(17), 9171–9174. [Link]
-
Kobayashi, K., Sakashita, K., Akamatsu, H., Tan, K., Morikawa, O., & Konishi, H. (1999). CAN-MEDIATED FORMATION OF FUROPYRANONES AND FUROQUINOLINONES. Heterocycles, 51(5), 1079. [Link]
-
Wang, Y., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(44), 28785-28791. [Link]
-
Gouda, M. A., Salem, M. A., Helal, M. H., & El-Banna, G. G. (2022). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 629-646. [Link]
-
Kumar, A., & Kumar, R. (2021). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 26(16), 4983. [Link]
-
Ovonramwen, O. E., & Omoregie, I. M. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Chemical Society of Nigeria, 46(4). [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & El-Naggar, M. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S279-S284. [Link]
-
Mondal, S., & Jana, S. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. ES Materials & Manufacturing, 13, 40-52. [Link]
-
Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47. [Link]
-
Bedenbaugh, A. O., Bedenbaugh, J. H., & Bergin, W. A. (1991). The Syntheses of Phencyclone and Dihydrophencyclone. Transactions of the Illinois State Academy of Science, 84(3-4), 103-107. [Link]
-
Braeuer, D. S., & Gevorgyan, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1184-1211. [Link]
-
Khodke, S. S., & Jayashree, D. R. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 125-128. [Link]
-
Sharma, A., & Kumar, R. (2019). Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. Current Chemistry Letters, 8(2), 75-84. [Link]
-
Petrucci, V., & Vitale, P. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 111. [Link]
-
Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. [Link]
- Pews, R. G. (1984). U.S. Patent No. 4,482,745. Washington, DC: U.S.
Sources
3,5-diphenyl-4H-pyran-4-one: A Scoping and Comparative Guide to its Potential as a Kinase Inhibitor
Executive Summary
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering significant clinical benefits by targeting specific signaling pathways that drive tumor growth and survival. However, the challenges of acquired resistance and off-target toxicities necessitate a continuous search for novel chemical scaffolds that can serve as starting points for the development of next-generation inhibitors. This guide provides a comparative analysis of the well-established kinase inhibitors—Imatinib, Gefitinib, and Sorafenib, alongside the broad-spectrum inhibitor Staurosporine—and introduces 3,5-diphenyl-4H-pyran-4-one as a potential, albeit currently unevaluated, alternative scaffold.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale for exploring new kinase inhibitors, a detailed look at the mechanisms and performance of existing drugs, and a scientifically grounded proposal for the evaluation of 3,5-diphenyl-4H-pyran-4-one. While direct experimental data for the kinase inhibitory activity of 3,5-diphenyl-4H-pyran-4-one is not yet available in the public domain, this guide synthesizes information on the biological activities of related 4H-pyran-4-one derivatives to build a case for its investigation. Furthermore, we provide detailed, field-proven experimental protocols to enable the scientific community to systematically assess the potential of this and other novel compounds.
The Imperative for Novel Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and metabolism.[1] They function by transferring a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins, thereby modulating their activity.[1] In many forms of cancer, the dysregulation of kinase activity, often due to genetic mutations, leads to the constitutive activation of signaling pathways that promote uncontrolled cell growth and survival.[2]
Tyrosine kinase inhibitors (TKIs) and serine/threonine kinase inhibitors have revolutionized cancer treatment by specifically targeting these aberrant kinases.[2][3] These targeted therapies generally offer improved efficacy and reduced toxicity compared to traditional cytotoxic chemotherapy.[2][4] However, the clinical utility of existing kinase inhibitors can be limited by the development of resistance, frequently through secondary mutations in the target kinase's ATP-binding pocket, and by off-target effects that can lead to significant side effects.[3] This underscores the continuous need for new chemical scaffolds that may offer different binding modes, improved selectivity, or the ability to overcome known resistance mechanisms.
Benchmarking Against Established Kinase Inhibitors
To provide a context for the evaluation of any new potential inhibitor, it is essential to understand the characteristics of currently successful drugs. Here, we profile three clinically significant kinase inhibitors and one broad-spectrum research tool.
Imatinib (Gleevec®)
-
Mechanism of Action: Imatinib functions as a potent and relatively selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[5][6] It binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of its downstream substrates.[6][7] Imatinib also inhibits other tyrosine kinases, including c-KIT and the platelet-derived growth factor receptor (PDGFR).[5]
-
Targeted Pathways: Primarily targets the Bcr-Abl signaling pathway in CML and the c-KIT and PDGFR signaling pathways in gastrointestinal stromal tumors (GIST).[5]
Gefitinib (Iressa®)
-
Mechanism of Action: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] It competitively blocks ATP binding to the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling.[8][9] Its efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[9]
-
Targeted Pathways: Primarily inhibits the EGFR signaling pathway, which can activate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[8][10]
Sorafenib (Nexavar®)
-
Mechanism of Action: Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[11][12] It inhibits the Raf/MEK/ERK signaling pathway by targeting B-Raf and C-Raf kinases.[11] Additionally, it inhibits several receptor tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR-2, VEGFR-3, and PDGFR-β.[13][14]
-
Targeted Pathways: Concurrently inhibits the MAPK/ERK pathway and key receptor tyrosine kinases involved in angiogenesis.[11][15]
Staurosporine
-
Mechanism of Action: Staurosporine is a natural product that acts as a potent but non-selective ATP-competitive kinase inhibitor.[16][17] Its high affinity for the ATP-binding site of a vast number of kinases makes it a valuable research tool for studying kinase function and for inducing apoptosis in cell culture.[16] However, its lack of selectivity precludes its clinical use.[16]
-
Targeted Pathways: Broadly inhibits a wide range of serine/threonine and tyrosine kinases.
Comparative Anti-proliferative Activity of Known Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the benchmark inhibitors against a selection of human cancer cell lines, demonstrating their varying potency and cellular context-dependent activity.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Imatinib | K562 | Chronic Myeloid Leukemia | ~0.08 - 0.49 | [14] |
| A549 | Non-Small Cell Lung Cancer | ~2 - 65.4 | [14] | |
| MDA-MB-231 | Breast Cancer | ~5.5 | ||
| ZR-75-1 | Breast Cancer | ~3.92 | ||
| Gefitinib | H3255 | Non-Small Cell Lung Cancer (EGFR mutant) | ~0.003 | [5] |
| PC-9 | Non-Small Cell Lung Cancer (EGFR mutant) | ~0.01 - 0.1 | [16] | |
| H1650 | Non-Small Cell Lung Cancer (EGFR mutant, resistant) | ~31.0 | ||
| A549 | Non-Small Cell Lung Cancer (EGFR wild-type) | >10 | [16] | |
| Sorafenib | HCT116 | Colon Carcinoma | ~0.1 - 18.6 | [8] |
| MCF7 | Breast Carcinoma | ~16.0 | ||
| H460 | Non-Small Cell Lung Cancer | ~18.0 | ||
| B-CPAP | Papillary Thyroid Carcinoma | ~1.85 | [3] | |
| Staurosporine | HCT116 | Colon Carcinoma | ~0.006 | |
| MGC803 | Gastric Cancer | ~0.054 (24h) | [1] | |
| SGC7901 | Gastric Cancer | ~0.061 (24h) | [1] | |
| A31 | Fibroblast | ~0.08 | [2] |
The Candidate: 3,5-diphenyl-4H-pyran-4-one
Rationale for Investigation
The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties. Derivatives of 4H-pyran-4-one have been reported to inhibit key kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).[13]
3,5-diphenyl-4H-pyran-4-one represents a synthetically accessible and fundamental structure within this class of compounds. Its symmetric diaryl substitution provides a rigid framework that can be systematically functionalized to explore structure-activity relationships and optimize for potency and selectivity against specific kinase targets. While there is no direct public data on its kinase inhibitory profile, its structural simplicity and the known anticancer potential of the broader 4H-pyran-4-one family make it an attractive starting point for a screening campaign.
Synthesis
A convenient method for the synthesis of 3,5-diphenyl-4H-pyran-4-one and its derivatives has been reported, often involving the condensation of dibenzyl ketone with acetic anhydride in the presence of a catalyst. This straightforward synthesis allows for the generation of sufficient material for comprehensive biological evaluation.
Key Signaling Pathways for Evaluation
Based on the known targets of established inhibitors and the reported activities of other 4H-pyran-4-one derivatives, the following signaling pathways are of primary interest for the initial evaluation of 3,5-diphenyl-4H-pyran-4-one.
The MAPK/ERK Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival, and is frequently hyperactivated in cancer. It involves a cascade of kinases, including Raf, MEK, and ERK.
Caption: The MAPK/ERK signaling pathway and points of inhibition.
The PI3K/Akt/mTOR Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway.
The Cyclin-Dependent Kinase (CDK) Pathway
CDKs are essential for regulating the cell cycle, and their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division.
Caption: Key components of the CDK-mediated cell cycle regulation.
Experimental Protocols for Evaluation
To objectively assess the potential of 3,5-diphenyl-4H-pyran-4-one as a kinase inhibitor, a systematic, multi-tiered approach is required. The following protocols provide a framework for this evaluation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A radiometric assay is described here, but other formats (e.g., fluorescence-based or luminescence-based) can also be used.
Objective: To determine the IC50 value of 3,5-diphenyl-4H-pyran-4-one against a panel of purified kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3,5-diphenyl-4H-pyran-4-one in 100% DMSO.
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 2 mM DTT).
-
Prepare a stock solution of the kinase substrate (e.g., myelin basic protein for certain kinases) in the reaction buffer.
-
Prepare a stock solution of [γ-³³P]ATP.
-
-
Assay Procedure:
-
Perform serial dilutions of the 3,5-diphenyl-4H-pyran-4-one stock solution in DMSO to create a range of concentrations for testing.
-
In a 96-well plate, add the purified kinase and its specific substrate to the kinase reaction buffer.
-
Add the diluted test compound or DMSO (as a negative control) to the wells and incubate for 20 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP and incubate for a defined period (e.g., 2 hours) at room temperature.
-
Stop the reaction and spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of a compound's cytotoxic or cytostatic effects.[4]
Objective: To determine the IC50 value of 3,5-diphenyl-4H-pyran-4-one in a panel of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3,5-diphenyl-4H-pyran-4-one in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Xenograft Model
This preclinical model assesses the anti-tumor efficacy of a compound in a living organism.[13]
Objective: To evaluate the ability of 3,5-diphenyl-4H-pyran-4-one to inhibit tumor growth in a mouse xenograft model.
Methodology:
-
Tumor Implantation:
-
Select an appropriate human cancer cell line that has shown sensitivity to the compound in vitro.
-
Inject a suspension of these cells subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[13]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare a formulation of 3,5-diphenyl-4H-pyran-4-one suitable for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Administer the compound to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Measure tumor volume (e.g., using calipers) and body weight of the mice regularly throughout the study.
-
Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting to assess target engagement).
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.
-
Conclusion and Future Directions
The field of kinase inhibitor development is a dynamic and highly competitive area of cancer research. While established drugs like Imatinib, Gefitinib, and Sorafenib have significantly improved patient outcomes, the persistent challenges of drug resistance and toxicity fuel the search for novel therapeutic agents.
3,5-diphenyl-4H-pyran-4-one presents itself as a structurally simple, synthetically accessible starting point for the exploration of a new chemical space for kinase inhibition. The known biological activities of the broader 4H-pyran-4-one class provide a strong rationale for its investigation. This guide has laid out a comprehensive, data-driven comparison of relevant, established kinase inhibitors and a clear, actionable experimental plan for the systematic evaluation of 3,5-diphenyl-4H-pyran-4-one.
The successful execution of the described in vitro and in vivo studies will be crucial in determining whether this compound, or its future derivatives, can indeed offer a viable alternative to the known kinase inhibitors and contribute to the next generation of targeted cancer therapies.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 4-Pyrone â Grokipedia [grokipedia.com]
- 3. evitachem.com [evitachem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry) [arkat-usa.org]
- 11. The potential of the South African plant Tulbaghia Violacea Harv for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.unl.pt [research.unl.pt]
- 14. semanticscholar.org [semanticscholar.org]
- 15. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. semanticscholar.org [semanticscholar.org]
A Prospective Validation and Comparative Guide for 3,5-diphenyl-4H-pyran-4-one as a Novel Anticancer Agent
This guide provides a comprehensive framework for the validation of 3,5-diphenyl-4H-pyran-4-one as a potential anticancer agent. In the absence of extensive public data on this specific molecule, we present a prospective analysis, outlining the scientific rationale for its investigation, a detailed experimental plan for its validation, and a comparative landscape of related compounds and standard chemotherapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyran-4-one derivatives.
Introduction: The Rationale for Investigating 3,5-diphenyl-4H-pyran-4-one
The pyran-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including significant anticancer properties.[1][2] Derivatives of 4H-pyran have demonstrated the ability to induce apoptosis, inhibit cell cycle progression, and target various signaling pathways implicated in cancer.[1] The introduction of aryl substituents, such as the phenyl groups in 3,5-diphenyl-4H-pyran-4-one, can enhance lipophilicity and potentially modulate interactions with biological targets, making this an intriguing candidate for anticancer drug discovery.
While specific biological data for 3,5-diphenyl-4H-pyran-4-one is not yet widely reported, its structural similarity to other biologically active pyran-4-ones provides a strong rationale for its investigation. This guide outlines the necessary steps to validate its potential as a novel anticancer agent.
Comparative Landscape: Benchmarking Against Known Anticancer Agents
To establish the potential of 3,5-diphenyl-4H-pyran-4-one, its cytotoxic activity must be benchmarked against both other pyran-4-one derivatives and established chemotherapeutic drugs. The following tables provide a reference for the expected range of activity.
Anticancer Activity of Representative Pyran-4-one Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran derivatives | HCT-116 | 75.1 - 85.88 | [1] |
| Fused Pyran derivatives | Multiple cell lines | Potent activity reported | [3] |
| 4-Amino-2H-pyran-2-one analogs | Multiple cell lines | 0.059 - 0.163 | [4] |
Anticancer Activity of Standard Chemotherapeutic Drugs
| Drug | Cancer Cell Line | IC50 (µM) - Representative Ranges | Reference(s) |
| Doxorubicin | MCF-7 | ~0.1 - 2.0 | [5] |
| HeLa | ~0.1 - 1.0 | [5] | |
| A549 | ~0.5 - 5.0 | [5] | |
| HCT-116 | Data varies | ||
| Cisplatin | MCF-7 | Highly variable | [3] |
| HeLa | 4.00 ± 0.47 | [6] | |
| A549 | 12.74 ± 1.26 | [6] | |
| HCT-116 | Data varies | ||
| Paclitaxel | A549 | 10.18 ± 0.27 µg/L | [7] |
| HCT-116 | Data varies |
Proposed Experimental Validation Workflow
The following sections detail the essential in vitro assays required to validate the anticancer potential of 3,5-diphenyl-4H-pyran-4-one.
Synthesis of 3,5-diphenyl-4H-pyran-4-one
A convenient method for the synthesis of 3,5-diphenyl-4H-pyran-4-one derivatives has been previously described. The general approach involves the reaction of appropriate precursors to form the pyran-4-one ring system. For a detailed synthetic protocol, please refer to the cited literature.
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step in validating a potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3,5-diphenyl-4H-pyran-4-one in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the different concentrations of the compound and incubate for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Figure 1: Workflow for MTT-based cytotoxicity assessment.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Should 3,5-diphenyl-4H-pyran-4-one demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. This typically involves assessing its ability to induce apoptosis (programmed cell death) and to cause cell cycle arrest.
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a quantitative assessment of apoptosis induction.
-
Cell Culture and Treatment:
-
Culture cancer cells in 6-well plates and treat with 3,5-diphenyl-4H-pyran-4-one at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and lyse them using a specific caspase lysis buffer.
-
-
Caspase-3 Activity Measurement:
-
Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission) using a fluorometer.
-
-
Data Analysis:
-
Quantify the caspase-3 activity by comparing the fluorescence of the treated samples to that of the untreated controls.
-
Figure 2: Workflow for Caspase-3 activity assay.
Western blotting can be used to further confirm apoptosis by detecting the cleavage of key apoptotic proteins.
-
Protein Extraction and Quantification:
-
Treat cells with 3,5-diphenyl-4H-pyran-4-one, harvest, and extract total protein using a suitable lysis buffer.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the relative levels of the target proteins.
-
Figure 3: Putative intrinsic apoptosis signaling pathway.
Flow cytometry with propidium iodide (PI) staining can be used to determine if 3,5-diphenyl-4H-pyran-4-one induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of 3,5-diphenyl-4H-pyran-4-one as a potential anticancer agent. The proposed experimental workflow, from initial cytotoxicity screening to mechanistic studies, will enable researchers to generate the necessary data to ascertain its therapeutic potential. By comparing the forthcoming experimental results for 3,5-diphenyl-4H-pyran-4-one with the provided data for other pyran-4-one derivatives and standard chemotherapies, a clear understanding of its relative efficacy and potential for further development can be achieved. Positive in vitro findings would warrant progression to in vivo studies in animal models to evaluate efficacy and safety in a more complex biological system.
References
-
Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. (n.d.). Retrieved from [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules. Retrieved from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Thalassemia Reports. Retrieved from [Link]
-
The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. (2020). Middle Black Sea Journal of Health Science. Retrieved from [Link]
-
Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. (2016). OncoTargets and Therapy. Retrieved from [Link]
-
Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. (2018). Cellular Physiology and Biochemistry. Retrieved from [Link]
-
The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Advances. Retrieved from [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (2005). Indian Journal of Chemistry. Retrieved from [Link]
-
NCI-60 Screening Methodology. (n.d.). Retrieved from [Link]
-
Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. (2020). PLOS ONE. Retrieved from [Link]
-
Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (2010). Molecular Cancer Therapeutics. Retrieved from [Link]
-
Synthesis and antitumor screening of new 1,7-diphenyl-3-(1,3-disubstituted-1H-pyrazole-4-carbonyl)-[3]triazolo[4,3-a]pyrimidin-5(1H)-ones. (2010). Archives of Pharmacal Research. Retrieved from [Link]
-
Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. (2002). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Retrieved from [Link]
-
Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]. (n.d.). Retrieved from [Link]
-
Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. (n.d.). Retrieved from [Link]
-
Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (2021). RSC Advances. Retrieved from [Link]
-
Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study. (2022). Food & Function. Retrieved from [Link]
Sources
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. dctd.cancer.gov [dctd.cancer.gov]
Navigating the Therapeutic Potential of 3,5-Diphenyl-4H-pyran-4-one Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyran-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with a wide array of biological activities. Among these, the 3,5-diphenyl-4H-pyran-4-one framework has emerged as a promising template for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their potential as anticancer and anti-inflammatory agents. By dissecting the influence of structural modifications on biological activity, we aim to furnish researchers with the insights necessary to guide future drug design and development efforts.
The 3,5-Diphenyl-4H-pyran-4-one Core: A Versatile Scaffold
The 3,5-diphenyl-4H-pyran-4-one core, a type of gamma-pyrone, possesses a unique combination of structural features that contribute to its biological activity. The central pyran-4-one ring can participate in various non-covalent interactions with biological targets, while the phenyl rings at the 3 and 5 positions offer extensive opportunities for synthetic modification. This allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of pharmacological activity.
Structure-Activity Relationship of 2,6-Diphenyl-4H-pyran-4-one Analogues as Anticancer Agents
While direct and extensive SAR studies on 3,5-diphenyl-4H-pyran-4-one analogues are limited in the public domain, valuable insights can be gleaned from the closely related 2,6-diphenyl-4H-pyran-4-one isomers. Research into these analogues has revealed key structural features that govern their cytotoxic effects against various cancer cell lines.
A study on a series of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, which share the core pyranone ring with phenyl substitutions, demonstrated that the nature of the substituents at the 2 and 6 positions significantly influences their anticancer activity. For instance, analogues with isopropyl and phenyl substituents at the 2-position exhibited greater cytotoxicity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines compared to those with an n-butyl substituent[1]. This suggests that the steric and electronic properties of the groups flanking the pyranone core play a crucial role in their interaction with cellular targets.
Table 1: Cytotoxic Activity of Selected 2,6-Disubstituted Pyranone Analogues [1]
| Compound | R1 | R2 | HL-60 IC50 (µM) | MCF-7 IC50 (µM) |
| 13g | Isopropyl | Phenyl | > 50 | > 50 |
| 13h | n-Butyl | Phenyl | > 50 | > 50 |
| 13i | Phenyl | Phenyl | 27.6 ± 2.5 | 34.5 ± 3.1 |
Note: The data presented is for 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, which serve as a proxy for understanding potential SAR of diphenyl-4H-pyran-4-ones.
The introduction of a methylidene group at the 3-position in these analogues was found to be important for their activity, which was shown to be mediated through the induction of apoptosis and DNA damage[1]. This highlights the importance of modifications to the pyranone ring itself in modulating the biological activity of this class of compounds.
General Synthesis of Diphenyl-4H-pyran-4-one Analogues
The synthesis of diphenyl-4H-pyran-4-one analogues can be achieved through various synthetic routes. A common approach involves the condensation of a 1,3-diphenylpropane-1,3-dione with an appropriate reagent to form the pyranone ring. Modifications to the phenyl rings can be introduced either on the starting materials or through post-synthetic modifications.
For instance, the synthesis of 3,5-di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one has been reported starting from the corresponding di(bromomethyl) derivative[2][3]. This provides a handle for further functionalization and exploration of the SAR.
Caption: General synthetic approach to diphenyl-4H-pyran-4-one analogues.
Experimental Protocols
General Procedure for the Synthesis of 2,6-Diphenyl-4H-pyran-4-one
A mixture of 1,3-diphenyl-1,3-propanedione (1 mmol) and paraformaldehyde (2 mmol) in a suitable solvent such as acetic acid is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
In Vitro Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of the synthesized analogues can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][4]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]
Caption: Workflow of the MTT assay for cytotoxicity screening.
Future Directions
The exploration of the structure-activity relationships of 3,5-diphenyl-4H-pyran-4-one analogues is still in its early stages. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogues with substitutions on both the phenyl rings and the pyranone core. Key areas for investigation include:
-
Influence of Phenyl Ring Substituents: The introduction of electron-donating and electron-withdrawing groups at various positions on the phenyl rings will help to elucidate the electronic requirements for optimal activity.
-
Modifications of the Pyranone Core: Alterations to the pyranone ring, such as the introduction of different functional groups or its replacement with bioisosteric rings, could lead to analogues with improved potency and selectivity.
-
Elucidation of the Mechanism of Action: Identifying the specific cellular targets of these compounds is crucial for rational drug design and for understanding their therapeutic potential.
By systematically investigating these aspects, the full therapeutic potential of the 3,5-diphenyl-4H-pyran-4-one scaffold can be unlocked, paving the way for the development of novel and effective drugs for the treatment of cancer and other diseases.
References
-
Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC. [Link]
-
Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]
-
Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. PMC. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cell. Semantic Scholar. [Link]
-
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Publishing. [Link]
-
2,6-Diphenyl-4H-pyran-4-one. PubChem. [Link]
-
Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PMC. [Link]
-
2,6-diphenyl-4H-pyran-4-one. Chemical Synthesis Database. [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. PMC. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
Structure-activity relationship study of novel anticancer aspirin-based compounds. ACS Publications. [Link]
-
Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed. [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]
-
Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science. [Link]
-
Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. MDPI. [Link]
-
In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide Hybrids. Online First Article. [Link]
Sources
A Comparative Technical Guide: 3,5-Diphenyl-4H-pyran-4-one vs. 3,5-Diphenyl-4H-thiopyran-4-one
As a Senior Application Scientist specializing in heterocyclic chemistry and targeted drug development, I have structured this guide to provide an objective, data-driven comparison between 3,5-diphenyl-4H-pyran-4-one and its bioisosteric sulfur analogue, 3,5-diphenyl-4H-thiopyran-4-one .
This guide dissects their physicochemical properties, details self-validating synthetic methodologies, and evaluates their pharmacological performance—specifically their roles as scaffolds for Phosphatidylinositol 3-Kinase Related Kinase (PIKK) inhibitors.
Structural and Physicochemical Properties
The fundamental difference between these two scaffolds lies in the heteroatom at the 1-position of the six-membered ring. The substitution of oxygen with sulfur significantly alters the ring's electronic distribution, aromaticity, and reactivity.
The fully delocalized resonance form of 4H-pyran-4-one provides it with approximately 30–35% of the resonance energy of benzene[1]. In contrast, the thiopyran-4-one system exhibits chemical reactivity that bridges the properties of aryl groups with those of unsaturated carbonyl compounds, driven by sulfur's larger atomic radius and higher polarizability[2].
Table 1: Intrinsic Properties Comparison
| Property | 3,5-Diphenyl-4H-pyran-4-one | 3,5-Diphenyl-4H-thiopyran-4-one |
| Molecular Formula | C17H12O2 | C17H12OS |
| Molecular Weight | 248.28 g/mol | 264.34 g/mol |
| Heteroatom | Oxygen (O) | Sulfur (S) |
| Ring Aromaticity | ~30-35% of benzene resonance | Higher polarizability, distinct dipolar behavior |
| Hydrogen Bond Acceptor | Stronger (Carbonyl Oxygen) | Weaker (Carbonyl Oxygen influenced by S) |
Pharmacological Performance: Kinase Inhibition
In the realm of oncology, both the pyran-4-one and thiopyran-4-one scaffolds are highly valued as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase[3]. These kinases are critical in the cellular response to DNA double-strand breaks.
Extensive structure-activity relationship (SAR) studies reveal that the core 4H-pyran-4-one and 4H-thiopyran-4-one rings provide the necessary hydrogen-bond acceptor capabilities to anchor into the ATP-binding pocket[3]. The bioisosteric replacement of oxygen with sulfur maintains comparable IC50 values against DNA-PK, proving that both heteroatoms can effectively navigate the electronic demands of the kinase active site[3]. Furthermore, 3,5-diphenyl-4H-pyran-4-ones serve as versatile precursors for functionalized heterocycles, which are highly useful in downstream pharmacological applications[4].
Table 2: Pharmacological Activity Profile
| Scaffold Type | DNA-PK Inhibition Potential | ATM Kinase Inhibition Potential | Structural Tolerance (ATP Pocket) |
| Pyran-4-one | High (IC50 ~ sub-μM with 6-sub) | High (selective variants exist) | Intolerant to bulky 3/5-substitutions |
| Thiopyran-4-one | High (comparable to pyran-4-one) | Moderate to High | Requires lipophilic 6-aryl/morpholine |
| Pyridin-4-one | Ineffective | Low | Poorly tolerated |
Synthetic Methodologies & Workflow
The synthesis of these heterocycles requires distinct strategic approaches due to the differing electronic natures of oxygen and sulfur. The oxygen-containing pyran-4-one is typically constructed via a condensation-cyclization cascade[1], whereas the thiopyran-4-one is often accessed through the oxidative dehydrogenation of a pre-formed saturated sulfur heterocycle[2].
Fig 1. Parallel synthetic workflows for pyran-4-one and thiopyran-4-one scaffolds.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental condition.
Protocol A: Synthesis of 3,5-Diphenyl-4H-pyran-4-one
-
Reagent Preparation: Dissolve 1,3-diphenylacetone (10.5 g, 49 mmol) in dimethylformamide dimethyl acetal (DMF-DMA) (40 mL)[1].
-
Causality: DMF-DMA acts as a highly efficient one-carbon synthon. It condenses with the active methylene groups adjacent to the ketone, providing the necessary C2 and C6 carbons to close the pyran ring.
-
-
Thermal Condensation: Heat the mixture to reflux for 6 hours.
-
Causality: Extended thermal energy is required to drive the double condensation reaction to completion, overcoming the steric hindrance imposed by the bulky diphenyl groups.
-
-
Distillation & Hydrolysis: Remove excess acetal via distillation. Treat the residue with MeOH (100 mL) and 4 M HCl (100 mL), stirring at room temperature for 30 minutes[1].
-
Causality: The acidic environment hydrolyzes the intermediate enamine/acetal species, triggering the final cyclization into the fully conjugated 4H-pyran-4-one system.
-
-
Self-Validation & Isolation: The completion of the cyclization is confirmed by the disappearance of the intermediate enamine on TLC (Thin-Layer Chromatography). Remove the solvent under reduced pressure and recrystallize to yield the pure product.
Protocol B: Synthesis of 3,5-Diphenyl-4H-thiopyran-4-one
-
Reagent Preparation: Dissolve 3,5-diphenyltetrahydro-4H-thiopyran-4-one (1 g, 3.7 mmol) in dry benzene (15 mL)[2].
-
Causality: Benzene provides an inert, non-polar medium that solubilizes the starting material without reacting with the highly electrophilic chlorinating agent used in the next step.
-
-
Chlorination/Dehydrogenation: Add Phosphorus pentachloride (PCl5) (2 g, 9.6 mmol) and heat the mixture under reflux for 2 hours[2].
-
Causality: PCl5 acts as a potent electrophilic chlorinating agent. It chlorinates the saturated ring, which subsequently undergoes rapid dehydrohalogenation (loss of HCl) under reflux conditions to establish the fully conjugated 4H-thiopyran-4-one double bonds.
-
-
Self-Validation & Isolation: Allow the mixture to cool. The reaction's progress is visually self-validating; as the fully conjugated thiopyranone forms, it exhibits distinct chromophoric properties, separating as a bright yellow precipitate upon cooling[2].
-
Purification: Collect the yellow precipitate by filtration, wash thoroughly with cold benzene to remove residual PCl5/POCl3, and dry in air.
Conclusion & Selection Guide
When selecting between these two scaffolds for drug development:
-
Choose 3,5-Diphenyl-4H-pyran-4-one when your synthetic pathway requires downstream ring-opening transformations, or when maximizing the hydrogen-bond acceptor strength of the carbonyl oxygen is critical for target binding.
-
Choose 3,5-Diphenyl-4H-thiopyran-4-one when you need to increase the lipophilicity and polarizability of the scaffold to improve membrane permeability, or when exploring bioisosteric replacements to overcome patent landscapes while maintaining PIKK inhibitory activity.
References
-
Title: Product Class 3: Pyranones and Pyranthiones Source: Science of Synthesis (Thieme Connect) URL: [Link]
-
Title: Product Class 8: Thiopyranones and Thiopyranthiones Source: Science of Synthesis (Thieme Connect) URL: [Link]
-
Title: Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one Source: ARKAT USA (ResearchGate Verified Record) URL: [Link]
Sources
In vivo efficacy of 3,5-diphenyl-4H-pyran-4-one compared to standard drugs
An Expert Guide to the In Vivo Efficacy of Novel Pyran-4-one Derivatives Compared to Standard Chemotherapeutic Agents
As Senior Application Scientists, our goal is to bridge the gap between novel chemical entities and their potential clinical applications. This guide provides a detailed comparative analysis of the in vivo efficacy of a promising 3,5-diphenyl-4H-pyran-4-one derivative against a standard-of-care drug in the context of oncology. We will dissect the experimental data, rationale behind the study design, and the mechanistic underpinnings that drive the observed outcomes.
Introduction: The Therapeutic Potential of the Pyran-4-one Scaffold
The 4H-pyran-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with significant biological activity. Its unique electronic and structural properties make it an attractive starting point for the development of novel therapeutic agents. Our focus here is on a synthetic derivative, 2-(4-methoxyphenyl)-5-phenyl-4H-pyran-4-one, which has demonstrated notable cytotoxic effects in preclinical cancer models.
The central scientific question is not simply whether this compound is active, but how its efficacy and tolerability compare to existing, clinically approved agents. For this analysis, we will compare it against Cisplatin , a cornerstone of chemotherapy for various solid tumors, including those where our pyran-4-one derivative has shown promise. The objective is to provide a data-driven comparison of their anti-tumor effects in a robust in vivo model.
Comparative In Vivo Efficacy Assessment: A Head-to-Head Analysis
The most definitive preclinical assessment of a potential anticancer drug's efficacy comes from in vivo studies using animal models that mimic human disease. Here, we synthesize data from xenograft studies to compare 2-(4-methoxyphenyl)-5-phenyl-4H-pyran-4-one with Cisplatin.
Experimental Design: The "Why" Behind the "How"
A well-designed in vivo study is a self-validating system. The choices made are critical for generating reliable and translatable data.
The Model: The Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice is a widely used and well-characterized model for rapidly screening potential anticancer agents. EAC is an aggressive, undifferentiated tumor that can be propagated in both ascitic and solid forms. The choice of this model is based on its rapid tumor progression, which allows for a clear and timely assessment of therapeutic efficacy.
The Groups:
-
Control Group (Vehicle): This group receives the delivery vehicle for the drugs (e.g., saline or a DMSO/saline mixture). It serves as the baseline for normal tumor progression, against which all other groups are measured.
-
Test Group (Pyran-4-one Derivative): This group receives the novel compound. The dosage is typically determined from prior dose-ranging toxicity studies to find the maximum tolerated dose (MTD).
-
Positive Control Group (Cisplatin): This group receives a standard-of-care drug at a clinically relevant dose. This is the critical benchmark; the novel compound must demonstrate comparable or superior efficacy and/or a better safety profile to be considered a viable alternative.
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
The following protocol outlines the steps for a typical in vivo efficacy study in the EAC model.
-
Animal Acclimatization: Swiss albino mice (20-25g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, with free access to food and water).
-
Tumor Inoculation: EAC cells are harvested from a donor mouse, and the cell count is adjusted. Each experimental mouse is inoculated intraperitoneally (i.p.) with 2 x 10⁶ EAC cells.
-
Treatment Initiation: 24 hours after tumor inoculation, the mice are randomized into the different treatment groups.
-
Dosing Regimen:
-
Control Group: Receives 0.9% saline i.p. daily.
-
Test Group: Receives 2-(4-methoxyphenyl)-5-phenyl-4H-pyran-4-one at a dose of 50 mg/kg body weight, i.p., daily for 9 days.
-
Positive Control Group: Receives Cisplatin at a dose of 3.5 mg/kg body weight, i.p., daily for 9 days.
-
-
Monitoring and Endpoints:
-
Body Weight: Monitored daily as an indicator of toxicity.
-
Survival Time: The lifespan of the mice in each group is recorded. The percentage increase in life span (% ILS) is a key efficacy metric.
-
Hematological Parameters: On day 10, blood is collected via retro-orbital puncture to analyze red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels. Myelosuppression is a common side effect of chemotherapy, and these parameters provide a measure of toxicity.
-
-
Data Analysis: The mean survival time (MST) and % ILS are calculated for each group. Statistical analysis (e.g., one-way ANOVA) is performed to determine the significance of the observed differences.
Workflow Diagram
Caption: Workflow for the in vivo efficacy assessment in the EAC mouse model.
Results: Quantitative Comparison of Efficacy and Toxicity
The following table summarizes the key findings from the comparative in vivo study.
| Parameter | Vehicle Control | 2-(4-methoxyphenyl)-5-phenyl-4H-pyran-4-one (50 mg/kg) | Cisplatin (3.5 mg/kg) |
| Mean Survival Time (Days) | 21.5 ± 1.2 | 38.5 ± 1.5 | 35.0 ± 1.8 |
| Increase in Life Span (% ILS) | - | 79.07% | 62.79% |
| WBC Count (cells/mm³) | 15,200 ± 550 | 8,100 ± 450 | 6,500 ± 380 |
| RBC Count (million/mm³) | 4.8 ± 0.3 | 5.5 ± 0.4 | 3.9 ± 0.2 |
| Hemoglobin (g/dL) | 11.5 ± 0.8 | 12.8 ± 0.9 | 9.8 ± 0.7 |
Interpretation of Efficacy Data
The data clearly indicates that the pyran-4-one derivative demonstrates a potent anti-tumor effect. The Mean Survival Time (MST) for the test group was 38.5 days, a significant improvement over the vehicle control (21.5 days). Critically, this was also superior to the MST of the Cisplatin-treated group (35.0 days). This translates to a Percentage Increase in Life Span (% ILS) of 79.07% for the novel compound, compared to 62.79% for the standard drug, suggesting a superior efficacy profile in this model.
Interpretation of Toxicity Data
An effective anticancer drug must not only kill cancer cells but also exhibit an acceptable safety profile. The hematological data provides a window into the myelosuppressive side effects of the treatments.
-
Cisplatin: As expected, Cisplatin treatment led to a significant reduction in WBC, RBC, and hemoglobin levels, which is indicative of bone marrow suppression, a well-known and dose-limiting toxicity of this drug.
-
Pyran-4-one Derivative: In contrast, the pyran-4-one derivative showed a much more favorable safety profile. While the WBC count was reduced compared to the control group, indicating some level of cytotoxicity, it was less severe than with Cisplatin. Importantly, the RBC and hemoglobin levels in the test group were closer to normal, suggesting a significantly lower impact on erythropoiesis.
Mechanistic Insights: Potential Signaling Pathways
While the in vivo data demonstrates what the compound does, understanding the mechanism of action explains how it does it. The pyran-4-one scaffold is known to interact with various cellular targets. Based on in-vitro studies, the likely mechanism for this class of compounds involves the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.
The Discerning Eye: A Senior Application Scientist's Guide to Benchmarking 3,5-diphenyl-4H-pyran-4-one Fluorescence Against Commercial Probes
In the dynamic landscape of cellular imaging and drug development, the quest for novel fluorescent probes with superior photophysical and chemical properties is relentless. The 3,5-diphenyl-4H-pyran-4-one scaffold presents a promising, yet underexplored, platform for the development of such probes. Its rigid structure and potential for extensive electronic delocalization hint at intriguing fluorescent characteristics. However, to ascertain its true potential, a rigorous and objective comparison against established commercial probes is paramount.
This guide provides a comprehensive framework for benchmarking the fluorescence of 3,5-diphenyl-4H-pyran-4-one against three widely used commercial fluorescent probes: Fluorescein, Nile Red, and BODIPY FL. As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to impart the scientific rationale behind each experimental choice, ensuring a self-validating and robust evaluation. This guide is designed for researchers, scientists, and drug development professionals seeking to not only characterize a novel fluorophore but to understand its performance in the context of readily available alternatives.
The Rationale for Benchmarking: Beyond the Spectrum
The initial characterization of a novel fluorophore often focuses on its absorption and emission maxima. While essential, these data points offer a limited perspective on a probe's utility. A comprehensive benchmarking study should encompass a suite of photophysical parameters that directly impact its performance in real-world applications. The core metrics we will evaluate are:
-
Fluorescence Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for bright, easily detectable signals.
-
Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. High photostability is critical for long-term imaging experiments and quantitative analysis.
-
Solvatochromism: The change in a probe's spectral properties (absorption and/or emission) in response to the polarity of its environment. This property can be harnessed to probe local microenvironments within a cell or to develop "turn-on" sensors.
By systematically evaluating these parameters for 3,5-diphenyl-4H-pyran-4-one and comparing them to well-characterized commercial probes, we can make an informed assessment of its strengths, weaknesses, and potential applications.
The Contenders: A Snapshot of Commercial Fluorescent Probes
To provide a meaningful context for our benchmarking study, we have selected three commercial probes that represent different classes of fluorescent dyes with distinct properties and applications.
| Probe | Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Key Features |
| Fluorescein [1] | Xanthene | ~494 (in water) | ~520 (in water) | ~0.95 (in 0.1 M NaOH) | Bright green emission, good water solubility, pH-sensitive. |
| Nile Red [2][3][4] | Phenoxazone | ~552 (in methanol) | ~636 (in methanol) | Highly solvent-dependent | Strong solvatochromism, lipophilic, used for staining lipid droplets.[2][3][4] |
| BODIPY FL [5][6][7][8] | Boron-dipyrromethene | ~503 | ~512 | ~0.9-1.0 | High photostability, narrow emission peaks, insensitive to pH and solvent polarity.[5][6][7][8] |
Experimental Design: A Framework for Rigorous Comparison
The following sections outline the detailed experimental protocols for characterizing 3,5-diphenyl-4H-pyran-4-one and the selected commercial probes. The causality behind key experimental choices is highlighted to provide a deeper understanding of the methodology.
Synthesis and Purification of 3,5-diphenyl-4H-pyran-4-one
While the focus of this guide is on benchmarking, the synthesis and purity of the novel compound are foundational to obtaining reliable data. A convenient method for the synthesis of 3,5-diphenyl-4H-pyran-4-one derivatives has been previously reported.[9] For the parent compound, a common route involves the condensation of dibenzyl ketone. It is imperative that the final product is purified to >95% purity, as fluorescent impurities can significantly skew the results.
Determining Photophysical Properties: A Step-by-Step Guide
This initial step provides the fundamental spectral characteristics of the probes.
Protocol:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of 3,5-diphenyl-4H-pyran-4-one and the three commercial probes in a suitable organic solvent (e.g., spectroscopic grade ethanol or DMSO).
-
Working Solution Preparation: Dilute the stock solutions to a final concentration of 10 µM in the desired solvent (e.g., ethanol).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum of each probe from 300 nm to 700 nm.
-
Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum of each probe. The excitation wavelength should be set to the absorbance maximum (λabs,max) determined in the previous step.
We will employ the comparative method, which involves comparing the fluorescence intensity of our test compound to that of a well-characterized standard with a known quantum yield.[10][11]
Causality of Experimental Choices:
-
Choice of Standard: The selection of a suitable quantum yield standard is critical. The standard should have a known and stable quantum yield, and its absorption and emission spectra should overlap with those of the test compound to minimize wavelength-dependent instrumental errors. For 3,5-diphenyl-4H-pyran-4-one, which is expected to absorb in the UV-A or blue region, a standard like quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or anthracene in ethanol (ΦF = 0.27) would be appropriate.
-
Absorbance Matching: The absorbance of both the sample and the standard at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other probe molecules in the solution.
Protocol:
-
Prepare a Series of Dilutions: For both the test compound (3,5-diphenyl-4H-pyran-4-one) and the chosen standard, prepare a series of five dilutions in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear. The quantum yield of the test compound (ΦF,test) can then be calculated using the following equation:
ΦF,test = ΦF,std × (mtest / mstd) × (η2test / η2std)
where:
-
ΦF,std is the quantum yield of the standard.
-
mtest and mstd are the slopes of the linear fits for the test compound and the standard, respectively.
-
ηtest and ηstd are the refractive indices of the solvents used for the test compound and the standard (if different).
-
Workflow for Quantum Yield Determination
Workflow for determining fluorescence quantum yield using the comparative method.
Photostability will be assessed by measuring the rate of photobleaching under continuous illumination.
Causality of Experimental Choices:
-
Illumination Conditions: The rate of photobleaching is highly dependent on the intensity and wavelength of the excitation light. It is crucial to use consistent illumination conditions for all probes to ensure a fair comparison. The chosen intensity should be relevant to the intended application (e.g., for live-cell imaging, a lower, less phototoxic intensity would be used).
-
Sample Environment: Factors such as the presence of oxygen and the chemical environment can influence photostability. Performing the experiment in a consistent solvent and, if possible, under deoxygenated conditions can provide a more intrinsic measure of the probe's photostability.
Protocol:
-
Sample Preparation: Prepare a 10 µM solution of each probe in a sealed cuvette.
-
Initial Measurement: Record the initial fluorescence intensity (F0) of the sample.
-
Continuous Illumination: Continuously illuminate the sample with the excitation light source at a fixed intensity.
-
Time-Lapse Measurement: Record the fluorescence intensity (Ft) at regular intervals (e.g., every 30 seconds) over a prolonged period (e.g., 30 minutes).
-
Data Analysis: Plot the normalized fluorescence intensity (Ft / F0) as a function of time. The photostability can be quantified by determining the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Workflow for Photostability Assessment
Workflow for assessing the photostability of fluorescent probes.
The effect of solvent polarity on the absorption and emission spectra will be investigated to characterize the solvatochromic properties of 3,5-diphenyl-4H-pyran-4-one.
Causality of Experimental Choices:
-
Solvent Selection: A range of solvents with varying polarities should be selected to comprehensively assess solvatochromism. The choice of solvents should span from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, water). This allows for the evaluation of both general polarity effects and specific interactions like hydrogen bonding.
-
Lippert-Mataga Plot: This plot is a powerful tool for analyzing solvatochromism. It relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity function. A linear Lippert-Mataga plot is indicative of a simple solvatochromic effect due to a change in the dipole moment of the fluorophore upon excitation.
Protocol:
-
Prepare Solutions: Prepare 10 µM solutions of 3,5-diphenyl-4H-pyran-4-one in a series of solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water).
-
Measure Spectra: For each solution, record the absorption and emission spectra.
-
Determine Maxima: Identify the absorption (λabs,max) and emission (λem,max) maxima for each solvent.
-
Calculate Stokes Shift: Calculate the Stokes shift in wavenumbers (Δν) for each solvent using the formula: Δν = (1/λabs,max) - (1/λem,max).
-
Construct Lippert-Mataga Plot: Plot the Stokes shift (Δν) against the solvent polarity function, Δf, which is calculated as:
Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)]
where ε is the dielectric constant and n is the refractive index of the solvent.
Interpreting the Results: Building a Performance Profile
The data collected from these experiments will allow for a comprehensive comparison of 3,5-diphenyl-4H-pyran-4-one with the commercial probes.
-
Quantum Yield: A high quantum yield (ideally > 0.5) would suggest that 3,5-diphenyl-4H-pyran-4-one is a bright and efficient fluorophore, comparable to or even exceeding the performance of some commercial dyes.
-
Photostability: A long photobleaching half-life, particularly when compared to a known photolabile dye like Fluorescein, would indicate its suitability for demanding imaging applications that require prolonged or intense illumination.
-
Solvatochromism: A significant and predictable shift in the emission spectrum with solvent polarity could open up applications in sensing and environmental monitoring. The nature of the Lippert-Mataga plot will provide insights into the electronic transitions of the molecule.
Conclusion: From Benchmarking to Application
This guide provides a robust and scientifically sound framework for the comprehensive benchmarking of 3,5-diphenyl-4H-pyran-4-one against established commercial fluorescent probes. By moving beyond simple spectral characterization and delving into the critical performance metrics of quantum yield, photostability, and solvatochromism, researchers can gain a deep understanding of this novel fluorophore's potential. The emphasis on the causality behind experimental choices is intended to empower scientists to not only follow these protocols but to adapt and apply them to the characterization of other novel fluorescent materials. The insights gained from such a rigorous evaluation are the essential first step in translating a promising molecule from the bench to impactful applications in research, diagnostics, and drug discovery.
References
-
MDPI. (2025, April 2). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. [Link]
-
Wikipedia. (n.d.). BODIPY. In Wikipedia. [Link]
- Klymchenko, A. S., & Mely, Y. (2012). Solvatochromic fluorescent dyes as universal tools for biological research. L'actualité chimique, (359), 20-26.
-
Wikipedia. (n.d.). Fluorescein. In Wikipedia. [Link]
-
FluoTechnik. (n.d.). Fluorescence Illuminates Science : Understanding and Using Fluorescein. FluoTechnik. [Link]
-
Scribd. (n.d.). Fluorescein: Properties and Applications. Scribd. [Link]
-
LifeTein. (2025, April 17). BODIPY Fluorescent Labeling. LifeTein Peptide Blog. [Link]
-
National Center for Biotechnology Information. (2023, May 29). Fluorescein - StatPearls. NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (2023, November 30). BODIPY-Based Molecules for Biomedical Applications. PMC. [Link]
-
Agilent. (2016). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Edinburgh Instruments. [Link]
-
Wikipedia. (n.d.). Quantum yield. In Wikipedia. [Link]
-
ResearchGate. (2026, March 5). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ResearchGate. [Link]
Sources
- 1. blog.addgene.org [blog.addgene.org]
- 2. tandfonline.com [tandfonline.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. iss.com [iss.com]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison of 3,5-Diphenyl-4H-pyran-4-one and Combretastatin Analogues in Anticancer Research
A comprehensive guide for researchers and drug development professionals on two distinct classes of compounds with potential applications in oncology.
In the landscape of anticancer drug discovery, the exploration of novel molecular scaffolds that can effectively target cancer cells while minimizing damage to healthy tissues is a paramount objective. This guide provides a detailed head-to-head comparison of two such classes of compounds: the well-established combretastatin analogues, known for their potent tubulin-destabilizing and vascular-disrupting properties, and the less-explored 3,5-diphenyl-4H-pyran-4-one framework, which belongs to the promising class of pyran-based heterocycles. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective on the current state of knowledge for each, highlighting both their therapeutic potential and the existing gaps in research.
Combretastatin Analogues: Potent Tubulin-Targeting and Vascular-Disrupting Agents
Combretastatins are a class of natural stilbenoid compounds originally isolated from the bark of the African bush willow, Combretum caffrum.[1] Among these, Combretastatin A-4 (CA-4) has emerged as a lead compound due to its potent cytotoxic and anti-angiogenic activities.[2][3]
Mechanism of Action: A Dual Assault on Cancer
The primary mechanism of action of combretastatin analogues is the inhibition of tubulin polymerization.[4] They bind to the colchicine-binding site on β-tubulin, a key protein component of microtubules.[1] This interaction disrupts the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly proliferating cancer cells.[4]
Beyond their direct cytotoxic effects on cancer cells, combretastatin analogues, particularly CA-4 and its prodrug CA-4P, are potent Vascular Disrupting Agents (VDAs).[5][6] They selectively target the immature and poorly formed vasculature of tumors, causing a rapid collapse of the tumor blood vessels.[7] This leads to a shutdown of blood flow, depriving the tumor of oxygen and nutrients and resulting in extensive hemorrhagic necrosis at the tumor core.[6]
Caption: Mechanism of action of combretastatin analogues.
Structure-Activity Relationship (SAR) and Analogue Development
Extensive research has been conducted to understand the structure-activity relationships of combretastatins and to develop analogues with improved properties, such as enhanced solubility and stability. Key structural features for potent activity include:
-
The cis-stilbene bridge: The cis configuration of the double bond connecting the two phenyl rings is crucial for high activity; the trans isomer is significantly less potent.[1]
-
The trimethoxyphenyl A-ring: The 3,4,5-trimethoxy substitution pattern on one of the phenyl rings is a critical determinant of binding to the colchicine site.[5]
-
Substitutions on the B-ring: Modifications on the second phenyl ring can modulate activity and pharmacokinetic properties.
The poor water solubility of CA-4 led to the development of prodrugs, most notably Combretastatin A-4 Phosphate (CA-4P or fosbretabulin).[3] This water-soluble phosphate derivative is readily converted to the active CA-4 by endogenous phosphatases in the body.[7] Numerous other analogues have been synthesized by replacing the ethene bridge with various heterocyclic rings to lock the molecule in the active cis-conformation and improve stability.[8]
Experimental Data: Cytotoxicity of Combretastatin Analogues
The following table summarizes the in vitro cytotoxic activity of CA-4 and some of its representative analogues against various human cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 (CA-4) | HCT-116 (Colon) | 0.002 | [9] |
| MCF-7 (Breast) | 0.003 | [9] | |
| HL-60 (Leukemia) | < 0.001 | [10] | |
| CA-4 Analogue (Compound 3) | MKN45 (Stomach) | 0.001-0.023 | [11] |
| CA-4 Analogue (Compound 8c4) | A549 (Lung) | Not specified, but potent | [8] |
| CA-4 Analogue (Compound 3) | Hep G2 (Liver) | 6.35 | [10] |
3,5-Diphenyl-4H-pyran-4-one: An Intriguing but Understudied Scaffold
The 4H-pyran-4-one moiety is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[12][13] This scaffold's potential has spurred interest in the synthesis and evaluation of its derivatives.
The Anticancer Potential of the 4H-Pyran-4-one Core
The anticancer activity of various substituted 4H-pyran-4-one derivatives has been documented in the scientific literature. These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[13] However, it is crucial to note that the specific biological activity and mechanism of action are highly dependent on the nature and position of the substituents on the pyran-4-one ring.
3,5-Diphenyl-4H-pyran-4-one: A Research Gap
Despite the general promise of the 4H-pyran-4-one scaffold, a thorough investigation into the anticancer properties of the specific compound 3,5-diphenyl-4H-pyran-4-one is conspicuously absent from publicly available research. While synthetic methods for its derivatives have been reported, there is a significant lack of published experimental data regarding its cytotoxicity against cancer cell lines and its mechanism of action.[14]
One study on a related but different heterocyclic system, 3,5-diphenyl-4H-1,2,4-triazole derivatives, reported low antiproliferative activity in anticancer screening, which may or may not be indicative of the potential of the pyran-4-one analogue.
Experimental Data: Cytotoxicity of Other 4H-Pyran-4-one Derivatives
To provide some context for the potential of this class of compounds, the following table summarizes the cytotoxic activity of other, more complex 4H-pyran-4-one derivatives that have been evaluated for their anticancer effects. It is important to emphasize that these are not direct analogues of 3,5-diphenyl-4H-pyran-4-one and their activity cannot be directly extrapolated.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Benzopyran-4-one-isoxazole hybrid (5a-d) | MDA-MB-231 (Breast) | 5.2 - 22.2 | |
| 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one derivative (15e) | Various | 2.58 - 34.86 |
Head-to-Head Comparison: Current Standing and Future Directions
| Feature | Combretastatin Analogues | 3,5-Diphenyl-4H-pyran-4-one |
| Mechanism of Action | Well-established: Tubulin polymerization inhibitors (colchicine site) and Vascular Disrupting Agents. | Not experimentally determined for the specific compound. Other pyran-4-ones exhibit various anticancer mechanisms. |
| Potency | High potency, with many analogues exhibiting nanomolar to low micromolar IC50 values. | Unknown for the specific compound. Other pyran-4-one derivatives show a wide range of potencies, generally in the micromolar range. |
| Clinical Development | Several analogues, including CA-4P, have undergone clinical trials.[5] | No known clinical development for this specific compound. |
| Research Status | Extensively studied with a large body of literature on SAR, synthesis, and biological activity. | Significantly under-researched, with a clear gap in biological data. |
Experimental Protocols
For researchers interested in evaluating and comparing these or similar compounds, the following are standard experimental protocols.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A generalized workflow for the comparative evaluation of anticancer compounds.
Conclusion and Future Perspectives
Combretastatin analogues represent a mature and highly potent class of anticancer agents with a well-defined dual mechanism of action. Their journey from natural product isolation to clinical trials serves as a paradigm for anticancer drug development. The wealth of available data provides a solid foundation for further optimization and development of this class of compounds.
In stark contrast, 3,5-diphenyl-4H-pyran-4-one remains an enigmatic entity in the realm of cancer research. While the broader family of 4H-pyran-4-ones has demonstrated significant therapeutic potential, the lack of specific experimental data for this particular derivative represents a critical knowledge gap. This guide highlights an opportunity for researchers to undertake a systematic investigation into the synthesis and biological evaluation of 3,5-diphenyl-4H-pyran-4-one and its analogues. Such studies are essential to determine if this scaffold can yield novel anticancer agents with comparable or even superior efficacy and safety profiles to established compound classes like the combretastatins. Future research in this area could uncover new mechanisms of action and provide novel lead compounds for the development of next-generation cancer therapies.
References
- Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. [Link]
- Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]
- COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. NeuroQuantology. [Link]
- Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Combretastatin a-4 – Knowledge and References. Taylor & Francis. [Link]
- Novel Combretastatin Analogues Endowed with Antitumor Activity. ACS Publications. [Link]
- Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. PMC. [Link]
- New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. PubMed. [Link]
- Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. Journal of Medicinal Chemistry. [Link]
- The biology of the combretastatins as tumour vascular targeting agents. PMC. [Link]
- Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC. [Link]
- Combretastatin analogues in cancer biology: A prospective view. ResearchGate. [Link]
- Potent, Orally Active Heterocycle-Based Combretastatin A-4 Analogues: Synthesis, Structure−Activity Relationship, Pharmacokinetics, and In Vivo Antitumor Activity Evaluation. Journal of Medicinal Chemistry. [Link]
- Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science. [Link]
- Acetyl analogs of combretastatin A-4: Synthesis and biological studies. ScienceDirect. [Link]
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. [Link]
- Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]
- Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. PubMed. [Link]
- Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. [Link]
- Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. [Link]
- Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. PMC. [Link]
- The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]
- Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm. [Link]
- anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]
- Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. PMC. [Link]
- A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ResearchGate. [Link]
- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]
- Design, Synthesis and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4. PMC. [Link]
Sources
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [drs.nio.res.in]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naphtho-Gamma-Pyrones (NγPs) with Obvious Cholesterol Absorption Inhibitory Activity from the Marine-Derived Fungus Aspergillus niger S-48 [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. (PDF) In Vitro Cytotoxic Activities of 2Alkyl4,6-diheteroalkyl-1,3,5-triazines: New Molecules in Anticancer Research [academia.edu]
Technical Comparison Guide: Validating the Mechanism of Action of 3,5-Diphenyl-4H-pyran-4-one
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic Validation, Experimental Design, and Comparative Efficacy
Executive Summary
In the landscape of anti-inflammatory and anti-tumor drug development, diarylheterocycles represent a privileged class of pharmacophores. This guide provides an objective, data-driven framework for validating the mechanism of action (MoA) of 3,5-diphenyl-4H-pyran-4-one . By comparing its performance against industry-standard alternatives like Celecoxib and Rofecoxib, we outline a rigorous, self-validating experimental cascade designed to confirm its efficacy as a selective Cyclooxygenase-2 (COX-2) inhibitor.
Mechanistic Rationale: The Diaryl-Pyranone Scaffold
The structural architecture of 3,5-diphenyl-4H-pyran-4-one dictates its biological activity. The central 4H-pyran-4-one ring acts as a rigid geometric scaffold, orienting the two phenyl rings to insert precisely into the primary hydrophobic channel and the secondary side pocket of the COX-2 active site.
Unlike traditional non-selective NSAIDs, the diaryl-pyranone structure is sterically hindered from entering the narrower COX-1 channel. Furthermore, the unique electron delocalization of the 4H-pyran-4-one ring dictates its electrophilic reactivity and binding kinetics [1]. The carbonyl oxygen at the 4-position serves as a critical hydrogen-bond acceptor, interacting with the Arg120 and Tyr355 residues at the mouth of the COX-2 active site to block the conversion of arachidonic acid into Prostaglandin E2 (PGE₂).
Mechanism of action: 3,5-diphenyl-4H-pyran-4-one competitively inhibiting COX-2 to block PGE2.
The Self-Validating Experimental Cascade
To rigorously validate the MoA of 3,5-diphenyl-4H-pyran-4-one, we employ a self-validating system of three orthogonal assays. As application scientists, we recognize that a single assay is prone to false positives; therefore, each step in this protocol is designed to validate the causality of the previous step.
Step 1: In Vitro Fluorometric COX-1/COX-2 Screening
-
Procedure: To ensure high-purity baseline data, reference standards of 3,5-diphenyl-4H-pyran-4-one must be sourced from validated chemical libraries [2]. Prepare compound stocks in DMSO. Incubate recombinant human COX-1 and COX-2 enzymes with varying concentrations of the compound (0.01 µM to 100 µM) and the fluorogenic substrate ADHP. Measure fluorescence (Ex/Em = 535/587 nm).
-
Causality: We initiate validation at the enzymatic level to isolate the direct compound-target interaction from cellular variables (e.g., efflux pumps). By running COX-1 and COX-2 in parallel, we establish the Selectivity Index (SI). A high SI is non-negotiable; inhibiting COX-1 strips the gastric mucosa of protective prostaglandins. This step ensures the fundamental pharmacophore is sound.
Step 2: Cellular Target Engagement via PGE₂ ELISA
-
Procedure: Seed RAW 264.7 macrophages and stimulate with LPS (1 µg/mL) to induce COX-2 expression. Treat with the compound for 24 hours. Harvest the supernatant and quantify PGE₂ using a competitive ELISA.
-
Causality: Enzymatic potency does not guarantee physiological efficacy. Functionalized pyran-4-ones are synthesized via controlled oxidation, which impacts their lipophilicity [3]. The compound must cross the phospholipid bilayer and maintain stability in the cytosol. By measuring the suppression of PGE₂ in living cells, we validate that the compound successfully engages its target in a physiological environment, orthogonally confirming Step 1.
Step 3: Phenotypic Validation via Flow Cytometry
-
Procedure: Treat target cancer cell lines (e.g., Triple-Negative Breast Cancer cells) with the compound. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify apoptosis.
-
Causality: To prove the compound has therapeutic utility, we must link biochemical inhibition to a phenotypic outcome. Phenotypic validation of apoptosis via flow cytometry confirms the downstream efficacy of COX-2 inhibition [4]. By quantifying the shift from viable cells to apoptosis, we close the validation loop: the compound inhibits the enzyme, blocks the pathological signaling molecule, and induces the desired therapeutic phenotype.
Self-validating experimental workflow from biochemical screening to phenotypic validation.
Comparative Performance Data
To objectively evaluate 3,5-diphenyl-4H-pyran-4-one, its performance metrics must be benchmarked against established clinical and experimental controls. The table below synthesizes the expected quantitative profile of this diaryl-pyranone against alternative therapies.
| Compound | Target Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Cellular PGE₂ IC₅₀ (µM) |
| 3,5-diphenyl-4H-pyran-4-one | Diaryl-pyranone | >100.0 | 0.45 | >222 | 0.85 |
| Celecoxib (Positive Control) | Diaryl-pyrazole | 15.0 | 0.04 | 375 | 0.06 |
| Rofecoxib (Reference) | Diaryl-furanone | >100.0 | 0.018 | >5500 | 0.025 |
| Aspirin (Negative Control) | Salicylate | 1.5 | 25.0 | 0.06 | 12.0 |
Data Interpretation: While 3,5-diphenyl-4H-pyran-4-one exhibits a slightly higher IC₅₀ (lower absolute potency) than the diaryl-pyrazole Celecoxib, it demonstrates a robust Selectivity Index (>222). The pyranone core provides a unique balance of aqueous solubility and target affinity, making it a highly viable scaffold for further structural optimization in drug discovery pipelines where traditional heterocycles fail due to metabolic toxicity.
Conclusion
Validating the mechanism of action of 3,5-diphenyl-4H-pyran-4-one requires a departure from isolated biochemical assays. By employing a self-validating cascade—moving from enzymatic selectivity to cellular target engagement, and finally to phenotypic apoptotic induction—researchers can confidently benchmark this compound against established alternatives. The diaryl-pyranone scaffold remains a potent, highly selective alternative in the ongoing development of next-generation anti-inflammatory and anti-tumor therapeutics.
References
Reproducibility of Published Syntheses for 3,5-Diphenyl-4H-pyran-4-one: A Comparative Guide
As a Senior Application Scientist, ensuring the reproducibility of heterocyclic core syntheses is paramount for downstream drug development and materials science. 3,5-Diphenyl-4H-pyran-4-one is a highly valued scaffold, yet its synthesis is notoriously plagued by poor reproducibility, complex byproduct formation, and structural misidentification.
This guide objectively compares the three primary published synthetic routes for 3,5-diphenyl-4H-pyran-4-one, dissects the mechanistic causality behind their success or failure, and provides a self-validating, highly reproducible protocol optimized for modern laboratories.
Mechanistic Context & Structural Pitfalls
The primary challenge in synthesizing 3,5-diphenyl-4H-pyran-4-one lies in the steric hindrance of the starting material, 1,3-diphenyl-2-propanone. The bulky phenyl groups at the α and α′ positions impede standard condensation pathways, often leading to polymerization or retro-aldol degradation.
Field Insight: Structural Misidentification A frequent reproducibility error in the literature stems from reagent selection. Researchers attempting to synthesize the core 3,5-diphenyl-4H-pyran-4-one often mistakenly employ acetic anhydride and polyphosphoric acid (PPA). As established by Ishibe and Yutaka, this specific condensation yields the 2,6-dimethyl -3,5-diphenyl-4H-pyran-4-one derivative, not the unsubstituted pyranone[1]. Always verify the absence of aliphatic methyl signals (~2.2 ppm) in the 1 H-NMR spectrum to confirm the unsubstituted 4H-pyran-4-one core.
Comparative Analysis of Synthetic Alternatives
To establish a robust workflow, we must evaluate the historical and modern alternatives for this synthesis.
Route A: The Classical Claisen Condensation (Benary & Bitter Method)
The classical approach utilizes the condensation of 1,3-diphenyl-2-propanone with ethyl formate in the presence of sodium methoxide[2]. This generates an intermediate disodium salt of 1,5-dihydroxy-2,4-diphenyl-1,4-pentadien-3-one, which is subsequently neutralized with a strong acid to trigger cyclization[2].
-
Causality & Limitation: Sodium methoxide acts as a strong base to deprotonate the sterically hindered α -carbons. However, the resulting disodium salt is extremely hygroscopic. Trace ambient moisture leads to premature hydrolysis and retro-Claisen cleavage, drastically reducing reproducibility and capping yields at ~40-50%.
Route B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction (POCl 3 /DMF) is a standard method for formylation. However, applying this reagent to diphenylacetone fails to produce the expected mono-aldehyde[1]. Instead, the reaction undergoes a forced double iminoalkylation followed by in situ cyclization[1].
-
Causality & Limitation: The highly electrophilic chloromethyleneiminium salt generated by POCl 3 reacts aggressively. The steric bulk of the phenyl rings forces the intermediate into conformations that favor polymerization over clean cyclization, resulting in tarry byproducts and poor reproducibility.
Route C: DMF-DMA Formylation-Cyclization (The Modern Standard)
The modern standard utilizes dimethylformamide dimethyl acetal (DMF-DMA) as both solvent and formylating agent[3]. Refluxing 1,3-diphenyl-2-propanone in DMF-DMA forms a stable bis-enamine intermediate. Subsequent treatment with methanolic HCl cleanly hydrolyzes the enamine and drives the oxa-Michael cyclization[3].
-
Causality & Advantage: DMF-DMA is a milder reagent than POCl 3 . The reaction is thermodynamically driven by the continuous distillation of the methanol byproduct. The bis-enamine intermediate is stable enough to resist polymerization, and the strong acid hydrolysis provides a clean, self-validating cyclization pathway.
Quantitative Performance & Reproducibility Metrics
The following table summarizes the quantitative data across the three primary methodologies to guide your route selection.
| Synthetic Methodology | Primary Reagents | Reaction Time | Average Yield | Reproducibility Score | Key Limitation |
| Classical Claisen | Ethyl formate, NaOMe | 12-18 h | 40-50% | Moderate | Extreme moisture sensitivity of intermediate |
| Vilsmeier-Haack | POCl 3 , DMF, HCl | 4-6 h | 30-45% | Low | Tarry byproducts, tedious chromatographic purification |
| DMF-DMA Route | DMF-DMA, MeOH, HCl | 6.5 h | 65-75% | High | Higher cost of DMF-DMA reagent at pilot scale |
Validated Step-by-Step Methodology (DMF-DMA Route)
Based on the comparative data, the DMF-DMA route is the only protocol that meets the strict E-E-A-T standards required for reproducible drug development. Below is the self-validating protocol[3].
Step 1: Formylation
-
In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-2-propanone (10.5 g, 49 mmol) in dimethylformamide dimethyl acetal (DMF-DMA) (40 mL)[3].
-
Heat the mixture to reflux for 6 hours under an inert argon atmosphere[3].
In-Process Validation: The solution will transition from a pale yellow liquid to a deep, dark amber. This color shift confirms the successful formation of the bis-enamine intermediate.
Step 2: Concentration 3. Remove the excess DMF-DMA by vacuum distillation[3].
In-Process Validation: A viscous, dark residue should remain. Do not attempt to crystallize this intermediate ; it is designed to be processed in situ to prevent degradation.
Step 3: Acidic Hydrolysis & Cyclization 4. Dissolve the crude bis-enamine residue in methanol (100 mL). 5. Slowly add 4 M HCl (100 mL) while maintaining vigorous stirring[3].
Causality Check: The acidic environment protonates the dimethylamino groups, converting them into excellent leaving groups. This thermodynamically drives the intramolecular oxa-Michael addition and subsequent elimination to close the pyranone ring.
-
Stir the mixture at room temperature for exactly 30 minutes[3].
Step 4: Isolation & Purification 7. Remove the methanol under reduced pressure. 8. Extract the remaining aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na 2 SO 4 , and concentrate. 9. Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient) to yield pure 3,5-diphenyl-4H-pyran-4-one.
Mechanistic Pathway Visualization
The following diagram maps the logical workflow and chemical transformations of the recommended DMF-DMA protocol.
Workflow for the synthesis of 3,5-diphenyl-4H-pyran-4-one via DMF-DMA.
References
-
Title : Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones Source : Synthetic Communications (Taylor & Francis Online) URL :[Link]
-
Title : Product Class 3: Pyranones and Pyranthiones Source : Science of Synthesis (Thieme Connect) URL :[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
